3-fluoropropanoic acid
Description
The exact mass of the compound 3-Fluoropropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFXMKLCYJSYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060041 | |
| Record name | 3-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-56-3 | |
| Record name | 3-Fluoropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoropropanoic Acid (CAS No. 461-56-3) for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of 3-fluoropropanoic acid (CAS No. 461-56-3), a pivotal fluorinated building block for professionals in chemical research, medicinal chemistry, and drug development. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties, and this compound serves as a key starting material in this context.[1][2][3] This document delineates its chemical identity, physicochemical properties, synthetic routes, spectroscopic signature, and critical safety protocols. By synthesizing technical data with practical insights, this guide aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound, also known as β-fluoropropionic acid, is a three-carbon carboxylic acid with a fluorine atom at the C-3 position.[4][5] This substitution is fundamental to its utility, as the high electronegativity of fluorine significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical Structure of this compound.
The core identifiers and properties of this compound are summarized below for rapid reference.
| Identifier | Value | Reference |
| CAS Number | 461-56-3 | [4][5][6][7][8] |
| Molecular Formula | C₃H₅FO₂ | [4][5] |
| Molecular Weight | 92.07 g/mol | [8][9] |
| IUPAC Name | This compound | [9] |
| Synonyms | 3-Fluoropropionic acid, β-Fluoropropionic acid | [4][5][7] |
| InChI Key | RPFXMKLCYJSYDE-UHFFFAOYSA-N | [4][5][6] |
| Canonical SMILES | C(CF)C(=O)O | [5][9] |
| Physicochemical Property | Value | Reference |
| Physical Form | Colorless liquid or solid | [4][6] |
| Boiling Point | 78.5-79.5 °C @ 12 Torr | [10] |
| Density | ~1.247 g/cm³ @ 20 °C | [10] |
| pKa | 3.89 ± 0.10 (Predicted) | [5] |
| Flash Point | 65.9 °C | [11][12] |
| Solubility | Moderately soluble in water | [4] |
| Refractive Index | ~1.370 | [10][12] |
The Strategic Importance of the C-3 Fluorine Atom in Drug Development
The utility of this compound in drug development stems directly from the unique properties that fluorine imparts.[3] As the most electronegative element, fluorine's presence at the β-position to the carbonyl group creates a significant inductive effect, influencing the molecule's acidity and reactivity.
-
Modulation of Acidity (pKa): The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making this compound a stronger acid than its non-fluorinated analog, propanoic acid. This tuning of pKa is a critical parameter in drug design, affecting a molecule's ionization state, solubility, and ability to interact with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of oxidative metabolism.[1][3] Using this compound as a building block can thus help design drug candidates with improved metabolic stability and longer in vivo half-lives.
-
Conformational Control and Binding Affinity: The fluorine atom is relatively small (a "hydrogen mimic") but carries a significant partial negative charge. This can lead to favorable electrostatic interactions (e.g., with amide N-H groups in a protein active site) and can influence the molecule's preferred conformation, thereby enhancing binding affinity and selectivity for its target.[1]
Synthesis and Reactivity
This compound is accessible through several synthetic pathways. Common strategies involve the fluorination of appropriate precursors or the oxidation of 3-fluoro-1-propanol.
Caption: General reaction scheme for the synthesis of this compound.
This protocol describes a standard laboratory-scale synthesis. Causality: The choice of a strong oxidizing agent like Jones reagent is crucial for the complete conversion of the primary alcohol to a carboxylic acid, preventing the over-oxidation that can occur with other substrates while being effective for this transformation.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-1-propanol in acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the cooled alcohol solution, ensuring the temperature remains below 10 °C. Rationale: This slow, cooled addition is a critical control step to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol until the orange/brown color turns to a clear green, indicating the consumption of excess oxidant.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization Profile
Authenticating the structure of this compound relies on standard spectroscopic methods. The following are the expected features based on its structure:
-
¹H NMR: The spectrum will be more complex than that of propanoic acid due to heteronuclear coupling between protons and the fluorine atom (²J_HF and ³J_HF).
-
-COOH Proton: A broad singlet typically downfield (>10 ppm).
-
α-CH₂ Protons (-CH₂COOH): A triplet of triplets, resulting from coupling to the adjacent β-CH₂ protons (~³J_HH) and the γ-fluorine atom (~⁴J_HF, which may be small).
-
β-CH₂ Protons (-CH₂F): A triplet of triplets, resulting from coupling to the adjacent α-CH₂ protons (~³J_HH) and the geminal fluorine atom (~²J_HF, which is typically large).
-
-
¹³C NMR: The fluorine atom will cause splitting of the carbon signals.
-
C1 (Carbonyl): A singlet around 175-180 ppm.
-
C2 (α-Carbon): A doublet due to coupling with the fluorine atom (~³J_CF).
-
C3 (β-Carbon): A large doublet due to direct one-bond coupling to the fluorine atom (~¹J_CF).
-
-
¹⁹F NMR: A single resonance, appearing as a triplet of triplets due to coupling with the two sets of adjacent protons.
Safety, Handling, and Storage
This compound is a corrosive and toxic compound that requires stringent safety measures.[5][9][13]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H302: Harmful if swallowed.[9][13]H314: Causes severe skin burns and eye damage.[9][13]H335: May cause respiratory irritation.[9][13] |
Adherence to a systematic workflow is essential to minimize exposure and risk.
Caption: Standard operating procedure for handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[13][14]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13][14][15] Ensure an eyewash station and safety shower are immediately accessible.
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Use tools and equipment made of compatible materials.
-
Storage: Store locked up in a cool, dry, and well-ventilated area designated for corrosive materials.[14][15] Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]
-
Conclusion
This compound (CAS No. 461-56-3) is more than a simple carboxylic acid; it is a strategic tool for molecular design. Its unique properties, conferred by the C-3 fluorine atom, provide chemists with a reliable building block for introducing fluorine into complex molecules, thereby enhancing their pharmaceutical potential. A thorough understanding of its properties, synthesis, and stringent safety requirements is paramount for leveraging its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.
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low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Fluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 3-fluoropropanoic acid. Designed for professionals in research and drug development, this document moves beyond a simple recitation of data points to offer insights into the underlying chemical principles and practical experimental methodologies. The strategic incorporation of a fluorine atom into the propanoic acid backbone imparts unique characteristics to the molecule, influencing its acidity, boiling point, and density. Understanding these properties is paramount for its application in organic synthesis and medicinal chemistry.
I. Core Physical Properties of this compound: A Comparative Overview
The introduction of a fluorine atom at the β-position of propanoic acid significantly alters its physicochemical profile. The high electronegativity of fluorine creates a strong inductive effect, influencing the molecule's polarity and intermolecular forces. This section presents a consolidated summary of the key physical properties of this compound, with comparative data for propanoic acid to highlight the impact of fluorination.
| Physical Property | This compound | Propanoic Acid |
| Molecular Formula | C₃H₅FO₂ | C₃H₆O₂ |
| Molecular Weight | 92.07 g/mol | 74.08 g/mol |
| CAS Number | 461-56-3 | 79-09-4 |
| Appearance | Colorless liquid | Colorless, oily liquid |
| Boiling Point | 185.4 °C | 141 °C |
| Density | 1.178 - 1.247 g/cm³ at 20 °C | 0.993 g/cm³ at 20 °C |
| pKa | ~3.89 | 4.87 |
| Refractive Index | ~1.370 | 1.387 at 20 °C |
| Solubility in Water | Moderately soluble/Miscible | Miscible |
Note: The ranges in boiling point and density for this compound reflect the variability in reported values across different commercial suppliers and databases.
II. The Influence of β-Fluorination: A Deeper Dive
The presence of a fluorine atom on the third carbon of the propanoic acid chain is not a trivial substitution. It fundamentally alters the electronic distribution within the molecule, leading to observable changes in its physical behavior.
Enhanced Acidity (Lower pKa): The most striking effect of β-fluorination is the significant increase in acidity. This compound has a pKa of approximately 3.89, making it a stronger acid than propanoic acid (pKa 4.87)[1]. This is a direct consequence of the inductive effect of the highly electronegative fluorine atom.[2][3] The fluorine atom withdraws electron density from the carbon backbone, a charge-pulling effect that is transmitted through the sigma bonds to the carboxyl group.[3][4][5] This electron withdrawal stabilizes the resulting carboxylate anion (conjugate base) after deprotonation, thereby shifting the equilibrium towards dissociation and resulting in a stronger acid.[2][4]
Elevated Boiling Point: Contrary to what might be expected from the introduction of a single fluorine atom, which can sometimes lower boiling points in hydrocarbons, this compound exhibits a higher boiling point than its non-fluorinated counterpart. This is likely due to a combination of increased molecular weight and enhanced dipole-dipole interactions. The polarized C-F bond contributes to the overall molecular dipole moment, leading to stronger intermolecular attractive forces that require more energy to overcome for the substance to transition into the gaseous phase.
Increased Density: The replacement of a hydrogen atom with a much heavier fluorine atom leads to a predictable and significant increase in the density of the molecule.
The relationship between the molecular structure and these key physical properties can be visualized as follows:
Caption: The influence of the β-fluorine atom on the key physical properties of this compound.
III. Experimental Determination of Physical Properties: Self-Validating Protocols
To ensure the highest degree of scientific integrity, the determination of these physical properties must follow standardized and validated protocols. The following section outlines the methodologies for measuring the boiling point, density, refractive index, pKa, and solubility of this compound, grounded in internationally recognized standards.
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus according to ASTM D1078 specifications. Ensure all glassware is clean and dry.
-
Sample Preparation: Place 100 mL of this compound and a few boiling chips into the distillation flask.
-
Heating: Begin heating the flask at a controlled rate to ensure a steady distillation.
-
Data Recording: Record the temperature when the first drop of distillate falls from the condenser. Continue to record the temperature at regular intervals as the distillate is collected.
-
Validation: The system is validated by ensuring a consistent distillation rate and a stable temperature plateau for a pure substance. The thermometer should be calibrated against a certified standard.
The density of a liquid is its mass per unit volume. A digital density meter provides a rapid and accurate measurement.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 20 °C).
-
Sample Injection: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Validation: The calibration with known standards (air and water) ensures the accuracy of the measurement. Replicate injections should yield results within the specified precision of the instrument.
The refractive index is a dimensionless number that describes how light propagates through a substance.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Record the refractive index.
-
Validation: Regular calibration and temperature control are crucial for accurate and reproducible results.
The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution.
Experimental Workflow:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Validation: The use of a calibrated pH meter and a standardized titrant ensures accuracy. The shape of the titration curve should be sigmoidal, and the equivalence point should be clearly identifiable.
This method determines the saturation concentration of a substance in water at a given temperature.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a flask containing deionized water.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand to separate any undissolved substance. Centrifuge or filter the saturated solution to remove any suspended particles.
-
Analysis: Determine the concentration of this compound in the aqueous phase using a suitable analytical technique (e.g., titration, HPLC).
-
Validation: The presence of an excess of the undissolved substance throughout the equilibration period confirms that a saturated solution has been achieved.
IV. Spectroscopic Data
V. Conclusion
The physical properties of this compound are significantly influenced by the presence of the fluorine atom at the β-position. Its increased acidity, elevated boiling point, and higher density compared to propanoic acid are all direct consequences of the unique electronic and steric effects of fluorine. A thorough understanding and accurate measurement of these properties, following standardized protocols, are essential for the successful application of this versatile building block in drug design and chemical synthesis.
VI. References
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Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, April 16). Boiling points of hydro- and fluoro-carbons. Retrieved from [Link]
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Reddit. (2016, January 22). Why does fluoromethane have a lower boiling point than chloromethane? I thought the stronger dipole-dipole interaction from the more electronegative fluorine atom would cause it to have the higher boiling point. r/askscience. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoropropionic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, December 25). Acidity of formic acid and this compound [duplicate]. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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An In-depth Technical Guide to 3-Fluoropropanoic Acid
Abstract
3-Fluoropropanoic acid (3-FPA), a structurally simple organofluorine compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that modulate its reactivity, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, spectroscopic characterization, synthesis, reactivity, and established applications. Furthermore, it delves into its toxicological profile and essential safety protocols, offering a holistic resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as β-fluoropropionic acid, is a carboxylic acid where a fluorine atom is substituted at the C-3 position.[1] This seemingly minor structural modification has profound implications for its chemical behavior and biological interactions. The high electronegativity of fluorine alters the electron distribution within the molecule, influencing its acidity and reactivity.[2] In the realm of drug discovery, the introduction of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] 3-FPA serves as a valuable building block in the synthesis of more complex fluorinated molecules and has been investigated for its own intrinsic biological activities, including its role as a metabolic inhibitor.[2][5]
Chemical Structure and Identification
The fundamental architecture of this compound consists of a three-carbon propanoic acid backbone with a fluorine atom attached to the terminal carbon.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 3-Fluoropropionic acid, β-Fluoropropionic acid[6][7] |
| CAS Number | 461-56-3[7] |
| Molecular Formula | C3H5FO2[1] |
| Molecular Weight | 92.07 g/mol [6] |
| SMILES | C(CF)C(=O)O[7] |
| InChI Key | RPFXMKLCYJSYDE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are detailed in the table below. It is typically a colorless liquid or solid at room temperature with moderate solubility in water, a characteristic influenced by the polar carboxylic acid group.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless liquid or solid | [1] |
| Density | 1.247 g/cm³ at 20 °C | [8] |
| Boiling Point | 78.5-79.5 °C at 12 Torr | [8] |
| Flash Point | 65.9 °C | [9] |
| pKa | 3.89 ± 0.10 (Predicted) | [7] |
| Refractive Index | 1.370 | [8] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-FPA is expected to show three distinct signals corresponding to the three different proton environments: the carboxylic acid proton (-COOH), the methylene protons adjacent to the carbonyl group (-CH₂-COOH), and the methylene protons adjacent to the fluorine atom (F-CH₂-). The chemical shifts and splitting patterns provide crucial information about the connectivity of the atoms.[10] The carboxylic acid proton will appear as a broad singlet, while the two methylene groups will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, one for each unique carbon atom. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C-F bond will exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 92.027.[11] Fragmentation patterns can provide further structural information.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the fluorination of a suitable precursor. One such method is the decarboxylative fluorination of carboxylic acids using a photocatalyst like TiO₂ and a fluorine donor such as Selectfluor.[5] Another approach could involve the hydrolysis of a corresponding ester or amide. For instance, the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions has been used to synthesize a related fluorinated propionic acid.[12]
Diagram: General Synthetic Approach
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the carboxylic acid functionality and the influence of the electron-withdrawing fluorine atom.
-
Acidity: The fluorine atom's inductive effect increases the acidity of the carboxylic acid proton compared to propanoic acid.
-
Esterification and Amidation: The carboxylic acid group readily undergoes standard reactions such as esterification with alcohols in the presence of an acid catalyst and amidation with amines.
-
Nucleophilic Substitution: The carbon bearing the fluorine atom can be susceptible to nucleophilic attack, although the C-F bond is generally strong and less reactive than other carbon-halogen bonds.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines.
-
Metabolic Inhibitor: this compound is known to be a potent inhibitor of certain metabolic enzymes.[5] For instance, related compounds like 3-bromopyruvic acid are known to inhibit key glycolytic enzymes such as hexokinase II.[13][14] This inhibitory action makes 3-FPA a useful probe for studying metabolic pathways and a potential starting point for the development of therapeutics targeting cellular metabolism, particularly in cancer research.[13]
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the fluoropropyl moiety can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[2]
-
Agrochemicals: In the agrochemical industry, this compound is used as an intermediate for producing compounds aimed at improving crop protection and yield.[5]
-
Novel Therapeutic Development: Recent studies have explored derivatives of fluoropropanoic acid as potential inhibitors for targets like the Macrophage Migration Inhibitory Factor (MIF), which is implicated in inflammatory diseases such as rheumatoid arthritis.[15]
Toxicology and Safety
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6][16]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing mist, vapors, or spray.[17]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[17] If on skin, wash with plenty of soap and water.[18] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical assistance.[16][17] If inhaled, move the person to fresh air.[18]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[17] Keep in a corrosives area.[17]
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[16] |
| Skin Corrosion/Irritation | Category 1B[16] |
| Serious Eye Damage/Eye Irritation | Category 1[17] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[17] |
Conclusion
This compound stands as a testament to the profound impact of strategic fluorination in chemical and biological sciences. Its unique combination of a reactive carboxylic acid group and a metabolism-modulating fluorine atom makes it a versatile building block and a valuable research tool. A thorough understanding of its chemical structure, properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory and in the development of novel pharmaceuticals and agrochemicals. As research continues to unravel the intricate roles of fluorinated compounds in biological systems, the importance of this compound and its derivatives is poised to grow.
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3-fluoropropanoic acid molecular weight
An In-depth Technical Guide to 3-Fluoropropanoic Acid
Abstract and Core Directive
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on this compound (3-FPA). Moving beyond a simple data sheet, this document provides in-depth, field-proven insights into the compound's fundamental properties, synthesis, analytical validation, and strategic applications. The core directive of this guide is to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system. We will delve into its role as a strategic building block in medicinal chemistry, contextualize its toxicological profile, and provide detailed, actionable methodologies for its use in a research and development setting.
Fundamental Physicochemical and Structural Data
This compound is a saturated monocarboxylic acid characterized by a fluorine atom at the β-carbon position.[1] This substitution imparts unique chemical and biological properties compared to its non-fluorinated analog, propanoic acid.
Key Chemical Identifiers
A precise understanding of a compound begins with its core identifiers. The molecular weight is a foundational parameter for all stoichiometric calculations in synthesis and analysis.
| Identifier | Value | Source(s) |
| Molecular Weight | 92.07 g/mol | [2] |
| Exact Mass | 92.02735756 Da | [3][4] |
| Molecular Formula | C₃H₅FO₂ | [1][2][3][5] |
| CAS Number | 461-56-3 | [1][2][3][6] |
| EC Number | 207-311-2 | [2][3][7] |
| PubChem CID | 10004 | [2][7] |
Physicochemical Properties
The physical properties of 3-FPA dictate its handling, purification, and reaction conditions. The presence of the electronegative fluorine atom significantly influences its boiling point and acidity compared to propanoic acid.[1]
| Property | Value | Source(s) |
| Appearance | Colorless liquid or solid | [1] |
| Density | 1.178 - 1.247 g/cm³ at 20 °C | [3][8] |
| Boiling Point | 185.4 °C (at 760 Torr); 78.5-79.5 °C (at 12 Torr) | [3][8] |
| Flash Point | 65.9 °C | [3][8][9] |
| pKa | 3.89 ± 0.10 (Predicted) | [7] |
| Solubility | Moderately soluble in water | [1] |
| Refractive Index | 1.370 | [3][9] |
Structural Information
The compound's structure is the basis of its reactivity and interaction with biological systems.
Synthesis and Purification Workflow
The synthesis of 3-FPA is a critical process for its application in research. While several routes exist, a common and illustrative method involves the nucleophilic substitution of a suitable precursor. The following sections describe a generalized workflow and a detailed protocol.
Generalized Synthetic Workflow Diagram
This diagram illustrates the logical flow from starting material selection to the final, purified product.
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An In-depth Technical Guide to the Synthesis of 3-Fluoropropanoic Acid
Foreword: The Strategic Importance of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 3-Fluoropropanoic acid (3-FPA), a three-carbon carboxylic acid bearing a fluorine atom at the β-position, represents a valuable building block in this context. Its utility spans from being a precursor in the synthesis of complex pharmaceuticals and agrochemicals to its application in the development of advanced polymers and materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both theoretical understanding and practical, field-proven insights for researchers and development professionals.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents. The core synthetic strategies discussed in this guide are:
-
Nucleophilic Fluorination via Halogen Exchange: A classical and often cost-effective approach involving the displacement of a leaving group (typically a halide) with a fluoride ion.
-
Deoxofluorination of Hydroxy-analogs: The conversion of a hydroxyl group to a fluorine atom using specialized fluorinating reagents.
-
The Malonic Ester Synthesis Route: A versatile method for carbon chain extension that can incorporate a fluorine-containing fragment.
-
Electrophilic Fluorination Strategies: A more modern approach involving the attack of a nucleophilic carbon center on an electrophilic fluorine source.
This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most viable pathways within these strategies.
II. Nucleophilic Fluorination: The Halogen Exchange Pathway
The halogen exchange reaction, a cornerstone of nucleophilic fluorination, is a widely employed method for the synthesis of alkyl fluorides. In the context of 3-FPA synthesis, this typically involves the substitution of a bromine or chlorine atom at the 3-position of a propanoate ester with a fluoride ion, followed by hydrolysis of the ester.
Causality Behind Experimental Choices
The choice of starting material, typically ethyl 3-bromopropionate or ethyl 3-chloropropionate, is dictated by its commercial availability and reactivity, with the bromo-derivative being more reactive. The fluoride source is a critical parameter. While alkali metal fluorides like potassium fluoride (KF) are inexpensive, their low solubility in organic solvents necessitates the use of high boiling point solvents and often phase-transfer catalysts to enhance reactivity. Silver(I) fluoride (AgF) offers higher reactivity but at a greater cost. The solvent choice is crucial to dissolve the fluoride salt and the organic substrate. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed.
Experimental Protocol: Synthesis of Ethyl 3-Fluoropropanoate via Halogen Exchange
This protocol details the synthesis of ethyl 3-fluoropropanoate from ethyl 3-bromopropionate using silver(I) fluoride.
Materials:
-
Ethyl 3-bromopropionate
-
Silver(I) fluoride (AgF)
-
Acetonitrile (anhydrous)
-
Diatomaceous earth (Celite®)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with silver(I) fluoride (1.5 equivalents) and anhydrous acetonitrile. The flask is protected from light by wrapping it in aluminum foil.
-
Addition of Substrate: Ethyl 3-bromopropionate (1.0 equivalent) is added to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the silver salts. The filter cake is washed with diethyl ether.
-
Extraction: The combined filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-fluoropropanoate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure ethyl 3-fluoropropanoate.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.
Materials:
-
Ethyl 3-fluoropropanoate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Saponification: Ethyl 3-fluoropropanoate is dissolved in ethanol in a round-bottom flask. An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.
-
Extraction: The acidic aqueous solution is extracted several times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.
| Parameter | Value/Condition | Rationale |
| Fluoride Source | Silver(I) fluoride | Higher reactivity compared to alkali metal fluorides. |
| Solvent | Acetonitrile | Good solubility for both substrate and fluoride salt. |
| Temperature | Reflux | To overcome the activation energy of the C-F bond formation. |
| Workup | Filtration through Celite® | Efficient removal of insoluble silver salts. |
| Hydrolysis | NaOH, then HCl | Standard saponification followed by acidification to obtain the free acid. |
III. Deoxofluorination of 3-Hydroxypropanoic Acid Derivatives
The direct conversion of a hydroxyl group to a fluorine atom is a powerful transformation in organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly employed for this purpose. This pathway typically starts with a readily available 3-hydroxypropanoate ester.
Causality Behind Experimental Choices
The choice of deoxofluorinating agent is critical. DAST is a versatile and widely used reagent, but it can be thermally unstable. Deoxo-Fluor® is a more thermally stable alternative. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or chloroform, at low temperatures to control the reactivity and minimize side reactions. The stoichiometry of the fluorinating agent is important to ensure complete conversion.
Experimental Protocol: Synthesis of Ethyl 3-Fluoropropanoate from Ethyl 3-Hydroxypropanoate using DAST
Materials:
-
Ethyl 3-hydroxypropanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of ethyl 3-hydroxypropanoate (1.0 equivalent) in anhydrous dichloromethane is placed in a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 3-fluoropropanoate.
The subsequent hydrolysis to this compound follows the same procedure as described in the halogen exchange pathway.
IV. The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic method for preparing carboxylic acids.[1] For the synthesis of 3-FPA, this route involves the alkylation of diethyl malonate with a two-carbon electrophile already containing a fluorine atom, such as 2-fluoroethyl bromide.
Causality Behind Experimental Choices
The success of this synthesis hinges on the efficient alkylation of the diethyl malonate enolate. Sodium ethoxide is a commonly used base for the deprotonation of diethyl malonate, as it avoids transesterification. The choice of the fluorinated alkylating agent is crucial; 2-fluoroethyl bromide is a suitable C2 synthon. The subsequent hydrolysis and decarboxylation steps are standard procedures.
Experimental Protocol: Malonic Ester Synthesis of this compound
Step 1: Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
2-Fluoroethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Enolate Formation: A solution of sodium ethoxide (1.0 equivalent) is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere. Diethyl malonate (1.0 equivalent) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.
-
Alkylation: 2-Fluoroethyl bromide (1.0 equivalent) is added to the solution of the enolate, and the reaction mixture is heated to reflux for 4-6 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, diethyl 2-(2-fluoroethyl)malonate, is purified by distillation under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
Materials:
-
Diethyl 2-(2-fluoroethyl)malonate
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Hydrolysis: A solution of potassium hydroxide (2.5 equivalents) in water is added to the diethyl 2-(2-fluoroethyl)malonate. The mixture is heated to reflux for 4-6 hours to effect hydrolysis of the esters.
-
Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic. The acidified mixture is then heated to reflux for 2-4 hours to promote decarboxylation.
-
Extraction and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting this compound is purified by distillation under reduced pressure.
V. Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. Reagents such as Selectfluor® provide a source of "F+", which can be attacked by a nucleophilic carbon center. For the synthesis of 3-FPA, this would ideally involve the fluorination of an enolate or an equivalent carbanion at the β-position of a propanoic acid derivative.
While direct electrophilic fluorination at the β-position of a simple propanoic acid derivative is challenging due to the difficulty in generating a nucleophilic center at that position, more advanced strategies can be envisioned. One potential, though less common, approach involves the electrophilic fluorination of a β-stannyl or β-silyl propanoate, followed by protodestannylation or protodesilylation. A more explored variant involves the fluorination of a β-phenylselanylpropanoic acid derivative.
Conceptual Pathway: Electrophilic Fluorination of a β-Phenylselanylpropanoic Acid Derivative
This pathway is more complex and serves as an example of a modern synthetic approach.
-
Synthesis of the Precursor: 3-(Phenylselanyl)propanoic acid can be prepared by the reaction of 3-bromopropanoic acid with sodium phenylselenide.
-
Electrophilic Fluorination: The selenium atom can be oxidized with an electrophilic fluorinating agent like Selectfluor®. This is proposed to generate a transient selenonium fluoride species.
-
Elimination and Addition: This intermediate can then undergo an elimination to form an α,β-unsaturated acid, which could then be subjected to a hydrofluorination reaction. Alternatively, a more direct, albeit less precedented, intramolecular fluorine transfer from selenium to the β-carbon could be envisioned.
Given the complexity and less established nature of this route for the specific synthesis of 3-FPA, a detailed experimental protocol is not provided here. However, it highlights the potential for modern synthetic methods to be applied to this target.
VI. Visualization of Synthesis Pathways
Figure 1: Overview of the primary synthetic pathways to this compound.
VII. Conclusion and Future Outlook
The synthesis of this compound can be achieved through several reliable and well-established chemical pathways. The choice of the optimal route depends on a careful consideration of factors such as cost, scale, and available expertise. The halogen exchange and deoxofluorination methods offer relatively direct routes from commercially available starting materials. The malonic ester synthesis provides a versatile, albeit longer, alternative.
As the field of organofluorine chemistry continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of 3-FPA and other valuable fluorinated building blocks. Advances in catalytic C-H fluorination and enzymatic fluorination hold particular promise for future industrial applications, potentially offering more direct and environmentally benign synthetic routes. For the practicing chemist, a thorough understanding of the fundamental principles and experimental nuances of the pathways detailed in this guide is essential for the successful synthesis of this important fluorinated synthon.
VIII. References
-
Kendall, E. C.; McKenzie, B. (1923). Ethyl β-Bromopropionate. Organic Syntheses, 3, 51. doi:10.15227/orgsyn.003.0051
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Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. doi:10.1021/jo00893a007
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House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
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Wang, B., & Liang, S. H. (2019). Silver-Catalyzed Decarboxylative Fluorination. Angewandte Chemie International Edition, 58(16), 5220-5223.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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Campbell, M. G., & Ritter, T. (2015). Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews, 115(2), 1130-1160.
-
Strating, J., & Backer, H. J. (1950). The preparation of β-fluoropropionic acid and of some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 638-644.
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Pattison, F. L. M., & Saunders, B. C. (1949). Toxic fluorine compounds containing the C-F link. Part I. The synthesis and toxicity of ω-fluoro-derivatives of fatty acids, esters and alcohols. Journal of the Chemical Society (Resumed), 2745-2749.
-
Hudlicky, M. (1976). Chemistry of Organic Fluorine Compounds. Ellis Horwood.
-
Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions; 51. A convenient preparation of alkyl and cycloalkyl fluorides from the corresponding alcohols with pyridinium poly(hydrogen fluoride) (Olah's reagent). Synthesis, 1978(11), 896-897.
-
Malonic Ester Synthesis. (2020). In Chemistry LibreTexts. Retrieved from [Link]
-
Selectfluor. (n.d.). In Wikipedia. Retrieved from [Link]
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3-Fluoropropanoic Acid: A Versatile Fluorinated Building Block for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity, and improved binding affinity—have made fluorinated compounds indispensable in drug discovery, agrochemicals, and materials science. This technical guide provides a comprehensive overview of 3-fluoropropanoic acid (3-FPA), a pivotal fluorinated building block. We will delve into its fundamental properties, synthesis, and key applications, with a focus on its utility in medicinal chemistry and as a potential metabolic inhibitor. This document is intended to serve as a vital resource for researchers seeking to leverage the unique attributes of 3-FPA in their development pipelines.
Core Properties and Safety Profile
This compound (3-FPA) is a fluorinated carboxylic acid distinguished by a fluorine atom at the β-carbon position.[1] This substitution is not merely an addition but a fundamental alteration of the molecule's electronic character and reactivity compared to its non-fluorinated parent, propionic acid. The high electronegativity of the fluorine atom creates a strong electron-withdrawing inductive effect, which increases the acidity of the carboxyl group.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 461-56-3 | [2][3] |
| Molecular Formula | C₃H₅FO₂ | [2][3] |
| Molecular Weight | 92.07 g/mol | [2][3] |
| Boiling Point | 185.4 °C | [2] |
| Density | 1.178 g/cm³ | [2] |
| Flash Point | 65.9 °C | [2][4] |
| pKa | 3.89 ± 0.10 (Predicted) | [5] |
| SMILES | C(CF)C(=O)O | [3] |
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][6]
GHS Hazard Statements:
Precautionary Measures: Handling should be performed in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][7] All sources of ignition should be removed, and the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2][6]
Synthesis of this compound
The availability of 3-FPA is crucial for its application. While various synthetic routes exist, a common laboratory-scale approach involves the oxidation of a corresponding fluorinated alcohol. The diagram below illustrates a generalized workflow for synthesizing 3-FPA, which often starts from precursors like 3-fluoro-1-propanol.[4]
Caption: Generalized workflow for the synthesis of 3-FPA.
Applications in Medicinal Chemistry & Drug Development
The introduction of fluorine is a well-established and highly successful strategy in drug design.[8][9] Fluorine's unique properties can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile. 3-FPA serves as a valuable building block for incorporating these advantages into novel pharmaceutical agents.[1][10]
A Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
The utility of 3-FPA in drug synthesis stems from its ability to introduce a C-F bond, which provides several key benefits:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can prolong a drug's half-life.[11]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[11]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can optimize a drug's solubility, absorption, and target engagement.[11]
-
Improved Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[11][12]
As a bifunctional molecule (containing both a carboxylic acid and a fluorinated alkyl chain), 3-FPA is readily incorporated into larger scaffolds using standard organic chemistry techniques.
Protocol: Amide Bond Formation using 3-FPA
This protocol describes a general procedure for coupling 3-FPA with a primary amine, a common step in drug synthesis.
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C.
-
Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes to form the activated ester.
-
Amine Coupling: Add 1.0 equivalent of the desired primary amine to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 3-fluoro-propanamide derivative.
Bioisosteric Replacement
3-FPA and its derivatives can be used as bioisosteres for natural functional groups or amino acids. For example, a derivative of 3-FPA could replace a serine residue in a peptide-based drug candidate. This substitution maintains a similar spatial arrangement while introducing the benefits of fluorination.[11]
Caption: Bioisosteric replacement of a serine side chain with a 3-FPA analogue.
Potential as a Metabolic Probe and Inhibitor
There is evidence that 3-FPA possesses biological properties, including the ability to inhibit protein synthesis via enzymatic reactions.[1][2] This suggests its potential as a metabolic inhibitor. The field of metabolic inhibition has yielded powerful research tools and therapeutic leads, such as 3-bromopyruvic acid (3-BrPA), a halogenated pyruvate analog that targets key enzymes in cancer cell metabolism.[13][14][15] 3-BrPA is known to inhibit hexokinase 2 (HK2), effectively shutting down the first step of glycolysis, and also impacts the TCA cycle and glutaminolysis.[14][15]
By analogy, 3-FPA's structural similarity to metabolic intermediates makes it a candidate for investigating and potentially disrupting metabolic pathways. Its fluorine atom could confer specific inhibitory properties, potentially leading to the development of novel antibacterial agents or anticancer therapies that exploit metabolic vulnerabilities.
Workflow: Screening for Metabolic Inhibition
Researchers can investigate the metabolic effects of 3-FPA using established cellular bioenergetics assays.
Caption: Experimental workflow to assess 3-FPA's impact on cell metabolism.
The diagram below illustrates central metabolic pathways that are common targets for small molecule inhibitors. Future research could determine if 3-FPA interacts with any of these key nodes.
Caption: Central energy pathways as potential targets for inhibitors.
Emerging and Potential Applications
Agrochemicals
Propionic acid is widely used in agriculture as an antimicrobial agent and a preservative for stored grains and animal feed.[16][17] Given this precedent, 3-FPA is an attractive candidate for developing new agrochemicals.[1] The presence of the fluorine atom could enhance its potency, broaden its spectrum of activity against fungal or microbial pathogens, or improve its stability in environmental conditions.
Materials Science
Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy. 3-FPA can serve as a functionalized monomer or an intermediate in the synthesis of specialized fluoropolymers and materials.[2][5] Its carboxylic acid group provides a convenient handle for polymerization or for grafting onto other material surfaces to impart novel properties.
Conclusion
This compound is far more than a simple fluorinated molecule; it is a versatile and powerful building block with significant potential across multiple scientific disciplines. Its established role in medicinal chemistry as a precursor to advanced pharmaceutical candidates is clear, providing a reliable method for introducing the well-documented benefits of fluorination. Furthermore, its potential as a metabolic inhibitor and in the development of new agrochemicals and materials presents exciting frontiers for future research. For scientists and researchers, 3-FPA represents a key tool for driving innovation and developing next-generation solutions to complex challenges.
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An In-depth Technical Guide to the Solubility of 3-Fluoropropanoic Acid
This guide provides a comprehensive analysis of the solubility characteristics of 3-fluoropropanoic acid (3-FPA). Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explore the underlying molecular principles governing its solubility, the factors that influence it, and a robust protocol for its experimental determination.
Introduction: The Significance of this compound
This compound (CAS: 461-56-3) is a halogenated carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] The strategic placement of a fluorine atom imparts unique electronic properties, altering the molecule's acidity, reactivity, and metabolic stability compared to its non-fluorinated analog, propanoic acid.[1] These properties make it a valuable building block for creating novel pharmaceuticals and agrochemicals.[1]
Understanding the solubility of 3-FPA is paramount for its practical application. In drug development, solubility directly impacts bioavailability, formulation strategies, and route of administration. For synthetic chemists, it dictates the choice of solvent systems, reaction conditions, and purification methods. This guide provides the foundational knowledge required to effectively work with this compound.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of 3-FPA are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅FO₂ | [1][2] |
| Molecular Weight | 92.07 g/mol | [2][3] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 185.4 °C (at 1 atm); 78.5-79.5 °C (at 12 Torr) | [3][4] |
| Density | ~1.178 - 1.247 g/cm³ | [3][4] |
| Predicted pKa | 3.89 ± 0.10 | [5] |
| Flash Point | ~65.9 °C | [3][6] |
The Molecular Basis of Solubility: A Theoretical Framework
The solubility of 3-FPA is governed by the interplay of its structural features: a polar carboxylic acid head, a short alkyl chain, and an electronegative fluorine atom. The principle of "like dissolves like" provides a strong predictive foundation.[7]
-
Polarity and Hydrogen Bonding : The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows for strong intermolecular interactions with polar solvents, particularly water.[8]
-
Inductive Effect of Fluorine : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) through the carbon chain. This effect increases the acidity of the carboxylic proton (as reflected in its predicted pKa of ~3.89), making the molecule more likely to deprotonate in neutral or basic solutions to form the highly polar carboxylate anion (F-CH₂CH₂-COO⁻).[5]
-
Hydrophobic Character : The ethyl chain ( -CH₂CH₂- ) constitutes the nonpolar segment of the molecule. While present, its hydrophobic contribution is minimal due to its short length, allowing the polar carboxylic head to dominate the molecule's overall solubility in polar media.[8]
The diagram below illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like water.
Caption: Key hydrogen bonding interactions between 3-FPA and water.
Predicted Solubility Profile in Common Solvents
While extensive quantitative data is not publicly available, a reliable qualitative profile can be predicted based on chemical principles.
| Solvent Class | Example(s) | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Miscible | Strong hydrogen bonding and polarity match between the carboxylic acid group and the solvent.[1] |
| Polar Aprotic | DMSO, Acetone | High | Strong dipole-dipole interactions are possible. DMSO is an excellent solvent for a wide range of organic compounds, including acids.[9] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity ("like dissolves like" principle). Intermolecular forces between 3-FPA molecules are much stronger than any potential forces with a nonpolar solvent.[7] |
Critical Factors Influencing Solubility
The solubility of 3-FPA is not a static value; it is highly dependent on environmental conditions.
Effect of Temperature
For most solid solutes dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is typically endothermic, and applying heat (energy) favors the forward (dissolution) reaction according to Le Châtelier's principle.[7] When determining the solubility of 3-FPA, it is crucial to maintain and report a constant temperature to ensure data reproducibility.
Effect of pH
As a carboxylic acid, 3-FPA's solubility in aqueous solutions is highly pH-dependent.
-
At low pH (pH < pKa ≈ 3.89) : The compound will exist predominantly in its neutral, protonated form (F-CH₂CH₂-COOH). Its solubility will be limited and is referred to as its "intrinsic solubility."
-
At high pH (pH > pKa ≈ 3.89) : The compound will deprotonate to form the highly polar and much more water-soluble carboxylate salt (F-CH₂CH₂-COO⁻).
This relationship is a cornerstone of formulation science, often exploited to create aqueous formulations of acidic drugs by adjusting the pH with a suitable base.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a rigorously controlled experimental protocol is essential. The equilibrium shake-flask method is the gold-standard technique.
Causality Behind the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the solute dissolved in the solvent. Agitation ensures maximum surface area contact, while a sufficient incubation time (typically 24-72 hours) allows the system to reach a stable state where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under those conditions.
Experimental Workflow: Shake-Flask Protocol
The following diagram and protocol outline a self-validating system for determining the solubility of 3-FPA.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation : Add an excess amount of this compound to a glass vial containing a precise volume of the chosen solvent. The excess solid is critical to ensure saturation is achieved.
-
Equilibration : Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the system to equilibrate for at least 24 hours. A preliminary time-course experiment (measuring concentration at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
Phase Separation : Remove the vial and allow the excess solid to settle. To obtain a clear supernatant free of particulates, centrifuge the sample at high speed or filter it using a syringe filter (e.g., 0.22 µm PTFE). Self-Validation Check: The first few drops from the filter should be discarded to prevent errors from potential solute adsorption to the filter membrane.
-
Sample Preparation for Analysis : Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with an appropriate solvent to bring the concentration into the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a pre-validated analytical technique.
-
HPLC-UV : Suitable if 3-FPA has a chromophore, though weak for a simple carboxylic acid. Derivatization may be required.
-
Gas Chromatography (GC-FID) : A robust choice after esterification of the carboxylic acid to a more volatile derivative (e.g., methyl ester).
-
Potentiometric Titration : A classic and reliable method. The saturated solution can be titrated with a standardized solution of sodium hydroxide to determine the concentration of the acid.
-
-
Calculation : Use the measured concentration of the diluted sample and the dilution factor to calculate the original solubility in the solvent. The experiment should be performed in triplicate to ensure statistical validity.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazard Profile : The compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Handling : Conduct all work in a well-ventilated fume hood to avoid inhaling vapors.[12][14] Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]
-
Storage : Store in a cool, dry, well-ventilated area, locked up, and with the container tightly closed.[12]
Always consult the most current Safety Data Sheet (SDS) before handling this compound.[11][12][13]
Conclusion
This compound is a polar molecule with an expected high solubility in polar solvents like water, ethanol, and DMSO, and poor solubility in nonpolar solvents. Its solubility is significantly influenced by both temperature and, particularly in aqueous media, by pH. While published quantitative data is scarce, this guide provides the theoretical framework and a detailed, robust experimental protocol necessary for researchers to accurately determine its solubility, enabling its effective use in synthesis and formulation development.
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3-Fluoropropanoic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the repertoire of fluorinated building blocks, 3-fluoropropanoic acid (3-FPA) has emerged as a particularly valuable precursor. Its unique electronic properties, stemming from the presence of a fluorine atom at the β-position, impart distinct reactivity and conformational preferences that can be harnessed for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications as a versatile precursor in organic synthesis, with a focus on the underlying mechanistic principles that govern its reactivity.
Introduction: The Strategic Advantage of β-Fluorination
The introduction of fluorine into a molecule can profoundly alter its biological and physical properties, including metabolic stability, pKa, lipophilicity, and binding affinity to target proteins. While α-fluorination has been extensively studied, the placement of fluorine at the β-position, as in this compound, offers a unique set of synthetic opportunities. The strong electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the reactivity of the adjacent carbon atoms, making 3-FPA a valuable synthon for the introduction of a fluorinated three-carbon unit.
This guide is intended to serve as a technical resource for chemists in academia and industry, providing not only a summary of known methodologies but also a rationale for experimental choices and an understanding of the mechanistic underpinnings of the reactions involving this versatile precursor.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The presence of the highly electronegative fluorine atom significantly influences its characteristics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₅FO₂ | [1] |
| Molecular Weight | 92.07 g/mol | [1] |
| CAS Number | 461-56-3 | [2] |
| Boiling Point | 78.5-79.5 °C @ 12 Torr | [3] |
| Density | 1.247 g/cm³ @ 20 °C | [3] |
| pKa | 3.89 ± 0.10 (Predicted) | [4] |
| Flash Point | 65.9 °C | [5] |
| Refractive Index | 1.370 | [3] |
| Appearance | Colorless liquid | [2] |
Spectroscopic Data
The spectroscopic signature of this compound is key to its identification and characterization.
-
¹H NMR: The proton NMR spectrum is characterized by two multiplets corresponding to the protons on the α and β carbons. The protons on the carbon bearing the fluorine atom (β-position) will show coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum will show three distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the chemical environment of the fluorine atom.[6][7][8] It will show a single resonance, likely a triplet of triplets due to coupling with the adjacent protons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of this compound: Key Methodologies
Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, available reagents, and safety considerations.
Deoxyfluorination of 3-Hydroxypropanoic Acid Derivatives
One of the most common methods for introducing a fluorine atom is the deoxofluorination of a corresponding alcohol. In the case of 3-FPA, this involves the fluorination of a 3-hydroxypropanoic acid ester, followed by hydrolysis. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[9][10]
Workflow for DAST-mediated Deoxyfluorination:
Caption: DAST-mediated synthesis of 3-FPA.
Experimental Protocol (Representative):
-
Fluorination: To a solution of ethyl 3-hydroxypropanoate in anhydrous dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-fluoropropanoate.
-
Hydrolysis: The crude ethyl 3-fluoropropanoate is then hydrolyzed using standard procedures, such as refluxing with aqueous hydrochloric acid or stirring with aqueous sodium hydroxide followed by acidic workup, to yield this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The initial addition of DAST at -78 °C is crucial to control the exothermic reaction and minimize side reactions.
-
Aprotic Solvent: Dichloromethane is a common choice as it is inert to the reaction conditions and allows for easy workup.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can decompose the DAST reagent.
Nucleophilic Substitution of 3-Bromopropanoic Acid
An alternative approach involves the nucleophilic substitution of a halide at the 3-position with a fluoride source. While seemingly straightforward, this reaction can be challenging due to the relatively low nucleophilicity of the fluoride ion in many forms.
Workflow for Nucleophilic Fluorination:
Caption: Synthesis of 3-FPA via nucleophilic substitution.
Experimental Protocol (Representative):
-
To a solution of 3-bromopropanoic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a source of fluoride, such as potassium fluoride or silver fluoride.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are used to solubilize the fluoride salt and enhance its nucleophilicity.
-
Elevated Temperature: The C-Br bond is relatively strong, and heating is typically required to drive the substitution reaction to completion.
This compound as a Precursor in Organic Synthesis
The synthetic utility of this compound lies in its ability to serve as a versatile building block for the introduction of a β-fluorinated carbonyl moiety.
Synthesis of Key Intermediates: The Weinreb Amide
A particularly useful derivative of this compound is its N-methoxy-N-methylamide, also known as the Weinreb amide.[11][12][13][14][15] Weinreb amides are valuable intermediates because they react with organometallic reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols.
Workflow for Weinreb Amide Synthesis:
Caption: Synthesis of the Weinreb amide of 3-FPA.
Experimental Protocol (Representative):
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane or THF), add a coupling agent such as N,N'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature until the activation of the carboxylic acid is complete (indicated by cessation of gas evolution).
-
Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or N-methylmorpholine).
-
Stir the reaction mixture until the amide formation is complete.
-
Work up the reaction by washing with aqueous acid and base, followed by drying and concentration to yield the desired Weinreb amide.
Application in the Synthesis of PET Radiotracers
The 3-fluoropropyl group is a valuable moiety for the development of positron emission tomography (PET) imaging agents.[16][17][18][19] The fluorine atom can be replaced with the positron-emitting isotope fluorine-18, allowing for non-invasive imaging of biological processes. This compound can serve as a precursor to [¹⁸F]-labeled building blocks.
For instance, 3-[¹⁸F]fluoropropanesulfonyl chloride can be synthesized and used to radiolabel amines.[20] While not a direct use of this compound, this highlights the utility of the 3-fluoropropyl scaffold in radiochemistry.
Conceptual Pathway for PET Tracer Synthesis:
Caption: General strategy for PET tracer synthesis.
Precursor to Chiral β-Fluoroamines
β-Fluoroamines are important structural motifs in many pharmaceuticals. This compound can be converted into chiral β-fluoroamines through various synthetic strategies, often involving the use of chiral auxiliaries to control the stereochemistry of the amine installation.
Mechanistic Insights: The Influence of the β-Fluorine Atom
The reactivity of this compound is largely dictated by the strong inductive effect of the fluorine atom.
Acidity of the Carboxylic Acid
The electron-withdrawing fluorine atom stabilizes the carboxylate anion through the inductive effect, thereby increasing the acidity of this compound compared to propanoic acid.[21][22][23] This enhanced acidity can be a factor in its reactivity in base-mediated reactions.
Reactivity at the α- and β-Positions
The β-fluorine atom also influences the reactivity of the adjacent carbon atoms. The electron-withdrawing effect can make the α-protons slightly more acidic, although this effect is less pronounced than in α-fluorinated systems. More significantly, the β-carbon is activated towards nucleophilic attack, although direct displacement of the fluorine is generally difficult. Instead, reactions often proceed via elimination or rearrangement pathways.
Mechanism of DAST-mediated Deoxyfluorination: The reaction of an alcohol with DAST is believed to proceed through an alkoxyaminosulfur difluoride intermediate.[24][25][26] Subsequent nucleophilic attack by fluoride, via either an Sₙ1 or Sₙ2 pathway depending on the substrate, leads to the fluorinated product. For primary alcohols like the precursor to 3-FPA, an Sₙ2-like mechanism is generally favored, leading to inversion of configuration if a stereocenter is present.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in organic synthesis, offering a reliable means of introducing a β-fluorinated three-carbon unit. Its synthesis is achievable through established methods, and its unique reactivity, governed by the inductive effect of the fluorine atom, allows for its use in the construction of a variety of important molecules, including key synthetic intermediates and PET imaging agents. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the importance of building blocks like this compound is set to increase. Future research in this area will likely focus on the development of more efficient and stereoselective methods for its synthesis and the expansion of its applications in the synthesis of novel, high-value compounds.
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The Toxicological Profile of Fluorinated Carboxylic Acids: A Technical Guide for Drug Development Professionals
Introduction: The Persistent Challenge of Fluorinated Carboxylic Acids in Modern Toxicology
Fluorinated carboxylic acids (FCAs), a subgroup of per- and polyfluoroalkyl substances (PFAS), represent a class of synthetic compounds characterized by their remarkable chemical stability. This stability, stemming from the strength of the carbon-fluorine bond, has made them invaluable in a multitude of industrial and consumer products. However, this same property contributes to their environmental persistence, bioaccumulation, and a range of toxicological concerns that demand rigorous evaluation, particularly within the pharmaceutical and life sciences sectors. This guide provides a comprehensive overview of the toxicological profile of FCAs, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms of their toxicity, detail established experimental protocols for their assessment, and present a framework for understanding their structure-activity relationships.
I. Toxicokinetics: The Journey of FCAs Through the Body
The toxicological impact of any xenobiotic is fundamentally dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. For FCAs, their toxicokinetics are particularly influenced by the length of their perfluorinated carbon chain.
Absorption and Distribution: A Tale of Two Chains
Fluorinated carboxylic acids are readily absorbed following oral exposure. Once in the bloodstream, they exhibit high binding affinity for plasma proteins, particularly albumin. This extensive protein binding limits their distribution into tissues but also contributes to their long biological half-lives.[1]
The carbon chain length is a critical determinant of their distribution.[2] Short-chain PFCAs (those with fewer than eight carbon atoms) tend to be more water-soluble and are more readily distributed throughout the body, including having a higher potential to cross the blood-brain barrier in some animal models, although this is not consistently observed in humans.[2] In contrast, long-chain PFCAs (eight or more carbons) exhibit greater lipophilicity and a strong tendency to accumulate in protein-rich tissues such as the liver, kidney, and blood.[2]
Metabolism and Excretion: A Story of Persistence
A defining characteristic of FCAs is their resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong, rendering these compounds largely inert to enzymatic breakdown in biological systems. Consequently, they are not metabolized and are primarily eliminated from the body unchanged.
Excretion pathways are also heavily dependent on chain length. Short-chain PFCAs are more efficiently eliminated via urinary excretion.[2] As the carbon chain length increases, renal clearance decreases, and biliary excretion becomes a more prominent route of elimination.[1][2] This shift in elimination pathways, coupled with their resistance to metabolism, leads to significantly longer biological half-lives for long-chain PFCAs, with some measured in years in humans.
| Parameter | Short-Chain PFCAs (e.g., PFHxA) | Long-Chain PFCAs (e.g., PFOA, PFNA) | Reference(s) |
| Primary Absorption Route | Oral | Oral | General Knowledge |
| Plasma Protein Binding | High | Very High | [1] |
| Tissue Distribution | More widespread | Primarily liver, kidney, blood | [2] |
| Metabolism | Negligible | Negligible | |
| Primary Excretion Route | Renal (Urine) | Biliary (Feces) for longer chains | [2] |
| Biological Half-life | Shorter (days to weeks in rodents) | Longer (months to years in rodents and humans) | [1] |
II. Mechanisms of Toxicity: Unraveling the Molecular Interactions
The toxicity of fluorinated carboxylic acids is multifaceted, involving the disruption of several key cellular processes. A central mechanism that has been extensively studied is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Many of the toxic effects of FCAs, especially hepatotoxicity, are attributed to their ability to act as agonists for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis.
-
Causality: The structural similarity of FCAs to endogenous fatty acids allows them to bind to and activate PPARα. This activation leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid β-oxidation. While this is a normal physiological process, the persistent activation by non-metabolizable FCAs leads to a state of cellular stress.
-
Consequences of Persistent Activation:
-
Peroxisome Proliferation: A hallmark of PPARα activation is an increase in the number and size of peroxisomes in hepatocytes.
-
Hepatocellular Hypertrophy: The increased metabolic demand and organelle proliferation lead to an enlargement of liver cells.
-
Oxidative Stress: The heightened fatty acid oxidation can generate reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.
-
Disruption of Lipid Metabolism: While initially stimulating fatty acid breakdown, chronic activation can lead to imbalances in lipid homeostasis.
-
Caption: FCA-mediated PPARα activation pathway leading to hepatotoxicity.
III. Key Toxicological Endpoints: A System-by-System Evaluation
The systemic effects of fluorinated carboxylic acids are diverse, with the liver, immune system, and developing organism being particularly susceptible.
Hepatotoxicity: The Primary Target Organ
As the primary site of accumulation for long-chain FCAs, the liver is a major target for their toxicity. The PPARα-mediated mechanisms described above are the principal drivers of these effects.
-
Observed Effects:
-
Increased liver weight.[3]
-
Hepatocellular hypertrophy.[3]
-
Focal necrosis.[3]
-
Elevated serum levels of liver enzymes such as alanine transaminase (ALT) and alkaline phosphatase (ALP).[3]
-
In rodent studies, long-term exposure to certain FCAs, like perfluorooctanoic acid (PFOA), has been associated with the development of liver adenomas.[4]
-
Immunotoxicity: A Modulator of Immune Function
A growing body of evidence indicates that FCAs can modulate the immune system.[5][6] Both PFOA and perfluorooctane sulfonate (PFOS) are presumed to be immune hazards to humans based on animal studies and supported by human evidence.[7]
-
Mechanistic Insights: The exact mechanisms of immunotoxicity are still under investigation but are thought to involve alterations in cytokine production, suppression of antibody responses, and effects on various immune cell populations.[5][8]
-
Key Findings:
Developmental and Reproductive Toxicity: A Concern for Future Generations
The ability of FCAs to cross the placenta and be excreted in breast milk raises significant concerns about their potential to impact development and reproduction.[10][11]
-
Developmental Effects:
-
Reproductive Effects:
Carcinogenicity: The Evidence for Cancer Risk
The carcinogenic potential of certain FCAs, particularly PFOA, has been a subject of intense research and regulatory scrutiny.
-
IARC Classification: The International Agency for Research on Cancer (IARC) has classified perfluorooctanoic acid (PFOA) as "carcinogenic to humans" (Group 1).[9][13][14][15] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence in exposed humans, including epigenetic alterations and immunosuppression.[9][13][15]
-
Tumor Types: In male rats, PFOA has been shown to induce a triad of tumors: liver adenomas, Leydig cell adenomas of the testes, and pancreatic acinar cell tumors.[4] There is limited evidence in humans for an association between PFOA exposure and renal cell carcinoma and testicular cancer.[9][13]
IV. Structure-Activity Relationships: The Influence of Carbon Chain Length
A consistent theme in the toxicology of fluorinated carboxylic acids is the profound influence of the perfluorinated carbon chain length on their biological activity.
-
General Trend: In general, the toxicity of PFCAs increases with increasing carbon chain length.[16][17][18][19] Longer-chain PFCAs are more bioaccumulative and persistent, leading to higher internal doses and greater potential for toxicity.
-
Cytotoxicity: In vitro studies using human hepatocarcinoma cells (HepG2) have demonstrated a positive correlation between the carbon chain length of PFCAs and their cytotoxicity.[20]
-
Toxicokinetics: As previously discussed, longer chain lengths are associated with lower renal clearance and longer biological half-lives.[1]
-
PPARα Activation: PFOA (an eight-carbon PFCA) has been shown to have a high potential for PPARα activation compared to shorter-chain PFCAs.[20]
V. Experimental Protocols for Toxicological Assessment
A robust assessment of the toxicological profile of fluorinated carboxylic acids requires a combination of in vitro and in vivo methodologies. The following protocols represent standard approaches in the field.
In Vitro Cytotoxicity Assessment in HepG2 Cells
This protocol provides a method for evaluating the direct cytotoxic effects of FCAs on human liver cells.
Objective: To determine the concentration-dependent cytotoxicity of a test FCA.
Methodology:
-
Cell Culture: Maintain human hepatocarcinoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into 96-well microplates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare a series of dilutions of the test FCA in culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assay (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a concentration-response curve to determine the EC50 (half-maximal effective concentration).
Caption: Workflow for in vitro cytotoxicity assessment of FCAs.
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)
This in vivo study design provides a comprehensive assessment of the systemic, reproductive, and developmental toxicity of a substance.
Objective: To evaluate the repeated dose toxicity and screen for potential reproductive and developmental effects of a test FCA.
Methodology:
-
Animal Model: Use Sprague-Dawley rats (e.g., 10 males and 10 females per dose group).
-
Dose Administration: Administer the test FCA by gavage daily at three dose levels plus a vehicle control. Dosing should begin in males for 2 weeks prior to mating and continue for a total of 4 weeks. Dosing in females should begin 2 weeks prior to mating and continue through gestation and until day 4 of lactation.
-
Mating: After 2 weeks of dosing, co-house one male and one female from the same dose group for up to 2 weeks.
-
Observations (Parental Animals):
-
Monitor clinical signs, body weight, and food consumption daily.
-
Perform detailed clinical observations weekly.
-
At termination, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy, record organ weights (liver, kidneys, spleen, etc.), and perform histopathological examination of key tissues.
-
-
Observations (Reproductive/Developmental):
-
Record mating and fertility indices.
-
Monitor parturition and litter size.
-
Examine pups for clinical signs, body weight, and survival from birth to postnatal day 4.
-
-
Data Analysis: Analyze data for statistically significant differences between dose groups and the control group to determine No-Observed-Adverse-Effect Levels (NOAELs) for systemic and reproductive/developmental toxicity.
VI. Conclusion and Future Directions
The toxicological profile of fluorinated carboxylic acids is complex and heavily influenced by their chemical structure, particularly the length of the perfluorinated carbon chain. Their persistence, bioaccumulative potential, and diverse toxicological effects, including hepatotoxicity, immunotoxicity, developmental toxicity, and carcinogenicity, necessitate a thorough and cautious approach to their risk assessment. For professionals in drug development, an understanding of these toxicological principles is crucial, not only for evaluating potential environmental contaminants but also for informing the design of safer and more effective fluorinated pharmaceuticals. Future research should continue to elucidate the precise molecular mechanisms underlying their toxicity, refine in vitro and in silico models for predictive toxicology, and investigate the potential for synergistic effects in complex mixtures.
VII. References
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DeWitt, J. C., Shnyra, A., Badr, M. Z., Loveless, S. E., Hoban, D., Frame, S. R., & Luebke, R. W. (2008). Perfluorooctanoic Acid–Induced Immunomodulation in Adult C57BL/6J or C57BL/6N Female Mice. Environmental Health Perspectives, 116(5), 644–650. [Link]
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PubMed. (n.d.). Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS. Retrieved from [Link]
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ACS Publications. (n.d.). Field and Laboratory Approaches for PFAS Mixture Toxicity Testing in Freshwater Fish. Retrieved from [Link]
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An In-depth Technical Guide to the Environmental Persistence of 3-Fluoropropanoic Acid
Executive Summary
3-Fluoropropanoic acid (3-FPA), a monofluorinated carboxylic acid, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is derived from the strategic incorporation of a fluorine atom, which can modulate the biological activity and stability of target molecules. However, the very feature that makes it synthetically attractive—the robust carbon-fluorine (C-F) bond—raises significant questions about its environmental persistence. This guide provides a comprehensive technical analysis of the expected environmental fate of 3-FPA.
Direct empirical data on the biodegradation, abiotic degradation, and bioaccumulation of 3-FPA is notably scarce in publicly available literature, with safety data sheets consistently reporting "no data available" for these critical endpoints.[1][3] This document, therefore, bridges this gap by leveraging established principles of organofluorine chemistry and drawing scientifically grounded inferences from closely related analogue compounds.
We assess that 3-FPA likely exhibits moderate persistence in the environment. The aliphatic C-F bond is inherently resistant to both microbial and abiotic degradation pathways.[4] However, known enzymatic defluorination mechanisms suggest that biodegradation is plausible, likely proceeding via nucleophilic substitution to release fluoride ions.[5] A critical insight from metabolic studies is that as an odd-numbered fluorinated fatty acid, 3-FPA is not metabolized to the highly toxic fluoroacetate, a key distinction from its even-numbered counterparts.[5] Its potential for bioaccumulation is predicted to be low due to its short alkyl chain and moderate water solubility.[1]
For the intended audience of researchers and drug development professionals, this guide goes beyond theoretical assessment by providing detailed, self-validating experimental protocols based on international standards (e.g., OECD guidelines) for empirically determining the biodegradation, abiotic degradation, and bioaccumulation potential of 3-FPA. We also detail the state-of-the-art analytical methodologies required for its quantification in environmental matrices. This document is designed to be a foundational resource, providing both a robust scientific assessment and a practical framework for generating the necessary data to perform comprehensive environmental risk assessments.
Physicochemical Properties and Identification
Understanding the fundamental properties of 3-FPA is the first step in predicting its environmental behavior and designing appropriate analytical methods. The presence of the highly electronegative fluorine atom and the polar carboxylic acid group governs its solubility, acidity, and reactivity.[1]
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | β-Fluoropropionic acid, 3-Fluoropropionic acid | [1][7] |
| CAS Number | 461-56-3 | [6] |
| Molecular Formula | C₃H₅FO₂ | [7] |
| Molecular Weight | 92.07 g/mol | [6] |
| Appearance | Colorless liquid or solid | [1] |
| Water Solubility | Moderately soluble | [1] |
| pKa | 3.89 ± 0.10 (Predicted) | [7] |
| Canonical SMILES | C(CF)C(=O)O | [7] |
| InChIKey | RPFXMKLCYJSYDE-UHFFFAOYSA-N | [7] |
Environmental Fate and Persistence
The environmental persistence of any chemical is determined by its susceptibility to degradation through biological (biodegradation) and physical (abiotic degradation) processes. For 3-FPA, this is overwhelmingly dictated by the chemistry of its C-F bond.
3.1 The Carbon-Fluorine Bond: The Root of Persistence
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of C-H, C-C, or C-Cl bonds. This strength renders organofluorine compounds, including per- and polyfluoroalkyl substances (PFAS), exceptionally stable and resistant to cleavage.[4] This inherent stability is the primary reason why many fluorinated compounds are classified as persistent organic pollutants.[8] While 3-FPA is not a perfluorinated compound, its single C-F bond still imparts a high degree of chemical and thermal stability.
Caption: Molecular structure of 3-FPA highlighting the strong C-F bond.
3.2 Biodegradation Potential
There are no published experimental studies detailing the rate or extent of 3-FPA biodegradation in environmental systems. Material safety data sheets explicitly state that data on its persistence and degradability are unavailable.[1][3]
Despite the strength of the C-F bond, biological defluorination is a known process.[5] Defluorinating enzymes (defluorinases) have been identified in various microorganisms and are known to operate in both aerobic and anaerobic conditions.[5] The primary mechanism involves a nucleophilic attack on the electron-deficient carbon atom bonded to fluorine, displacing the fluoride ion.[5] Given that 3-FPA possesses a highly polarized C(sp³)-F bond, it is a plausible substrate for such enzymatic activity.
Crucially, the metabolic fate of short-chain fluoroalkanoic acids depends on the position of the fluorine atom.
-
Even-numbered chains (e.g., fluoroacetic acid, C2) are metabolized via β-oxidation to fluoroacetyl-CoA, which enters the Krebs cycle and forms fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to high toxicity.
-
Odd-numbered chains (e.g., this compound, C3) are metabolized to 3-fluoropropionyl-CoA. This molecule cannot be further processed to enter the Krebs cycle in the same manner and is therefore considered non-toxic to animals via this specific pathway.[5] This suggests 3-FPA has a lower intrinsic toxicity profile compared to fluoroacetate.
While direct evidence is lacking for 3-FPA, studies on related compounds like 3-fluorophenol and 3,3,3-trifluoropropionic acid show that microbial degradation and defluorination are possible.[9][10]
Caption: A proposed aerobic biodegradation pathway for 3-FPA.
To address the data gap, a standardized soil biodegradation study is required.
-
Preparation of Test System:
-
Collect fresh, sieved (<2 mm) soil from a non-contaminated site with known microbial activity.
-
Adjust soil moisture to 40-60% of maximum water holding capacity.
-
Prepare replicate test flasks (biometers) with 50-100 g (dry weight) of soil.
-
-
Application of Test Substance:
-
Prepare a stock solution of 3-FPA. For mechanistic studies, ¹⁴C-labeled 3-FPA is recommended to trace its fate.
-
Spike the soil in the flasks to achieve a final concentration relevant to potential environmental exposure (e.g., 1-10 mg/kg).
-
Include sterile controls (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.
-
Include a positive control with a readily biodegradable substance to confirm microbial activity.
-
-
Incubation:
-
Incubate flasks in the dark at a constant temperature (e.g., 20-22°C).
-
Continuously supply CO₂-free, humidified air. Trap evolved CO₂ (and ¹⁴CO₂ if using radiolabel) in an alkaline solution (e.g., NaOH or KOH).
-
-
Sampling and Analysis:
-
Sacrifice replicate flasks at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90 days).
-
Analyze the CO₂ trapping solution to quantify mineralization (conversion to CO₂).
-
Extract soil samples with a suitable solvent (e.g., methanol/water mixture).
-
Analyze extracts via LC-MS/MS to quantify the disappearance of the parent 3-FPA and identify any major transformation products.
-
Analyze for fluoride ion concentration using an ion-selective electrode to measure defluorination.
-
-
Data Interpretation:
-
Calculate the percentage of degradation over time.
-
Model the degradation kinetics (e.g., single first-order) to determine the half-life (DT₅₀) of 3-FPA in soil.
-
3.3 Abiotic Degradation Potential
The aliphatic C-F bond is extremely resistant to hydrolysis under environmentally relevant pH (4-9) and temperature conditions. The bond is not susceptible to the nucleophilic attack by water that cleaves, for example, ester linkages. Therefore, hydrolysis is not expected to be a significant degradation pathway for 3-FPA.
-
Experimental Protocol (OECD 111): To confirm this, a standard hydrolysis test should be performed. Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with 3-FPA and incubated at a controlled temperature (e.g., 50°C to accelerate potential reactions) in the dark. Samples are analyzed over time for the disappearance of the parent compound. It is highly probable that no significant degradation will be observed.
Direct photolysis requires a molecule to absorb light in the solar spectrum (>290 nm). Simple aliphatic carboxylic acids like 3-FPA do not contain chromophores that absorb light in this range. Therefore, direct photolysis is not expected to be a relevant degradation process.
Indirect photolysis, mediated by reactive species in sunlit waters (e.g., hydroxyl radicals), is a possibility. However, the C-F bond is also highly resistant to oxidative attack by hydroxyl radicals. Studies on other fluorinated compounds have shown that aliphatic fluorine motifs are highly stable under photolytic conditions.[11][12]
-
Experimental Protocol (OECD 316): A photolysis screening test can be conducted by irradiating a solution of 3-FPA in pure water with a light source simulating natural sunlight. The concentration of 3-FPA is monitored over time and compared to a dark control. A low quantum yield and slow degradation rate are expected.
Bioaccumulation Potential
4.1 Principles of Bioaccumulation for Fluorinated Acids
Bioaccumulation describes the net uptake of a chemical by an organism from all exposure routes (water, food, air). For per- and polyfluoroalkyl acids (PFAAs), bioaccumulation potential is strongly correlated with the length of the fluorinated alkyl chain.[13]
-
Long-chain PFAAs (≥ C7 for carboxylates) are more lipophilic and bind strongly to proteins like serum albumin, leading to long biological half-lives and high bioaccumulation.[14]
-
Short-chain PFAAs (≤ C6 for carboxylates) are generally more water-soluble and are eliminated more rapidly, resulting in lower bioaccumulation potential.[15]
4.2 Assessment for 3-FPA
As a C3 compound, 3-FPA falls squarely into the short-chain category. Its moderate water solubility and short alkyl chain suggest a low potential for partitioning into fatty tissues and a lower affinity for protein binding compared to its long-chain analogues. Therefore, 3-FPA is not expected to significantly bioaccumulate in aquatic or terrestrial organisms. The SDS confirms there is no available data on its bioaccumulative potential.[3]
4.3 Proposed Experimental Protocol: Fish Bioconcentration Factor (BCF) (adapted from OECD 305)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from water alone.
-
Test System: Use a flow-through system with a suitable fish species (e.g., Rainbow Trout or Zebrafish).
-
Exposure (Uptake Phase): Expose fish to a constant, low, sublethal concentration of 3-FPA in the water for an extended period (e.g., 28 days).
-
Sampling: Periodically sample fish tissue and water to measure the concentration of 3-FPA.
-
Depuration Phase: After the uptake phase, transfer the fish to clean, flowing water and continue to sample tissue to measure the rate of elimination.
-
Analysis: Analyze water and tissue homogenates (after extraction) by LC-MS/MS.
-
Calculation: The BCF is calculated as the concentration in the fish at steady-state divided by the concentration in the water. A low BCF value is anticipated for 3-FPA.
Ecotoxicological Profile
While persistence is the focus of this guide, it is intrinsically linked to toxicity, as persistent chemicals can lead to long-term exposure.
5.1 Current State of Knowledge
No experimental data on the aquatic toxicity of 3-FPA is available in the public domain.[1][3] Mammalian studies indicate moderate acute toxicity via intraperitoneal injection in mice (LD₅₀ = 60 mg/kg), but this is not directly translatable to environmental organisms.[7]
5.2 Proposed Experimental Protocols
To conduct a baseline environmental risk assessment, a standard set of acute aquatic toxicity tests should be performed:
-
Fish, Acute Toxicity Test (OECD 203): To determine the LC₅₀ in a species like Rainbow Trout.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): To determine the EC₅₀ in an invertebrate.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): To determine the EC₅₀ for a primary producer.
Standard Analytical Methodologies
Accurate quantification of 3-FPA in complex environmental matrices is essential for fate and transport studies.
6.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of PFAAs in environmental samples.[16]
Caption: General workflow for the analysis of 3-FPA by LC-MS/MS.
-
Sample Preparation:
-
Chromatography: Reversed-phase liquid chromatography is used to separate 3-FPA from other compounds in the extract. A volatile mobile phase buffer like formic or acetic acid is used for compatibility with the mass spectrometer.[14]
-
Detection: Electrospray ionization (ESI) in negative mode is used to generate the deprotonated molecule [M-H]⁻. Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.
6.2 ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds without the need for reference standards for every transformation product.[11] It is particularly valuable for mechanistic studies to identify novel degradation products, as the chemical shift of the fluorine nucleus is highly sensitive to its chemical environment.
Summary and Future Research Directions
Based on fundamental chemical principles and data from analogous compounds, this compound is predicted to be a moderately persistent substance in the environment. Its primary degradation pathway is likely to be slow microbial defluorination, while abiotic degradation via hydrolysis and photolysis is expected to be negligible. Its short alkyl chain suggests a low potential for bioaccumulation.
The most significant finding of this review is the critical lack of empirical data for 3-FPA. To move beyond inference and enable robust risk assessment, the following research is essential:
-
Standardized Biodegradation Studies: Performing OECD 301 (Ready Biodegradability) and OECD 307/309 (Degradation in Soil/Water) studies to determine degradation rates and half-lives.
-
Identification of Transformation Products: Using high-resolution mass spectrometry and ¹⁹F NMR to identify the metabolites formed during biodegradation.
-
Aquatic Ecotoxicity Testing: Establishing the acute and chronic toxicity of 3-FPA to a baseline set of aquatic organisms.
-
Bioaccumulation Studies: Measuring the Bioconcentration Factor (BCF) in fish to confirm the low bioaccumulation potential.
By following the experimental protocols detailed in this guide, researchers can systematically fill these knowledge gaps, ensuring that the use of 3-FPA in pharmaceutical and agrochemical development is supported by a thorough understanding of its environmental behavior.
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An In-depth Technical Guide to 3-Fluoropropanoic Acid for Pharmaceutical Development
Foreword: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on 3-fluoropropanoic acid (3-FPA), a simple yet compelling molecule, as a case study and potential building block in the development of novel therapeutics. We will delve into its fundamental characteristics, explore its known and potential mechanisms of action, and provide a framework for its application in pharmaceutical research and development.
Core Molecular Profile of this compound
This compound is a fluorinated carboxylic acid with the molecular formula C₃H₅FO₂.[2] The presence of a fluorine atom on the β-carbon distinguishes it from its non-fluorinated counterpart, propanoic acid, and imparts unique physicochemical properties that are of significant interest in drug design.
Physicochemical Properties
A comprehensive understanding of 3-FPA's physical and chemical characteristics is paramount for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 461-56-3 | [3] |
| Molecular Weight | 92.07 g/mol | [3] |
| Appearance | Colorless liquid or solid | [2] |
| Boiling Point | 185.4 °C | Biosynth |
| Density | 1.178 g/cm³ | Biosynth |
| Solubility | Moderately soluble in water | [2] |
| pKa | ~3.89 | Guidechem |
Note: Some physical properties may vary slightly between suppliers.
Synthesis of this compound
The synthesis of 3-FPA can be achieved through various routes, with the choice of method often depending on the desired scale and purity. One common laboratory-scale synthesis involves the addition of hydrogen fluoride to ethyl acrylate followed by hydrolysis. More contemporary and safer methods are continuously being explored to avoid the use of hazardous reagents like HF. For instance, methods starting from succinic acid have also been reported.[4]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic routes to this compound.
For researchers interested in synthesizing derivatives, various protocols exist for creating more complex molecules from the 3-FPA backbone.[5]
Mechanism of Action: A Focus on Metabolic Modulation
The therapeutic potential of 3-FPA and its analogs is closely linked to their ability to modulate cellular metabolism. A key target that has been identified for similar halogenated carboxylic acids is the pyruvate dehydrogenase complex (PDC).[6]
The Pyruvate Dehydrogenase Complex (PDC)
The PDC is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA.[7] This reaction is a pivotal control point in cellular respiration. The activity of the PDC is tightly regulated, primarily through phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the complex, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.[8]
Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
Studies on halogenated carboxylic acids, such as dichloroacetate, have shown that they can inhibit PDK.[6] This inhibition leads to a higher proportion of the active, dephosphorylated form of the PDC. The proposed mechanism for 3-FPA follows a similar logic, where it acts as a PDK inhibitor.
Caption: Proposed mechanism of 3-FPA as a PDK inhibitor, leading to PDC activation.
By inhibiting PDK, 3-FPA can potentially increase the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial respiration. This mode of action has significant implications for diseases characterized by altered metabolism, such as cancer and certain neurodegenerative disorders.
Pharmaceutical Applications: Targeting Metabolic Aberrations
The unique mechanism of action of 3-FPA opens up several promising avenues for pharmaceutical development.
Oncology
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[9] This reliance on glycolysis, even in the presence of oxygen, makes cancer cells vulnerable to inhibitors of this pathway. While not a direct glycolysis inhibitor, by promoting the entry of pyruvate into the citric acid cycle, 3-FPA could counteract the Warburg effect and potentially sensitize cancer cells to other therapies.
Preclinical studies with a radiolabeled analog, 3-¹⁸F-fluoro-2,2-dimethylpropionic acid (¹⁸F-FPIA), have demonstrated its potential as an imaging agent for detecting tumors with aberrant lipid metabolism.[10][11] This suggests that fluorinated propanoic acid derivatives are taken up by and retained in tumor cells, providing a rationale for their development as therapeutic agents. While direct evidence for 3-FPA's anticancer efficacy is still emerging, the data from related compounds like 3-bromopyruvate, a known glycolysis inhibitor, are compelling and suggest a promising area of investigation.[12][13]
Neurodegenerative Diseases
Mitochondrial dysfunction is a key feature of many neurodegenerative diseases, including Alzheimer's and Huntington's disease.[14] By enhancing mitochondrial function through the activation of the PDC, 3-FPA could offer a neuroprotective effect. The strategic use of fluorinated compounds in developing treatments for neurodegenerative diseases is an active area of research, with a focus on improving blood-brain barrier penetration and enhancing efficacy.[15] While direct studies on 3-FPA for neuroprotection are limited, the broader class of compounds that modulate mitochondrial metabolism is of significant interest.[16][17]
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical to its success. For fluorinated compounds, metabolic stability is often enhanced due to the strength of the carbon-fluorine bond.
While specific pharmacokinetic data for 3-FPA is not extensively published, studies on related fluorinated propanoic acid derivatives provide valuable insights. For example, a study on 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid showed that it is rapidly and completely absorbed in rats and mice and is not metabolized.[18] Elimination was primarily through urine. It is plausible that 3-FPA would also exhibit high metabolic stability and be excreted largely unchanged. However, dedicated in vitro and in vivo pharmacokinetic studies are essential to confirm this.[19][20][21]
Experimental Protocols
To facilitate further research, this section outlines key experimental protocols for the synthesis, purification, and analysis of 3-FPA.
Synthesis of this compound from Ethyl 3-Hydroxypropanoate
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
Ethyl 3-hydroxypropanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Dissolve ethyl 3-hydroxypropanoate (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 3-fluoropropanoate.
-
Purify the crude ester by fractional distillation or column chromatography.
-
To hydrolyze the ester, dissolve the purified ethyl 3-fluoropropanoate in a 1:1 mixture of ethanol and 1 M NaOH.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Analytical Methods for Quantification in Biological Samples
Accurate quantification of 3-FPA in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity.[1]
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 3-FPA).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred for carboxylic acids.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a characteristic product ion.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Future Directions and Conclusion
This compound represents a molecule of significant interest for pharmaceutical development, particularly in the realms of oncology and neurodegenerative diseases. Its potential to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase offers a compelling therapeutic rationale. While much of the current evidence is inferred from related compounds, the foundation for dedicated preclinical and clinical investigation of 3-FPA is strong. Future research should focus on elucidating its precise molecular targets, conducting comprehensive ADME and toxicology studies, and exploring its efficacy in relevant disease models. This in-depth technical guide provides the necessary foundational knowledge for researchers and drug development professionals to embark on this exciting area of investigation.
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The Strategic Role of Fluorine in Modifying Carboxylic Acid Properties: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of drug candidates.[1][2] The carboxylic acid moiety, a common functional group in bioactive molecules, often presents challenges related to acidity, metabolic stability, and membrane permeability.[3] Fluorination offers a powerful and often predictable means to modulate these characteristics, transforming a problematic lead compound into a viable drug. This guide provides an in-depth analysis of the fundamental principles governing the influence of fluorine on carboxylic acid properties, offering field-proven insights and practical methodologies for researchers in drug development. We will explore the causal mechanisms behind fluorine's effects on acidity, lipophilicity, metabolic stability, and molecular conformation, supported by quantitative data and actionable experimental protocols.
Fundamental Physicochemical Modifications
The introduction of fluorine, the most electronegative element, into a molecule induces significant perturbations in its electronic and steric properties.[2][4] These changes have profound and predictable consequences for carboxylic acids.
Acidity (pKa) Modulation: The Power of the Inductive Effect
The most dramatic effect of fluorinating a carboxylic acid is the substantial increase in its acidity, reflected by a lower pKa value.[3][5] This phenomenon is primarily driven by the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom(s).[6][7]
Causality: Fluorine's high electronegativity pulls electron density through the sigma bonds of the carbon skeleton towards itself.[6] This polarization extends to the carboxylic acid group, resulting in a more electron-deficient carboxylate anion upon deprotonation. This dispersal of the negative charge stabilizes the conjugate base, shifting the equilibrium towards dissociation and making the parent acid stronger.[5][6][7]
The extent of this acid-strengthening effect is influenced by two key factors:
-
Number of Fluorine Atoms: The effect is additive. Acidity increases with each additional fluorine atom on the carbon adjacent to the carboxyl group (the α-carbon).[5]
-
Position of Fluorine Atoms: The inductive effect weakens with distance. A fluorine atom on the α-carbon will have a much greater impact on pKa than one on the β- or γ-carbon.[5][7]
The following diagram illustrates this principle, comparing the charge distribution in an acetate anion versus a fluoroacetate anion.
Caption: Inductive stabilization of the carboxylate anion by fluorine.
Data Presentation: pKa Values of Fluorinated Carboxylic Acids
The following table provides a quantitative comparison of pKa values for a series of non-fluorinated and fluorinated carboxylic acids, illustrating the principles described.
| Compound | Structure | pKa | Reference(s) |
| Acetic Acid | CH₃COOH | 4.76 | [8] |
| Fluoroacetic Acid | FCH₂COOH | ~2.59 | [9] |
| Difluoroacetic Acid | F₂CHCOOH | ~1.34 | [9] |
| Trifluoroacetic Acid (TFA) | F₃CCOOH | 0.23 - 0.52 | [8][10][11][12] |
| Benzoic Acid | C₆H₅COOH | 4.20 | - |
| 4-Fluorobenzoic Acid | 4-FC₆H₄COOH | 4.14 | [13] |
Note: pKa values can vary slightly depending on experimental conditions.
Lipophilicity (LogP/LogD) Modification
Lipophilicity, a measure of a compound's partitioning between an oily (nonpolar) and an aqueous (polar) phase, is a critical parameter for drug absorption, distribution, and membrane permeation. While often considered a "lipophilic" atom, fluorine's effect on the overall lipophilicity of a carboxylic acid is nuanced.
Causality:
-
Increased Molecular Hydrophobicity: Replacing a C-H bond with a more stable and less polarizable C-F bond generally increases the hydrophobicity of that specific molecular surface.[2][14]
-
Altered Acidity: The significant drop in pKa caused by fluorination means that at physiological pH (typically 7.4), a fluorinated carboxylic acid will be more predominantly in its ionized (carboxylate) form than its non-fluorinated analog. This ionized form is significantly more water-soluble (less lipophilic).
Therefore, the relevant measure is often LogD , the distribution coefficient at a specific pH, rather than LogP (the partition coefficient for the neutral species). For a fluorinated acid at pH 7.4, the LogD value will be much lower than its LogP, reflecting its increased ionization. This can be advantageous for improving the aqueous solubility of a drug candidate.
Data Presentation: Lipophilicity of Fluorinated Benzoic Acids
| Compound | LogP | Calculated LogD at pH 7.4 | Reference(s) |
| Benzoic Acid (pKa 4.20) | 1.87 | -1.33 | - |
| 4-Fluorobenzoic Acid (pKa 4.14) | 2.07 | -1.19 | [13] |
| 3,4,5-Trifluorobenzoic Acid (pKa ~3.3) | 2.39* | -1.71 | [15] |
Value is for 3,4,5-tFBA.
Enhanced Metabolic Stability
Blocking or slowing down metabolic degradation is a primary goal in drug design to improve a drug's half-life and bioavailability.[16] Fluorine is a powerful tool for achieving this.
Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~109 kcal/mol), significantly stronger than a typical carbon-hydrogen (C-H) bond.[17][18] Many metabolic transformations, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[17] By replacing a metabolically labile hydrogen atom at a known "soft spot" with a fluorine atom, that metabolic pathway can be effectively blocked.[16] This strategy is particularly effective for protecting aromatic rings or benzylic positions from hydroxylation.[17][19]
Caption: Fluorine as a metabolic shield for carboxylic acids.
Conformational Control: The Gauche Effect
Beyond its electronic influence, fluorine's unique combination of small size and high electronegativity can be used to control molecular conformation.[20] A key principle is the gauche effect , an atypical situation where a gauche conformation (dihedral angle of ~60°) is more stable than the anti conformation (~180°).[21]
Causality: In a 1,2-difluoroethane system, the gauche conformation is stabilized by a hyperconjugative interaction. Electron density is donated from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital.[21] This overlap is maximized in the gauche arrangement. This stereoelectronic effect can be used to pre-organize a molecule into a specific shape required for binding to a biological target.[22][23] When a fluorinated alkyl chain is part of a carboxylic acid drug, this conformational preference can lock the molecule into its bioactive conformation.
Caption: The fluorine gauche effect favoring a specific conformer.
Synthetic Strategies for Fluorinated Carboxylic Acids
The synthesis of fluorinated carboxylic acids is a mature field with numerous established methods. Access to these building blocks is crucial for their application in drug discovery.[24][25] Common strategies include:
-
Starting from Fluorinated Building Blocks: Utilizing commercially available fluorinated precursors and elaborating them to include the carboxylic acid functionality.
-
Decarboxylative Fluorination: This modern approach involves replacing a carboxyl group in a malonic acid derivative with a fluorine atom, often using silver-catalyzed methods.[3][26][27] This can be tuned to produce α-fluorocarboxylic acids.[26]
-
Direct C-H Fluorination: Recent advances allow for the direct conversion of C-H bonds to C-F bonds in carboxylic acids, simplifying what was previously a multi-step process.[3][28]
-
Electrochemical Fluorination: This method can be used for the synthesis of perfluorinated carboxylic acids.[29]
Experimental Protocols
Validating the physicochemical properties of newly synthesized compounds is a critical step in drug development. The following protocols provide a framework for these measurements.
Protocol 1: Determination of pKa by ¹⁹F-NMR Titration
This method is highly effective for fluorinated compounds, as the ¹⁹F NMR chemical shift is very sensitive to changes in the electronic environment upon ionization.[9]
Methodology:
-
Sample Preparation: Prepare a stock solution of the fluorinated carboxylic acid (e.g., 10 mM) in a suitable solvent system (e.g., D₂O/CH₃CN).
-
pH Adjustment: Prepare a series of samples (10-15) from the stock solution, adjusting the pH of each sample to span a range from ~2 pKa units below the expected pKa to ~2 units above. Use dilute solutions of DCl and NaOD to adjust the pH.
-
pH Measurement: Accurately measure the final pH of each sample using a calibrated pH meter.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation: δ_obs = (δ_A * 10^(pKa-pH) + δ_B) / (1 + 10^(pKa-pH)) where δ_obs is the observed chemical shift, δ_A is the shift of the fully protonated acid, and δ_B is the shift of the fully deprotonated carboxylate.
-
The pKa is the pH at the inflection point of the curve.
-
Caption: Workflow for experimental pKa determination using NMR.
Conclusion
Fluorine is far more than a simple hydrogen isostere; it is a strategic element that provides medicinal chemists with a powerful toolkit to modulate the fundamental properties of carboxylic acids.[17] By understanding the causal mechanisms of the inductive effect, metabolic shielding, and stereoelectronic control, researchers can rationally design molecules with optimized acidity, enhanced stability, and improved pharmacokinetic profiles. The ability to predictably alter pKa and LogD allows for fine-tuning of solubility and permeability, while the strength of the C-F bond offers a robust strategy to overcome metabolic liabilities. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the strategic application of fluorine will undoubtedly remain a cornerstone of successful drug discovery and development.[30]
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Methodological & Application
Synthesis of 3-Fluoropropanoic Acid: An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 3-fluoropropanoic acid, a valuable fluorinated carboxylic acid used in medicinal chemistry and materials science.[1][2] The protocol detailed herein is based on the robust and widely applicable malonic ester synthesis, a cornerstone of organic chemistry for the formation of substituted carboxylic acids.[3][4][5][6] This guide offers a step-by-step methodology, an in-depth explanation of the chemical principles, and essential safety information to ensure a successful and safe synthesis in a laboratory setting.
Introduction and Significance
This compound (C₃H₅FO₂) is a structurally simple yet significant molecule in the realm of fluorinated organic compounds.[1] The strategic incorporation of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Consequently, this compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, therefore, is of considerable interest to researchers in drug discovery and chemical biology.
This application note details a reliable protocol for the synthesis of this compound, leveraging the principles of malonic ester synthesis. This classical approach offers a versatile and high-yielding route to the target compound.[3][4][5][6]
The Synthetic Strategy: Malonic Ester Synthesis
The chosen synthetic pathway is the malonic ester synthesis, which allows for the straightforward formation of a carboxylic acid from an alkyl halide.[3][4][5][6] The key steps of this synthesis are:
-
Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3][5][6]
-
Alkylation: The nucleophilic enolate undergoes an Sₙ2 reaction with an appropriate fluoroalkylating agent.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.[3][5]
This method is advantageous due to the relatively low acidity of the α-protons of diethyl malonate, allowing for the use of common alkoxide bases.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl malonate | Reagent | Sigma-Aldrich | |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |
| 1-Bromo-2-fluoroethane | Reagent | Sigma-Aldrich | Volatile and toxic |
| Ethanol, anhydrous | ACS | Fisher Scientific | |
| Diethyl ether, anhydrous | ACS | Fisher Scientific | |
| Hydrochloric acid, concentrated | ACS | VWR | Corrosive |
| Sodium sulfate, anhydrous | ACS | VWR | |
| Magnesium sulfate, anhydrous | ACS | VWR |
Step-by-Step Synthesis Protocol
Step 1: Alkylation of Diethyl Malonate
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-bromo-2-fluoroethane (1.0 eq) dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-fluoroethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-fluoroethyl)malonate, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours. This will effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative.
-
After cooling to room temperature, extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Visualization of the Workflow
Caption: Synthetic workflow for this compound via malonic ester synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[3]
-
Sodium Ethoxide: A strong base and is corrosive. It reacts violently with water. Handle under an inert atmosphere.
-
1-Bromo-2-fluoroethane: This reagent is volatile, toxic, and a lachrymator. Handle with extreme care in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.[7] Handle with appropriate gloves and eye protection.
-
This compound: The final product is a corrosive and toxic substance.[3] Avoid inhalation and contact with skin and eyes.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₃H₅FO₂ |
| Molecular Weight | 92.07 g/mol [8] |
| Appearance | Colorless liquid or solid[1] |
| Boiling Point | ~155-157 °C at 760 mmHg |
| ¹H NMR | Consistent with the structure of this compound, showing characteristic shifts and coupling patterns for the fluoroethyl and carboxylic acid protons. |
| ¹³C NMR | Shows three distinct carbon signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. |
| FT-IR | Characteristic broad O-H stretch for the carboxylic acid and a C=O stretch. |
References
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Malonic ester synthesis. (n.d.). In Grokipedia. Retrieved from [Link]
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3-Chloropropanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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3-Chloro-2-fluoro-propanoic acid. In PubChem. Retrieved from [Link]
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Fluoroorganic Chemistry. (n.d.). In Ramachandran Research Group - Purdue University. Retrieved from [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). In Master Organic Chemistry. Retrieved from [Link]
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Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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21.10: Malonic Ester Synthesis. (2020, August 26). In Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 3-Fluoropropanoic Acid: A Detailed Guide for Researchers
Introduction
3-Fluoropropanoic acid is a valuable fluorinated carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom at the β-position of the propanoic acid backbone can significantly influence the molecule's physicochemical and biological properties, including its acidity, lipophilicity, and metabolic stability. This application note provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are the Deoxofluorination of Ethyl 3-Hydroxypropanoate and the Malonic Ester Synthesis . Each method is accompanied by a step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of its advantages and disadvantages.
Method 1: Deoxofluorination of Ethyl 3-Hydroxypropanoate
This synthetic approach involves three main stages: the preparation of the starting ester, ethyl 3-hydroxypropanoate, via Fischer esterification; the deoxofluorination of the alcohol functionality using diethylaminosulfur trifluoride (DAST); and the final hydrolysis of the resulting ethyl 3-fluoropropanoate to yield the target acid.
Workflow for Deoxofluorination Method
Caption: Overall workflow for the synthesis of this compound via the deoxofluorination route.
Part 1: Synthesis of Ethyl 3-Hydroxypropanoate via Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] In this step, 3-hydroxypropanoic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to drive the equilibrium towards the formation of the ester.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypropanoic acid (1 equivalent).
-
Add an excess of absolute ethanol (e.g., 5-10 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude ethyl 3-hydroxypropanoate.
-
Purify the crude product by vacuum distillation to yield pure ethyl 3-hydroxypropanoate.
Part 2: Deoxofluorination of Ethyl 3-Hydroxypropanoate with DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[5] The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic substitution by a fluoride ion.
Mechanism of Deoxofluorination with DAST
Caption: Simplified mechanism of alcohol deoxofluorination using DAST.
Protocol:
Safety Note: DAST is a toxic and moisture-sensitive reagent that can release hazardous HF gas upon contact with water. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment.[6]
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve ethyl 3-hydroxypropanoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (1.1 equivalents) in anhydrous DCM to the cooled solution via the dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude ethyl 3-fluoropropanoate can be purified by column chromatography on silica gel or by careful distillation.
Part 3: Hydrolysis of Ethyl 3-Fluoropropanoate
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Protocol:
-
To a round-bottom flask, add ethyl 3-fluoropropanoate (1 equivalent) and a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.[7]
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides.[8][9][10] This route involves the alkylation of diethyl malonate with a suitable 2-fluoroethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation.
Workflow for Malonic Ester Synthesis
Caption: Overall workflow for the synthesis of this compound via the malonic ester synthesis.
Part 1: Alkylation of Diethyl Malonate
The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a 2-fluoroethyl halide in an SN2 reaction.[11]
Protocol:
Safety Note: 2-Fluoroethyl bromide is a flammable and toxic alkylating agent. Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment.[5][6][12][13][14]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.
-
Add 2-fluoroethyl bromide (1 equivalent) dropwise to the refluxing solution.
-
Continue to heat the reaction mixture under reflux for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude diethyl 2-(2-fluoroethyl)malonate, which can be purified by vacuum distillation.
Part 2: Hydrolysis and Decarboxylation
The alkylated malonic ester is first hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final product.[15][16][17]
Protocol:
-
To the crude diethyl 2-(2-fluoroethyl)malonate, add a solution of potassium hydroxide (3 equivalents) in ethanol/water.
-
Heat the mixture to reflux for 3-4 hours to effect complete hydrolysis of the ester groups.
-
After cooling, remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous residue to pH 1 with concentrated hydrochloric acid.
-
Gently heat the acidified solution to reflux for several hours to promote decarboxylation. The evolution of CO₂ gas should be observed.
-
After cooling, extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield this compound. Purification can be achieved by vacuum distillation.
Comparison of Synthetic Routes
| Parameter | Method 1: Deoxofluorination | Method 2: Malonic Ester Synthesis |
| Starting Materials | 3-Hydroxypropanoic acid, Ethanol, DAST | Diethyl malonate, 2-Fluoroethyl bromide |
| Number of Steps | 3 | 2 (from diethyl malonate) |
| Key Reagents | DAST | Sodium ethoxide, 2-Fluoroethyl bromide |
| Safety Considerations | DAST is highly toxic and moisture-sensitive. | 2-Fluoroethyl bromide is a toxic alkylating agent. Use of sodium metal requires caution. |
| Typical Overall Yield | Moderate | Moderate to Good |
| Scalability | Can be challenging due to the cost and handling of DAST. | Generally more scalable. |
| Main Advantages | Direct conversion of a common functional group (alcohol) to a fluoride. | Utilizes a classic and well-understood C-C bond formation strategy. |
| Main Disadvantages | Use of an expensive and hazardous fluorinating agent. Potential for side reactions like elimination or rearrangement. | Potential for dialkylation as a side product.[11] |
Conclusion
Both the deoxofluorination of ethyl 3-hydroxypropanoate and the malonic ester synthesis represent viable and effective methods for the laboratory-scale preparation of this compound. The choice between these two routes will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The deoxofluorination route offers a more direct functional group interconversion, while the malonic ester synthesis provides a classic and robust approach to carbon-carbon bond formation. By following the detailed protocols and considering the safety precautions outlined in this application note, researchers can confidently synthesize this important fluorinated building block for their drug discovery and development programs.
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Application Notes and Protocols for the Laboratory Preparation of 3-Fluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the laboratory-scale synthesis of 3-fluoropropanoic acid, a valuable building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of organic molecules, making fluorinated synthons like this compound highly sought after in drug design.[1] This document details two reliable synthetic pathways, emphasizing the rationale behind procedural choices, ensuring robust and reproducible outcomes.
Introduction: The Significance of this compound
This compound (C₃H₅FO₂) is a saturated monocarboxylic acid characterized by the presence of a fluorine atom at the β-position.[2][3] This structural feature imparts unique electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a key component in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its synthesis is crucial for researchers looking to incorporate this versatile moiety into their target compounds.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₃H₅FO₂ |
| Molecular Weight | 92.07 g/mol [2] |
| CAS Number | 461-56-3[2] |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 83-84 °C at 1.87 kPa[5] |
| Density | ~1.178 g/cm³[5] |
| pKa | ~3.89 (Predicted)[6] |
Synthetic Strategies: Pathways to this compound
Two primary and reliable methods for the laboratory preparation of this compound are presented: Halogen Exchange (Finkelstein Reaction) and Malonic Ester Synthesis . The choice between these routes will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Method 1: Halogen Exchange from Ethyl 3-Bromopropionate
This method involves a two-step process: a nucleophilic substitution of bromide with fluoride, followed by ester hydrolysis. This is often a preferred route due to the commercial availability of the starting bromoester.
Caption: Workflow for the synthesis of this compound via halogen exchange.
Part A: Synthesis of Ethyl 3-Fluoropropanoate
-
Drying of Reagents: Anhydrous potassium fluoride (KF) is crucial for this reaction. Dry the KF in an oven at 150 °C for at least 4 hours and cool it under a stream of dry nitrogen or in a desiccator. The solvent, such as N,N-dimethylformamide (DMF) or sulfolane, must be anhydrous.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous potassium fluoride (1.5 equivalents) and the chosen anhydrous polar aprotic solvent (e.g., DMF).
-
Addition of Starting Material: To the stirred suspension, add ethyl 3-bromopropionate (1.0 equivalent) dropwise at room temperature.[7][8]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 3-fluoropropanoate can be purified by fractional distillation.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3-fluoropropanoate in a mixture of ethanol and water.
-
Hydrolysis: Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux for 2-4 hours. Alternatively, acid-catalyzed hydrolysis can be performed using an aqueous acid like hydrochloric acid.
-
Acidification: After cooling the reaction mixture, carefully acidify it with a concentrated acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.
Method 2: Malonic Ester Synthesis
This classic method allows for the formation of a carbon-carbon bond, followed by hydrolysis and decarboxylation to yield the final product.[9][10][11]
Caption: Malonic ester synthesis route to this compound.
-
Enolate Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere.[12]
-
Addition of Malonic Ester: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.[12]
-
Alkylation: After the addition is complete, add 1-bromo-2-fluoroethane (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 8-12 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation.
-
Hydrolysis and Decarboxylation: To the residue, add a concentrated aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step will hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid derivative.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A triplet for the protons on the carbon adjacent to the fluorine, a triplet of doublets for the protons on the carbon adjacent to the carbonyl group, and a broad singlet for the carboxylic acid proton. The Human Metabolome Database provides a predicted spectrum for the related 3-fluoro-2-oxopropanoic acid. |
| ¹³C NMR | Three distinct signals are expected. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield. The Human Metabolome Database provides an experimental spectrum for propionic acid which can be used as a reference.[13][14][15] |
| FTIR | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1710 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹).[16][17] |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 92.07.[2] |
Safety, Handling, and Waste Disposal
4.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound and its precursors are hazardous chemicals. It is essential to handle them with appropriate safety precautions.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties.[3] Always handle them in a well-ventilated fume hood.[18]
-
Corrosive Nature: Carboxylic acids are corrosive.[19]
-
PPE: Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile). For procedures with a high risk of splashing, a face shield is recommended.[18][20]
4.2. Safe Handling Procedures
-
Review the Safety Data Sheet (SDS) for all chemicals before use.[19]
-
Conduct all manipulations of volatile and corrosive chemicals within a certified chemical fume hood.[18]
-
Have an appropriate spill kit readily available. For acid spills, a neutralizer such as sodium bicarbonate should be accessible.
-
In case of skin contact with hydrofluoric acid (HF) generating compounds, immediately flush with copious amounts of water and apply calcium gluconate gel.[18][19][20]
4.3. Waste Disposal
-
All chemical waste must be disposed of according to institutional and local regulations.
-
Collect halogenated and non-halogenated organic waste in separate, clearly labeled, and sealed containers.
-
Aqueous acidic and basic waste should be neutralized before disposal, provided they do not contain other hazardous materials.[21][22]
-
Do not pour organic solvents or concentrated acids down the drain.[21]
Conclusion
The synthetic protocols detailed in this application note provide robust and adaptable methods for the laboratory preparation of this compound. By understanding the underlying chemical principles and adhering to strict safety guidelines, researchers can confidently synthesize this valuable fluorinated building block for their drug discovery and materials science applications.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252391). Retrieved from [Link]
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Rutgers University. (n.d.). Fluorine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of 3-Fluoropropionic Acid in Modern Chemical Industries. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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NIST WebBook. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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Structural Elucidation of 3-Fluoropropanoic Acid using ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This guide provides a detailed examination of 3-fluoropropanoic acid (3-FPA), a key building block in medicinal and materials chemistry. We present a comprehensive analysis of its expected ¹H, ¹³C, and ¹⁹F NMR spectral data, grounded in fundamental principles of chemical shift and spin-spin coupling. This document serves as a practical reference, offering detailed protocols for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound (C₃H₅FO₂) is a fluorinated carboxylic acid of significant interest in synthetic chemistry.[1] The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, 3-FPA is a valuable precursor for creating novel pharmaceuticals and advanced materials.
Given its importance, the precise and accurate characterization of 3-FPA is paramount. NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. This application note details the expected spectral features of 3-FPA and establishes a robust methodology for their empirical verification.
Predicted NMR Spectral Data for this compound
The following data are predicted based on the known spectra of propanoic acid and established principles of fluorine's influence on NMR spectra.[2][3] The presence of the highly electronegative fluorine atom at the C-3 position induces significant changes in chemical shifts and introduces complex heteronuclear coupling patterns (J-coupling).
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with NMR numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by two methylene signals and one carboxylic acid proton signal. The key feature is the splitting caused by both homonuclear (H-H) and heteronuclear (H-F) coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment Rationale |
|---|---|---|---|---|
| H on C2 | ~2.8 - 3.0 | Triplet of Triplets (tt) | ³JHH ≈ 6-8 Hz, ³JHF ≈ 15-25 Hz | Protons are coupled to the two adjacent protons on C3 (triplet) and the fluorine atom three bonds away (triplet, due to free rotation). Deshielded relative to propanoic acid (~2.38 ppm) by the inductive effect of fluorine.[2] |
| H on C3 | ~4.6 - 4.8 | Triplet of Doublets (td) | ³JHH ≈ 6-8 Hz, ²JHF ≈ 45-50 Hz | Protons are strongly deshielded by the directly attached fluorine. They are coupled to the two adjacent protons on C2 (triplet) and the fluorine atom two bonds away (doublet).[4] |
| H on COOH | ~10.0 - 12.0 | Broad Singlet (br s) | N/A | The acidic proton is typically broad due to chemical exchange and appears significantly downfield.[5] |
Predicted ¹³C NMR Spectrum
In the proton-decoupled ¹³C NMR spectrum, all three carbon atoms are chemically non-equivalent and will appear as distinct signals. The signals for C2 and C3 will be split into doublets due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) in Hz | Assignment Rationale |
|---|---|---|---|---|
| C1 (COOH) | ~175 - 180 | Doublet (d) | ⁴JCF ≈ 1-3 Hz | The carbonyl carbon, typically the most downfield signal in the aliphatic region.[6] Long-range coupling to fluorine may be observed. |
| C2 | ~35 - 40 | Doublet (d) | ³JCF ≈ 5-10 Hz | Shielded relative to C3 but deshielded compared to the C2 of propanoic acid (~28 ppm) due to the β-effect of fluorine. Shows coupling to fluorine three bonds away.[3][7] |
| C3 | ~75 - 80 | Doublet (d) | ¹JCF ≈ 160-180 Hz | Strongly deshielded by the directly bonded, highly electronegative fluorine atom. Exhibits a characteristically large one-bond coupling constant. |
Experimental Protocol: A Self-Validating System
Adherence to a meticulous protocol is essential for acquiring high-quality NMR data. This section outlines a validated workflow from sample preparation to instrument setup.
Materials and Reagents
-
This compound (Sample)
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)[3]
-
Internal Standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)[2]
-
High-quality 5 mm NMR tubes and caps[5]
-
Glass Pasteur pipettes and bulbs
-
Small vials for sample dissolution
-
Filter (e.g., small plug of glass wool in the pipette)[8]
Step-by-Step Sample Preparation Protocol
The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[8]
-
Weigh the Sample : In a clean, dry vial, weigh an appropriate amount of this compound.
-
Dissolve the Sample : Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[8]
-
Ensure Homogeneity : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.
-
Filter the Solution : To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into the NMR tube.[8] This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Cap and Label : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
NMR Data Acquisition and Processing Workflow
The following workflow provides a general procedure for a modern Fourier transform NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
Data Acquisition Steps
-
Locking : The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field against drifts.
-
Shimming : This critical step involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks.
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.
-
Parameter Setup : Load a standard experiment parameter set. Key parameters include the pulse sequence, number of scans (NS), acquisition time (AQ), and relaxation delay (D1).
-
Acquisition : The experiment is run, and the Free Induction Decay (FID) signal is collected.[9]
Data Processing Steps
-
Fourier Transform (FT) : The time-domain FID signal is converted into the frequency-domain NMR spectrum.[9]
-
Phase Correction : The transformed spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction : A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.
-
Referencing : The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration : The area under each peak is integrated to determine the relative ratio of protons giving rise to the signals.
Conclusion
This application note provides a robust framework for the structural analysis of this compound using multinuclear NMR spectroscopy. The predicted ¹H and ¹³C spectral data, including chemical shifts and key H-F and C-F coupling constants, offer a reliable reference for spectral assignment. By following the detailed experimental protocols for sample preparation, data acquisition, and processing, researchers can obtain high-fidelity spectra, enabling confident structural verification of this important fluorinated building block.
References
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Ship Science Research. Retrieved from [Link]
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Application Notes and Protocols for 3-Fluoropropanoic Acid
Introduction: Understanding the Unique Profile of 3-Fluoropropanoic Acid
This compound (3-FPA) is a valuable fluorinated carboxylic acid utilized in organic synthesis and medicinal chemistry.[1][2] Its utility in the development of pharmaceuticals and agrochemicals stems from the unique properties conferred by the fluorine atom, which can enhance reactivity and influence biological activity.[1][2] However, the same properties that make it a powerful synthetic building block also necessitate stringent handling and storage protocols. This guide provides a comprehensive overview of the safe and effective management of this compound, grounded in established safety principles and practical laboratory experience. The protocols herein are designed to be self-validating, ensuring a high degree of safety and experimental reproducibility for researchers, scientists, and drug development professionals.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 461-56-3 | [1][2][3][4] |
| Molecular Formula | C₃H₅FO₂ | [1][2][3][4] |
| Molecular Weight | 92.07 g/mol | [2][4] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 185.4 °C | [2] |
| Density | 1.178 g/cm³ | [2] |
| Flash Point | 65.9 °C | [2] |
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
The presence of the fluorine atom significantly influences the acidity and reactivity of the carboxylic acid group. Upon decomposition, it can emit toxic fumes of fluoride.[3] Therefore, all handling procedures must be designed to mitigate the risks of ingestion, skin and eye contact, and inhalation.
Core Directive: A Risk-Based Approach to Handling and Storage
A hierarchical control strategy is the most effective means of ensuring safety when working with this compound. This approach prioritizes the elimination or reduction of hazards at their source.
Caption: Workflow for Handling and Storage of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. Do not simply wear PPE; inspect it before each use and ensure it is appropriate for the task.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | To prevent skin contact, which can cause severe burns.[4][5] Nitrile gloves offer good resistance to a range of chemicals.[7] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles.[6] | To protect against splashes that can cause serious eye damage.[4][5][6] |
| Body Protection | Chemical-resistant lab coat or apron.[6] | To protect the skin from splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] A full-face respirator with an appropriate cartridge may be necessary if exposure limits are exceeded.[5] | To prevent inhalation of vapors, which can cause respiratory irritation.[4][5] |
Experimental Protocols: A Self-Validating System
Protocol 1: Safe Dispensing and Handling
This protocol is designed to be a self-validating system, with each step logically following from the established hazards of this compound.
-
Pre-Handling Verification:
-
Work Area Preparation:
-
Dispensing the Reagent:
-
Don the appropriate PPE: lab coat, chemical splash goggles, face shield, and nitrile or neoprene gloves.[5]
-
Carefully open the container, avoiding any splashing.
-
Use a clean, dry pipette or syringe to transfer the required amount of the acid.
-
Immediately and securely close the container after dispensing.[5]
-
-
Post-Handling Procedures:
-
Thoroughly clean the exterior of any equipment that has come into contact with the acid.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of any contaminated disposable materials (e.g., bench paper, pipette tips) in a designated hazardous waste container.[11]
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[5]
-
Protocol 2: Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent accidental exposure or reaction with incompatible materials.
-
Immediate Storage: Always store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Temperature Control: For long-term storage, refrigeration at 2°C - 8°C is recommended.[2]
-
Segregation: Store away from incompatible materials, especially strong oxidizing agents.[11] A dedicated corrosives or acids cabinet is appropriate.[8]
-
Security: Due to its hazardous nature, it is advisable to store this compound in a locked cabinet or a secure area with limited access.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[5] Given the presence of fluorine, after the initial water flush, the application of calcium gluconate gel may be considered, following institutional protocols for hydrofluoric acid exposure.[12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, if appropriate and safe to do so. Be aware that this may generate heat and gas.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.[13]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10004, this compound. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]
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University of New Mexico. Standard Operating Procedure: Hydrofluoric Acid. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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LeelineWork. What PPE Should You Wear When Handling Acid 2025?. [Link]
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Princeton University. Standard Operating Procedure: Fluorine Gas. [Link]
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Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]
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Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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Stanford University Environmental Health & Safety. Chemical Incompatibility Guide. [Link]
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Application Note: Strategic Incorporation of 3-Fluoropropanoic Acid in Peptide Synthesis for Enhanced Stability and Conformational Control
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, enabling chemists to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide focuses on the application of 3-fluoropropanoic acid, a fluorinated β-amino acid analogue, as a powerful tool for modulating peptide structure and function. The introduction of fluorine, the most electronegative element, into the peptide backbone imparts unique stereoelectronic properties that can significantly enhance proteolytic resistance and enforce specific secondary structures.[1][2] This document provides a comprehensive overview of the benefits, detailed protocols for incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), characterization techniques, and troubleshooting for peptides containing this compound.
Introduction: The Fluorine Advantage in a β-Amino Acid Context
Fluorination is a well-established strategy in medicinal chemistry for enhancing the pharmacokinetic properties of small molecules and biologics.[3][4] When applied to peptides, fluorine can increase thermal stability, modulate binding affinity, and improve resistance to metabolic degradation.[1][2] While much research has focused on side-chain fluorinated α-amino acids, backbone modification offers a distinct and complementary approach.
This compound, the fluorinated equivalent of β-alanine, introduces two significant modifications simultaneously:
-
Backbone Extension: As a β-amino acid, it adds an extra carbon atom to the peptide backbone, disrupting canonical α-helix and β-sheet structures and promoting the formation of unique turn-like conformations.[5][6]
-
Stereoelectronic Influence: The highly electronegative fluorine atom at the β-position exerts a strong inductive effect, influencing local bond polarity, pKa values, and conformational preferences of the backbone.[7][8]
This combination makes this compound a valuable building block for designing peptides with novel architectures and improved drug-like properties.
Physicochemical Impact and Rationale for Use
The decision to incorporate this compound is driven by the predictable and potent effects of its structure on the resulting peptide.
Enhanced Proteolytic Resistance
A primary challenge in peptide therapeutics is their rapid degradation by proteases. The modification of the peptide backbone with a β-amino acid analogue like this compound introduces a non-natural linkage that is poorly recognized by the active sites of common proteases (e.g., serine and aspartic proteases).[9][10] The presence of the fluorine atom can further increase this resistance through steric hindrance. This effect is not always predictable and depends on the specific enzyme and the position of the substitution relative to the cleavage site.[9]
Caption: Steric hindrance from this compound disrupts protease recognition.
Conformational Control
The insertion of a β-amino acid provides greater flexibility than α-amino acids but can also pre-organize the peptide chain into stable, well-defined folds such as helices and turns.[6] The gauche effect induced by the electronegative fluorine atom in this compound can further restrict the rotation around the Cα-Cβ bond, leading to a more rigid and predictable local conformation.[8] This allows for the precise engineering of peptide secondary structures to optimize receptor binding or biological activity.
Physicochemical Properties
The table below summarizes the key differences between a standard α-amino acid, its β-analogue, and the fluorinated β-analogue. Fluorination typically increases lipophilicity (logP), which can influence membrane permeability and pharmacokinetic profiles.[4]
| Property | L-Alanine (α) | β-Alanine (β) | This compound (Fluoro-β) | Rationale / Reference |
| Backbone Structure | α-amino acid | β-amino acid | Fluorinated β-amino acid | Structural Class |
| Molecular Weight | 89.09 g/mol | 89.09 g/mol | 106.08 g/mol | Addition of F, removal of H |
| logP (estimated) | -2.85 | -2.81 | -1.5 (est.) | Fluorine increases hydrophobicity.[4] |
| pKa (Carboxyl) | ~2.3 | ~3.6 | ~3.2 (est.) | Fluorine's inductive effect lowers pKa.[7] |
| Impact on Secondary Structure | Promotes α-helices | Disrupts α/β structures, can form turns | Induces rigid, defined turn structures | [5][6] |
Table 1: Comparison of physicochemical properties. Estimated values for this compound are based on the known effects of fluorination.
Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is readily achievable using standard Fmoc-SPPS methodologies. However, due to the electron-withdrawing effect of the fluorine atom, the reactivity of the carboxylic acid can be slightly reduced, potentially leading to incomplete coupling.[4][11] Therefore, the use of a high-efficiency coupling reagent is strongly recommended.
Materials
-
Fmoc-Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-3-fluoropropanoic acid (or Fmoc-β-Ala(3-F)-OH)
-
Coupling Reagent: HBTU, HCTU, or HATU (HATU is recommended for potentially difficult couplings)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Kaiser Test Kit
SPPS Workflow Diagram
Caption: A standard Fmoc-SPPS cycle adapted for this compound incorporation.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[12]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine: 5 times with DMF, 3 times with DCM, and 3 times with DMF.
-
Coupling of this compound: a. In a separate vial, dissolve Fmoc-3-fluoropropanoic acid (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), in DMF. b. Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. The extended time helps ensure the reaction goes to completion.
-
Monitoring the Coupling: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (recouple) for another hour.[13]
-
Washing: Wash the resin 5 times with DMF.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence. Standard amino acids may require shorter coupling times (30-60 min).
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Drying: Wash the peptide-resin with DMF (x5), DCM (x5), and MeOH (x3). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Global Deprotection: Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) to the dried resin (approx. 10 mL per gram of resin). Gently agitate for 3 hours at room temperature.[14]
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Recommended Coupling Reagents
For challenging couplings, such as with sterically hindered or electron-deficient building blocks, the choice of activating agent is critical.[11]
| Reagent | Class | Reactivity | Notes |
| HATU | Uronium/Aminium Salt | Very High | Excellent for hindered couplings. Forms a highly reactive HOAt ester.[11] |
| HCTU | Uronium/Aminium Salt | High | More cost-effective than HATU with comparable reactivity for many sequences. |
| PyBOP | Phosphonium Salt | Very High | Known to be very effective for difficult couplings and suppresses racemization.[11] |
| DIC/Oxyma | Carbodiimide | Medium-High | A modern, safer alternative to DIC/HOBt that provides good activation with low racemization. |
Table 2: A selection of modern coupling reagents suitable for incorporating this compound.
Characterization of Modified Peptides
Standard analytical techniques are used to confirm the identity and purity of the final peptide.
-
RP-HPLC: Used to assess the purity of the crude and final peptide product. The increased hydrophobicity from the fluorine atom may slightly increase the retention time compared to the non-fluorinated analogue.
-
Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue.[15]
-
Circular Dichroism (CD) Spectroscopy: This is a powerful technique to investigate changes in the peptide's secondary structure. A comparison of the CD spectra of the native and the modified peptide will reveal the conformational impact of the β-amino acid insertion.[16]
-
¹⁹F NMR Spectroscopy: If available, ¹⁹F NMR is an excellent tool for providing information about the local environment of the fluorine atom, which can be useful in structural or binding studies.[3]
Hypothetical Case Study: Enhancing Proteolytic Stability
Objective: To increase the stability of the bioactive peptide H-Gly-Leu-Phe-Ala-NH₂ against degradation by α-chymotrypsin, which preferentially cleaves after large hydrophobic residues like Phenylalanine (Phe).
Strategy: Replace the Alanine (Ala) residue at the P1' position with this compound, creating the analogue H-Gly-Leu-Phe-(3-F-β-Ala)-NH₂.
Results (Simulated Data):
| Time (hours) | Native Peptide Remaining (%) | Modified Peptide Remaining (%) |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 2 | 18 | 95 |
| 4 | < 5 | 92 |
| 8 | 0 | 85 |
Table 3: Simulated results of a proteolytic stability assay. The native peptide is rapidly degraded, while the modified peptide containing this compound shows significantly enhanced stability.[9][10]
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound (Positive Kaiser Test) | Reduced reactivity of the carboxylic acid. Steric hindrance. Onset of peptide aggregation. | 1. Recouple: Repeat the coupling step for an additional 1-2 hours. 2. Use a stronger activator: Switch to HATU or PyBOP.[11] 3. Increase Temperature: Gently warm the reaction to 30-40°C.[11] |
| Deletion of the Residue after this compound | Incomplete deprotection of the Fmoc group on the this compound residue due to aggregation. | 1. Extend the Fmoc deprotection time (e.g., 2 x 15 min). 2. Add a chaotropic agent like 0.1 M HOBt to the deprotection solution to disrupt aggregation. |
| Broad or Tailing Peaks during HPLC Purification | Peptide aggregation. Adsorption to the column. | 1. Modify the mobile phase: add 0.1% formic acid or use acetonitrile/isopropanol gradients. 2. Dissolve the crude peptide in a stronger solvent like 10% Acetic Acid or a small amount of HFIP before injection.[17] |
Conclusion
This compound is a versatile and highly effective building block for modern peptide synthesis. Its incorporation provides a dual benefit of backbone extension and stereoelectronic modification, offering a rational approach to enhancing proteolytic stability and controlling peptide conformation.[3][6] By employing optimized coupling protocols and robust analytical methods, researchers can leverage the unique properties of this compound to design next-generation peptide therapeutics with superior pharmacological profiles.
References
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Tinker, A., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. [Link]
-
Buer, B. C., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews. [Link]
-
McGlone, C. L., et al. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Mycock, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Missouri-St. Louis. [Link]
-
Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
-
Al-Badri, H., et al. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. PubMed Central. [Link]
-
Jäger, E. (2015). Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium - Freie Universität Berlin. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Gaggelli, E., et al. (1993). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. PubMed. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
de Souza, S. T., et al. (2012). Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus - PMC. PubMed Central. [Link]
-
Vasileiou, C. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Vass, E., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Cárdenas-García, M., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. [Link]
-
Chou, Y.-T., et al. (2004). Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. PubMed. [Link]
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- 5. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 17. benchchem.com [benchchem.com]
The Strategic Integration of 3-Fluoropropanoic Acid in Novel Agrochemical Design
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical research and development. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can translate to greater efficacy, selectivity, and more favorable environmental profiles.[1] Within the diverse palette of fluorinated building blocks, 3-fluoropropanoic acid emerges as a versatile and highly valuable synthon for the construction of novel herbicides, fungicides, and insecticides. Its three-carbon chain, functionalized with both a reactive carboxylic acid and a strategically placed fluorine atom, offers a unique combination of features for creating innovative active ingredients. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a foundational element in the agrochemical discovery pipeline. We will delve into the synthesis of key intermediates, provide detailed protocols for their application, and explore the mechanistic rationale behind these synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis. The presence of the fluorine atom significantly influences its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₃H₅FO₂ | PubChem[2] |
| Molecular Weight | 92.07 g/mol | PubChem[2] |
| Appearance | Colorless liquid or solid | CymitQuimica[3] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Solubility | Moderately soluble in water | CymitQuimica[3] |
| pKa | Data not readily available | |
| CAS Number | 461-56-3 | PubChem[2] |
Core Synthetic Operations: Activating this compound for Agrochemical Synthesis
The carboxylic acid moiety of this compound is the primary handle for its elaboration into more complex structures. Activation of this group is the first critical step in most synthetic routes. The following section details protocols for the preparation of key reactive intermediates.
Protocol 1: Synthesis of 3-Fluoropropanoyl Chloride
The conversion of this compound to its corresponding acid chloride, 3-fluoropropanoyl chloride, dramatically enhances its electrophilicity, making it an excellent precursor for a wide range of acylation reactions. Thionyl chloride is a common and effective reagent for this transformation.
Rationale: Thionyl chloride is preferred for its reliability and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acid chloride.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂.
-
Reagents: To the flask, add this compound (1.0 eq). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature with stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Workup: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The resulting 3-fluoropropanoyl chloride is often used directly in the next step without further purification.
Caption: Workflow for the synthesis of 3-fluoropropanoyl chloride.
Protocol 2: Esterification of this compound
Esters of this compound can serve as valuable intermediates or as final products with potential herbicidal activity, analogous to other aryloxyalkanoate herbicides.[4][5] Fischer esterification is a classical and effective method for their synthesis.
Rationale: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a straightforward and atom-economical method for ester synthesis. Sulfuric acid is a common catalyst due to its effectiveness and low cost. The reaction is an equilibrium process, and driving it to completion often involves using an excess of the alcohol or removing water as it is formed.
Experimental Protocol:
-
Setup: Combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.
Protocol 3: Amidation of this compound
The formation of amides is a fundamental transformation in the synthesis of a vast number of biologically active molecules, including many insecticides and fungicides. Direct amidation using coupling agents is a modern and efficient approach.
Rationale: Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions by activating the carboxylic acid. This method avoids the need to first synthesize the more reactive acid chloride and is tolerant of a wider range of functional groups.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Coupling Agent Addition: Cool the mixture in an ice bath and add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Application in the Synthesis of Agrochemical Scaffolds
The true utility of this compound as a building block is realized in its incorporation into larger, more complex molecules with potential agrochemical activity. The following protocols illustrate how the intermediates synthesized above can be used to construct such scaffolds.
Protocol 4: Friedel-Crafts Acylation with 3-Fluoropropanoyl Chloride
This reaction is a powerful tool for attaching the 3-fluoropropanoyl moiety to aromatic and heteroaromatic rings, which are common cores in many agrochemicals.
Rationale: The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the acylium ion from the acid chloride.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend AlCl₃ (1.2 eq) in a dry, non-polar solvent such as DCM or 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension in an ice bath and add the aromatic substrate (1.0 eq). Then, add a solution of 3-fluoropropanoyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ketone can be purified by column chromatography or recrystallization.
Caption: From building block to potential agrochemical scaffolds.
Anticipated Biological Activity and Mode of Action
The introduction of the this compound moiety into a molecule can influence its biological activity in several ways:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased persistence and bioavailability of the agrochemical.
-
Lipophilicity and Uptake: The fluorine atom can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Binding Interactions: The polar nature of the C-F bond can lead to favorable interactions with target enzymes or receptors, potentially increasing the potency of the active ingredient.
Based on the scaffolds that can be generated, a range of biological activities can be targeted:
| Agrochemical Class | Potential Mode of Action | Representative Scaffold |
| Herbicides | Inhibition of amino acid synthesis, disruption of cell growth (auxin mimics) | Aryl ketones, aryloxypropionates |
| Fungicides | Inhibition of respiration (e.g., SDHI), disruption of cell membrane integrity | Pyrazole carboxamides, isoxazoles |
| Insecticides | Disruption of the nervous system (e.g., GABA-gated chloride channel blockers), insect growth regulation | Phenylpyrazoles, diamides |
Conclusion
This compound represents a powerful and versatile building block for the discovery and development of next-generation agrochemicals. Its unique combination of a reactive carboxylic acid handle and a strategically placed fluorine atom provides chemists with a valuable tool to create novel active ingredients with potentially enhanced efficacy, selectivity, and metabolic stability. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers to unlock the full potential of this valuable synthon in their quest for innovative crop protection solutions.
References
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- Ishihara, A., & Nakao, H. (2008). EP Patent No. 2,006,274.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl chloride in Chemical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Trifluoropropanol Derivatives in Agrochemicals. Retrieved from [Link]
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Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3496, Glyphosate. Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving 3-Fluoropropanoic Acid
Introduction: The Unique Profile of 3-Fluoropropanoic Acid
This compound (3-FPA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the β-position imparts unique physicochemical properties that distinguish it from its non-fluorinated analog, propanoic acid. The high electronegativity of fluorine creates a strong inductive effect, withdrawing electron density from the rest of the molecule.[1][2] This has a profound impact on the acidity of the carboxylic acid group, making 3-FPA a stronger acid than propanoic acid.[1][3][2][4][5] This enhanced acidity influences its reactivity in common transformations such as esterification and amidation. Furthermore, the carbon-fluorine bond, the strongest single bond in organic chemistry, is generally stable, yet its presence can influence the reactivity of adjacent functional groups and provide a site for specific bioorthogonal or labeling chemistries.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols are designed to be robust and reproducible, with an emphasis on understanding the chemical principles behind each step.
Safety First: Handling Organofluorine Compounds
Working with this compound and its derivatives requires strict adherence to safety protocols. Organofluorine compounds can have unique toxicological profiles, and many fluorinating agents are highly reactive and toxic.[6][8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and gloves selected for their compatibility with the specific chemicals being used.[8][9] Double-gloving is recommended when handling corrosive or readily absorbed compounds.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9][10] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Waste Disposal: All waste containing fluorinated compounds must be segregated and disposed of according to institutional and local regulations for hazardous chemical waste.[8][11]
Specific Hazards for this compound:
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes severe skin burns and eye damage.[12] It may also cause respiratory irritation.[10][12]
Core Reactions and Protocols
This section details the experimental setups for two fundamental reactions of this compound: esterification and amidation.
Fischer Esterification of this compound
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13][14][15] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.[13]
Rationale: The enhanced acidity of this compound due to the electron-withdrawing fluorine atom can facilitate the initial protonation of the carbonyl oxygen, a key step in the reaction mechanism.[16]
Protocol 1: Synthesis of Ethyl 3-fluoropropanoate
Objective: To synthesize ethyl 3-fluoropropanoate from this compound and ethanol using sulfuric acid as a catalyst.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 92.07 | 4.60 g | 50 |
| Ethanol (absolute) | 46.07 | 25 mL | ~425 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 0.5 mL | ~9.2 |
| Saturated Sodium Bicarbonate Solution | - | 3 x 20 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |
| Diethyl Ether | 74.12 | 50 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (4.60 g, 50 mmol) and absolute ethanol (25 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 20 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude ethyl 3-fluoropropanoate can be purified by fractional distillation if necessary.
Expected Outcome: A colorless liquid with a characteristic fruity odor.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of ethyl 3-fluoropropanoate.
Amidation of this compound using Coupling Agents
Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[17] To facilitate this transformation, coupling agents are employed to activate the carboxylic acid.[17][18] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[17][19][20][21]
Rationale: The activated carboxylic acid intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. The choice of coupling agent and reaction conditions can be tailored to the specific substrates.
Protocol 2: Synthesis of N-benzyl-3-fluoropropanamide
Objective: To synthesize N-benzyl-3-fluoropropanamide from this compound and benzylamine using EDC and HOBt.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 92.07 | 0.92 g | 10 |
| Benzylamine | 107.15 | 1.07 g (1.1 mL) | 10 |
| EDC.HCl | 191.70 | 2.11 g | 11 |
| HOBt | 135.13 | 1.49 g | 11 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.5 mL | 20 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M HCl (aq) | - | 2 x 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Initial Mixture: In a 100 mL round-bottom flask, dissolve this compound (0.92 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and HOBt (1.49 g, 11 mmol) in dichloromethane (50 mL).
-
Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath and add N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Coupling Agent Addition: Add EDC.HCl (2.11 g, 11 mmol) portion-wise to the stirred solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome: A white to off-white solid.
Diagram 2: Amidation Reaction Mechanism
Caption: General mechanism for EDC-mediated amidation.
Characterization Techniques
Confirmation of the successful synthesis of this compound derivatives relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for structural elucidation of organofluorine compounds.[22][23]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The electron-withdrawing effect of the fluorine atom will cause the adjacent methylene protons to be deshielded and appear at a higher chemical shift (downfield) compared to non-fluorinated analogs.[24] Coupling between protons and the fluorine atom (²JHF and ³JHF) will result in splitting of the proton signals, providing valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: Fluorine NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal can confirm its presence and purity.
Protocol 3: General Sample Preparation for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.[25]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[25]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[25]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.
Conclusion
This compound serves as a versatile building block for the synthesis of novel molecules in various fields of chemical research. The protocols outlined in these application notes provide a solid foundation for performing common transformations of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this compound in their synthetic endeavors. The unique properties conferred by the fluorine atom offer exciting opportunities for the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
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JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
YouTube. (2023, June 1). Acidity of Carboxylic acids. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propanoic acid, 3-fluoro-. PubChem Compound Database. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]
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J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]
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Digital.CSIC. (n.d.). Small-Volume NMR Spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: High-Purity Isolation of 3-Fluoropropanoic Acid
Abstract: This document provides a comprehensive guide to the purification of 3-fluoropropanoic acid (3-FPA), a critical building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals who require high-purity material for sensitive applications. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot these methods effectively. This guide covers purification strategies including vacuum distillation, acid-base extraction, and chromatography, alongside crucial safety protocols and methods for purity verification.
Strategic Importance and Purification Rationale
This compound (3-FPA) is a short-chain fluorinated carboxylic acid. The presence of a fluorine atom significantly alters the molecule's electronic properties, acidity, and metabolic stability, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1] However, synthetic routes to 3-FPA can introduce a variety of impurities, including unreacted starting materials, solvent residues, and structurally similar side-products. The presence of these impurities can compromise the yield, selectivity, and safety profile of subsequent reactions and invalidate biological assay results. Therefore, robust and reliable purification is not merely a preparatory step but a critical determinant of research success.
The selection of an appropriate purification technique is dictated by the physicochemical properties of 3-FPA and the nature of the impurities present.
Physicochemical Data for Purification Strategy
A thorough understanding of 3-FPA's properties is the foundation of an effective purification plan.
| Property | Value | Implication for Purification |
| Molecular Formula | C₃H₅FO₂ | Low molecular weight, suggesting potential volatility.[2] |
| Molecular Weight | 92.07 g/mol | Influences diffusion rates and behavior in mass spectrometry.[3][4] |
| Boiling Point | 78.5-79.5 °C @ 12 Torr | Suggests that distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition.[5] |
| Density | ~1.247 g/cm³ (at 20 °C) | Denser than water; relevant for phase separation in liquid-liquid extractions.[5] |
| pKa | ~3.89 (Predicted) | The acidic proton allows for facile conversion to a water-soluble carboxylate salt, which is the basis for acid-base extraction.[2] |
| Appearance | Colorless to light yellow liquid | Color may indicate the presence of impurities; successful purification should yield a colorless liquid.[1][6] |
| Solubility | Moderate in water; Soluble in many organic solvents | Provides options for extraction and chromatography solvent systems.[1] |
Mandatory Safety Protocols
This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as corrosive, harmful if swallowed, and causes severe skin burns and eye damage.[7][8]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate) and a flame-retardant lab coat.[7]
-
Respiratory Protection: If vapor concentrations are high or a fume hood is unavailable, a full-face respirator with an appropriate cartridge is required.[7]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent the formation of aerosols. Keep away from ignition sources.
-
Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with local, state, and federal regulations.[9]
Purification Methodologies: Principles and Protocols
The choice of purification method depends on the scale of the reaction and the specific impurities to be removed. Often, a combination of methods is most effective.
Method 1: Fractional Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of 3-FPA is lowered, allowing for distillation at a temperature that avoids decomposition. It is highly effective for removing non-volatile impurities (e.g., salts, catalysts) and solvents with significantly different boiling points.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short-path distillation head or a Vigreux column, a vacuum-jacketed condenser, a receiving flask, a cold trap, and a vacuum pump with a pressure gauge (manometer). Ensure all glassware joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude 3-FPA, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-15 Torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: As the temperature rises, discard any initial low-boiling fractions (forerun), which typically consist of residual solvents. Collect the main fraction boiling at a constant temperature (e.g., ~79 °C at 12 Torr).[5]
-
Monitoring: Monitor the temperature and pressure constantly. A stable boiling point indicates the collection of a pure compound.
-
Termination: Stop the distillation before the flask boils to dryness to prevent the concentration of potentially explosive residues. Release the vacuum slowly before turning off the cooling water.
Causality & Expertise: Using a fractionating column (like a Vigreux) provides a large surface area for repeated vaporization-condensation cycles, significantly improving the separation efficiency between liquids with close boiling points. The cold trap is critical to protect the vacuum pump from corrosive acid vapors.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of 3-FPA via fractional vacuum distillation.
Method 2: Acid-Base Liquid-Liquid Extraction
Principle: This powerful technique leverages the acidity of the carboxylic acid functional group (pKa ≈ 3.89).[2] By treating an organic solution of crude 3-FPA with a mild aqueous base (e.g., sodium bicarbonate), the acid is deprotonated to form its corresponding sodium salt. This salt is highly polar and preferentially dissolves in the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. The pure acid is then regenerated by re-acidification of the aqueous layer.
Protocol:
-
Dissolution: Dissolve the crude 3-FPA in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (~10 volumes).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.
-
Phase Separation: Allow the layers to separate. The deprotonated sodium 3-fluoropropanoate will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using denser solvents like dichloromethane).
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The 3-FPA will be re-protonated.
-
Final Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., diethyl ether). The pure 3-FPA will now move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove bulk water, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Causality & Expertise: Venting the separatory funnel is critical because the reaction between the carboxylic acid and bicarbonate releases CO₂ gas, which can cause a dangerous pressure buildup. Using a saturated NaHCO₃ solution ensures a sufficient molar excess of base to deprotonate all the acid. The final brine wash is an important step that facilitates the removal of dissolved water from the organic phase before the addition of the solid drying agent.
Diagram: Acid-Base Extraction Workflow
Caption: Purification logic for 3-FPA using acid-base liquid-liquid extraction.
Method 3: Chromatographic Purification
Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). It is particularly useful for removing impurities that are structurally very similar to the target compound.
Protocol: Flash Column Chromatography (Silica Gel)
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the initial, non-polar eluent (e.g., hexane).
-
Sample Loading: Adsorb the crude 3-FPA onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Eluent Modification: To prevent severe tailing of the acidic compound on the silica, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the eluent and acidic modifier under reduced pressure using a rotary evaporator.
Causality & Expertise: Carboxylic acids can strongly and sometimes irreversibly bind to the silanol groups on the surface of silica gel, leading to poor separation (tailing). Adding a volatile acid like acetic acid to the eluent protonates the silica surface and competes for binding sites, allowing the 3-FPA to elute as a sharper band. For highly polar compounds, reversed-phase chromatography on a C18-functionalized silica is an excellent alternative, using a mobile phase like water/acetonitrile with 0.1% trifluoroacetic acid (TFA).[12]
Verification of Purity
After purification, the purity of this compound must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structural integrity of the molecule and to detect any remaining proton- or fluorine-containing impurities. The integration of the signals can be used for quantitative assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the presence of volatile impurities. Derivatization to a more volatile ester (e.g., a methyl ester) may be required for optimal results.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing non-volatile impurities and can provide a quantitative measure of purity (e.g., >95%, >99%).
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Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
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Application Notes and Protocols: Leveraging 3-Fluoropropanoic Acid in Advanced Material Science
These application notes provide researchers, materials scientists, and drug development professionals with a comprehensive guide to the potential applications of 3-fluoropropanoic acid in material science. The introduction of fluorine into organic molecules can impart unique and desirable properties, and this compound serves as a valuable building block for creating novel materials with enhanced thermal stability, chemical resistance, and tailored surface properties.[1][2][3] This document outlines detailed protocols for the synthesis of a fluorinated polyester, surface modification for creating hydrophobic coatings, and the use of this compound as a capping agent in nanoparticle synthesis.
The Strategic Advantage of Fluorination in Material Design
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic and steric properties of a molecule. The carbon-fluorine bond is exceptionally strong (~485 kJ·mol⁻¹), contributing to the high thermal and chemical stability of fluorinated compounds.[1] Furthermore, the low polarizability of the C-F bond and the small van der Waals radius of fluorine lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties.[1][3] this compound, with its carboxylic acid functionality, offers a reactive handle for integrating these desirable fluorine-imparted characteristics into a variety of material systems.[4]
Application 1: Synthesis of Poly(3-fluoropropanoate) - A Novel Fluorinated Polyester
The development of new polymeric materials is crucial for advancing various technologies.[1] Poly(3-fluoropropanoate), a polyester derived from this compound, is a promising candidate for applications requiring high thermal stability and hydrophobicity. While direct polymerization protocols for this compound are not extensively documented, we can logically derive a robust protocol from the well-established synthesis of analogous polyesters, such as poly(3-hydroxypropionate).[5][6] The following protocol outlines a two-step melt polycondensation method.
Protocol 1: Synthesis of Poly(3-fluoropropanoate)
Objective: To synthesize high molecular weight poly(3-fluoropropanoate) from this compound via a two-step melt polycondensation.
Materials:
-
This compound (≥97%)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable polycondensation catalyst
-
High-purity nitrogen gas
-
Vacuum pump capable of reaching <1 mbar
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.
Procedure:
Step 1: Esterification (Pre-polymerization)
-
Charge the glass reactor with a known amount of this compound.
-
Add the catalyst, Ti(OBu)₄, at a concentration of 200-500 ppm relative to the monomer.
-
Flush the reactor with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reactor to 160-180°C under a slow stream of nitrogen while stirring.
-
Maintain these conditions for 2-4 hours. Water, the byproduct of the esterification reaction, will be removed from the reactor with the nitrogen stream and collected in the vacuum trap.
Step 2: Polycondensation
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 1-2 hours. This slow reduction is critical to prevent the loss of low molecular weight oligomers.
-
Continue the reaction under high vacuum and at 200-220°C for 4-8 hours. The viscosity of the molten polymer will increase significantly as the molecular weight builds. The reaction is complete when the desired viscosity is reached, or no more byproduct is being distilled.
-
To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
The resulting poly(3-fluoropropanoate) can be extruded from the reactor or dissolved in a suitable solvent for further purification and characterization.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using appropriate standards.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Structural Confirmation: Verified by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Expected Properties of Poly(3-fluoropropanoate)
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | -10 to 10 °C | Similar to poly(3-hydroxypropionate), but the fluorine atom may slightly increase chain stiffness. |
| Melting Temperature (Tm) | 70 to 90 °C | Comparable to its non-fluorinated analog. |
| Thermal Decomposition Temp. | > 300 °C | The strong C-F bond enhances thermal stability compared to non-fluorinated polyesters.[1] |
| Water Contact Angle | > 90° | The presence of fluorine on the polymer backbone will create a low energy surface, leading to hydrophobicity.[3] |
| Solubility | Soluble in fluorinated solvents and some polar aprotic solvents. | Typical for fluorinated polymers. |
Polymerization Workflow Diagram
Caption: Workflow for the synthesis of poly(3-fluoropropanoate).
Application 2: Surface Modification for Hydrophobic Coatings
The carboxylic acid group of this compound provides a convenient anchor for grafting onto hydroxyl-terminated surfaces, such as silica, alumina, and other metal oxides.[2][7] This surface modification can transform a hydrophilic surface into a hydrophobic one, which is beneficial for applications in anti-fouling coatings, moisture barriers, and microfluidics.
Protocol 2: Surface Functionalization of a Hydroxylated Substrate
Objective: To create a hydrophobic surface on a silicon wafer by functionalizing it with this compound.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound
-
Anhydrous toluene or other suitable anhydrous, non-protic solvent
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Nitrogen gas for drying
Procedure:
Step 1: Substrate Cleaning and Hydroxylation
-
Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and generate a high density of hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a stream of high-purity nitrogen.
Step 2: Surface Functionalization
-
Prepare a 1-5% (w/v) solution of this compound in anhydrous toluene in a sealed reaction vessel.
-
Place the cleaned and dried silicon wafers in the solution.
-
Heat the reaction vessel to 80-100°C and maintain for 4-12 hours under a nitrogen atmosphere. The carboxylic acid will react with the surface hydroxyl groups to form ester linkages.
-
After the reaction, remove the wafers and rinse them sequentially with toluene, ethanol, and deionized water to remove any unreacted this compound.
-
Dry the functionalized wafers under a stream of nitrogen.
Characterization:
-
Hydrophobicity: Measure the static water contact angle. A significant increase from the bare silicon wafer (typically <30°) to over 90° is expected.
-
Surface Composition: Analyze with X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine on the surface.
-
Surface Morphology: Examine with Atomic Force Microscopy (AFM) to ensure a smooth, uniform coating.
Surface Modification Workflow Diagram
Caption: Workflow for surface modification with this compound.
Application 3: Capping Agent for Nanoparticle Synthesis
In the synthesis of nanoparticles, capping agents are crucial for controlling their size, shape, and stability by preventing agglomeration.[8][9] The carboxylic acid group of this compound can bind to the surface of metal nanoparticles, while the fluorinated tail provides a stabilizing shell.
Protocol 3: Synthesis of Silver Nanoparticles Capped with this compound
Objective: To synthesize stable silver nanoparticles using this compound as a capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of silver nitrate.
-
Prepare a 0.1 M aqueous solution of this compound.
-
In a flask, mix the silver nitrate solution with the this compound solution. The molar ratio of capping agent to silver nitrate can be varied to control nanoparticle size. A starting point is a 2:1 molar ratio.
-
Cool the mixture in an ice bath while stirring vigorously.
-
Prepare a fresh, ice-cold 2 mM aqueous solution of sodium borohydride.
-
Add the sodium borohydride solution dropwise to the silver nitrate/capping agent mixture under vigorous stirring.
-
A color change to yellow or brown indicates the formation of silver nanoparticles.
-
Continue stirring for 1-2 hours in the ice bath to ensure the reaction is complete.
-
The resulting nanoparticle solution can be purified by centrifugation and redispersion in deionized water.
Characterization:
-
Optical Properties: UV-Vis spectroscopy to observe the surface plasmon resonance peak, which is characteristic of silver nanoparticles (typically around 400 nm).
-
Size and Morphology: Transmission Electron Microscopy (TEM) to determine the size distribution and shape of the nanoparticles.
-
Stability: Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and assess the stability of the colloidal suspension over time.
Nanoparticle Capping Mechanism Diagram
Caption: Capping of a silver nanoparticle with this compound.
Conclusion
This compound is a versatile building block for creating advanced materials. Its incorporation into polymers, surface coatings, and nanoparticles can lead to materials with enhanced thermal stability, hydrophobicity, and controlled functionality. The protocols provided herein offer a starting point for researchers to explore the potential of this valuable fluorinated compound in their own material science investigations.
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. MDPI. [Link]
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Bioinspired and Post-Functionalized 3D-Printed Surfaces with Parahydrophobic Properties. MDPI. [Link]
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Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Polymer Chemistry (RSC Publishing). [Link]
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Fluorine Based Superhydrophobic Coatings. MDPI. [Link]
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Synthesis of Fluorinated Polymers and Evaluation of Wettability. PMC - NIH. [Link]
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Design and preparation of a multi-fluorination organic superhydrophobic coating with high mechanical robustness and icing delay ability. ResearchGate. [Link]
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Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. PubMed. [Link]
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Fluorine Based Superhydrophobic Coatings. MDPI. [Link]
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Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ResearchGate. [Link]
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Recent advances in fluorinated superhydrophobic materials: Preparation and diverse applications. ResearchGate. [Link]
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Self-Assembled Monolayers for the Control of Intermolecular Interactions Towards New Sustainable Water Cleaning Agents. OPEN FAU. [Link]
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Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials. PMC. [Link]
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Nanoparticles: synthesis and applications. PMC - PubMed Central. [Link]
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Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). MDPI. [Link]
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Fluorinated self-assembled monolayers : composition, structure and interfacial properties. SciSpace. [Link]
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RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. NIH. [Link]
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SYNTHETIC RUBBERS FROM CARBON-FLUORINE COMPOUNDS. DTIC. [Link]
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Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Recent Advances in the Surface Functionalization of Nanomaterials for Antimicrobial Applications. MDPI. [Link]
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Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. MDPI. [Link]
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Preparation and Characterization of Self-assembled Monolayers of Trichlorogermanyl Propanoic Acid and Its Derivatives. Arizona State University. [Link]
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Precision Aliphatic Polyesters via Segmer Assembly Polymerization. MDPI. [Link]
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Surface functionalization of thin-film composite membranes with copper nanoparticles for antimicrobial surface properties. PubMed. [Link]
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Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. PubMed. [Link]
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Microbe-Mediated Biosynthesis of Nanoparticles: Applications and Future Prospects. PMC. [Link]
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Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. MDPI. [Link]
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Surface Modification to Improve Properties of Materials. PMC - NIH. [Link]
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Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. MDPI. [Link]
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Facile surface functionalization of hydrophobic magnetic nanoparticles. PubMed - NIH. [Link]
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Biosynthesis of High Toughness Poly(3-Hydroxypropionate)-Based Block Copolymers With Poly(D-2-Hydroxybutyrate) and Poly(D-Lactate) Segments Using Evolved Monomer Sequence-Regulating Polyester Synthase. PubMed. [Link]
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3-MERCAPTOPROPIONIC ACID. atamankimya.com. [Link]
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Green biologically synthesized metal nanoparticles: biological applications, optimizations and future prospects. PMC - NIH. [Link]
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Influence of Reagents on the Synthesis Process and Shape of Silver Nanoparticles. MDPI. [Link]
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Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. MDPI. [Link]
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A Two-Step Surface Modification Methodology for the Advanced Protection of a Stone Surface. MDPI. [Link]
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Physical Properties-Density equal 0.0368 lb/in³. MatWeb. [Link]
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Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials. ResearchGate. [Link]
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Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004. PubChem - NIH. [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]
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Silver Nanoparticles: Synthetic Routes, In Vitro Toxicity and Theranostic Applications for Cancer Disease. MDPI. [Link]
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Protocol for Characterizing the Antibacterial Activity of 3-Fluoropropanoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed technical guide for evaluating the antibacterial properties of 3-fluoropropanoic acid (3-FPA). 3-FPA is an organofluorine compound structurally related to the metabolic poison fluoroacetate, suggesting a potent and specific mechanism of action. This guide outlines the scientific rationale, safety protocols, and step-by-step experimental procedures for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers in microbiology, infectious disease, and drug development.
Scientific Background & Rationale
This compound is a short-chain carboxylic acid distinguished by a fluorine atom on its terminal carbon.[1] Its structural similarity to fluoroacetate, a well-documented metabolic toxin, provides a strong hypothesis for its antibacterial mechanism. Fluoroacetate is known to undergo "lethal synthesis" within cells; it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form 2-fluorocitrate.[2][3] This molecule potently inhibits aconitase, a critical enzyme in the tricarboxylic acid (TCA) cycle, leading to the shutdown of cellular respiration and energy production.[4][5] It is plausible that 3-FPA, after undergoing beta-oxidation to fluoroacetate, could exert its antibacterial effect through the same metabolic blockade.
Understanding this potential mechanism is crucial as it suggests a highly specific target, distinct from many conventional antibiotics that target cell wall synthesis or protein translation.[6][7] This guide provides the necessary protocols to quantify the antibacterial efficacy of 3-FPA and characterize its activity as either bacteriostatic (inhibiting growth) or bactericidal (actively killing bacteria).[6][8][9]
Proposed Mechanism of Action: Aconitase Inhibition
The following diagram illustrates the hypothesized pathway by which 3-FPA may disrupt bacterial metabolism.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Procedure:
-
Prepare 3-FPA Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 3-FPA in sterile deionized water or a suitable solvent. The pH should be adjusted to neutral (~7.0) to avoid growth inhibition due to acidity alone, a known property of organic acids. [10][11]2. Prepare Bacterial Inoculum: a. From a fresh (18-24h) culture on an agar plate, select 3-5 isolated colonies. b. Inoculate colonies into sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working 3-FPA solution (at the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no 3-FPA). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of 3-FPA at which there is no visible turbidity (growth).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. [12] Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each clear well and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Also, plate a 10 µL aliquot from the growth control well (after preparing a 1:1000 dilution) to confirm the initial inoculum count.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count. [13] Data Interpretation (MIC vs. MBC):
-
If the MBC/MIC ratio is ≤4, the agent is considered bactericidal . [12]* If the MBC/MIC ratio is >4, the agent is considered bacteriostatic . [12]
Test Parameter Example Result (µg/mL) Interpretation Initial Inoculum 5.1 x 10⁵ CFU/mL N/A MIC 64 Visible growth inhibited. MBC 128 ≥99.9% of bacteria killed. | MBC/MIC Ratio | 2 | Bactericidal Activity |
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time, providing crucial pharmacodynamic information. [13][14][15] Materials:
-
All materials from Protocol 1.
-
Sterile culture tubes or flasks.
-
Sterile saline for serial dilutions.
-
MHA plates.
Workflow Diagram: Time-Kill Assay
Caption: Step-by-step workflow for conducting a time-kill kinetic assay.
Procedure:
-
Preparation: Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1.
-
Set up sterile flasks/tubes for each condition:
-
Growth Control (no 3-FPA)
-
0.5x MIC of 3-FPA
-
1x MIC of 3-FPA
-
2x MIC of 3-FPA
-
4x MIC of 3-FPA
-
-
Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: a. Immediately perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate plates for 18-24 hours at 35°C and count the resulting colonies (CFU).
-
Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Convert the CFU/mL values to log₁₀ CFU/mL. c. Plot the mean log₁₀ CFU/mL versus time for each concentration.
Data Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13]* Bacteriostatic activity is characterized by a prevention of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum. [14]
Time (h) Growth Control (log₁₀ CFU/mL) 1x MIC (log₁₀ CFU/mL) 4x MIC (log₁₀ CFU/mL) 0 5.70 5.71 5.69 2 6.45 5.15 4.32 4 7.81 4.30 3.11 8 8.92 3.55 <2.0 (Limit of Detection) | 24 | 9.15 | 3.10 | <2.0 (Limit of Detection) |
The data above would indicate a rapid, concentration-dependent bactericidal effect at the 4x MIC concentration.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound's antibacterial activity. By adhering to standardized methodologies for MIC, MBC, and time-kill kinetic assays, researchers can generate reproducible and comparable data. This information is essential for understanding the compound's potential, elucidating its mechanism of action, and guiding further preclinical development. Given the proposed mechanism of metabolic inhibition, 3-FPA represents an intriguing candidate for a new class of antibacterial agents.
References
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Available from: [Link]
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(5), 103982. Available from: [Link]
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CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). ESCMID. Available from: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. Available from: [Link]
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EUCAST Expert Rules. EUCAST. Available from: [Link]
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Time Kill Assay. Scribd. Available from: [Link]
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CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Approved Standard—Ninth Edition. (2012). ResearchGate. Available from: [Link]
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EUCAST Guidance Documents. EUCAST. Available from: [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available from: [Link]
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Time-Kill Evaluations. Nelson Labs. Available from: [Link]
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CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available from: [Link]
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Vu, K. H., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Antibiotics, 8(4), 205. Available from: [Link]
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Grilli, E., et al. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. BMC Veterinary Research, 15(1), 457. Available from: [Link]
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Grilli, E., et al. (2020). Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations—A synergistic effect? PLOS ONE, 15(9), e0239312. Available from: [Link]
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What are the safety precautions when handling acids? (2023). A&C Solutions Blog. Available from: [Link]
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Sodium fluoroacetate. Wikipedia. Available from: [Link]
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Fluoroacetate – Knowledge and References. Taylor & Francis. Available from: [Link]
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Quinteros, M. A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6304. Available from: [Link]
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Eloff, J. N. (2004). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 35(4). Available from: [Link]
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Niu, Y. D., et al. (2017). Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification. Journal of Animal Science and Biotechnology, 8, 46. Available from: [Link]
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Goncharov, N., et al. (2006). Fluoroacetate. ResearchGate. Available from: [Link]
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Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024). Microbe Investigations. Available from: [Link]
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Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-61. Available from: [Link]
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Differences between Bacteriostatic and Bactericidal activity of antibiotic drugs. (2023). YouTube. Available from: [Link]
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Bactericidal vs Bacteriostatic: What's the Difference? (2019). Ultra-Fresh. Available from: [Link]
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Zuo, Y. (2020). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 25(10), 2435. Available from: [Link]
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Abdel-Mageed, W. M., et al. (2018). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 16(11), 438. Available from: [Link]
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Sych, J., et al. (2022). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Scientific Reports, 12(1), 12345. Available from: [Link]
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Aldawsari, M. F., & Aljohani, S. M. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Global Antimicrobial Resistance, 36, 1-10. Available from: [Link]
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Samek, O., et al. (2017). Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. Molecules, 22(10), 1713. Available from: [Link]
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Di Somma, A., et al. (2024). Metabolic Rewiring of Bacterial Pathogens in Response to Antibiotic Pressure—A Molecular Perspective. International Journal of Molecular Sciences, 25(12), 6524. Available from: [Link]
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Kwan, B. W., et al. (2018). Identifying Metabolic Inhibitors to Reduce Bacterial Persistence. Frontiers in Microbiology, 9, 2999. Available from: [Link]
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Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology, 41(11), 955-64. Available from: [Link]
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Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629-42. Available from: [Link]
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Kumar, V., et al. (2013). Recent advances in the metabolic engineering of microorganisms for the production of 3-hydroxypropionic acid as C3 platform chemical. Biotechnology Letters, 35(7), 999-1009. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Fluoropropanoic Acid Synthesis
Welcome to the technical support resource for the synthesis of 3-fluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The following content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
A Critical Note on Safety
Before proceeding, it is imperative to acknowledge the hazardous nature of the chemicals involved. This compound and its precursors can be toxic and corrosive. Short-chain organofluorine compounds, such as fluoroacetic acid, are known for their high toxicity. Always conduct a thorough review of the Safety Data Sheet (SDS) for all reagents. All experimental work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound. The primary routes often involve nucleophilic substitution on a 3-substituted propanoate (e.g., from ethyl 3-hydroxypropanoate or ethyl 3-chloropropanoate) followed by hydrolysis.
Issue 1: Low Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted starting material (e.g., ethyl 3-hydroxypropanoate or ethyl 3-chloropropanoate) even after extended reaction times. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a classic problem that typically points to issues with reagents, reaction kinetics, or the choice of fluorinating agent.
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Causality 1: Inactive or Insufficient Fluorinating Agent: The choice and quality of your fluoride source are paramount.
-
Insight: Many fluorinating agents are highly sensitive to moisture. Reagents like potassium fluoride (KF) can become coated with a layer of potassium hydroxide upon exposure to atmospheric moisture, rendering them less effective. Anhydrous conditions are critical for most fluorination reactions.
-
Solution:
-
Dry Your Reagents: Ensure your fluoride source (e.g., KF) is thoroughly dried before use. This can be done by heating under a high vacuum.
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Use a Phase-Transfer Catalyst: For reactions with alkali metal fluorides like KF, which have low solubility in many organic solvents, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a crown ether like 18-crown-6) is often essential. The catalyst facilitates the transport of the fluoride anion into the organic phase where the reaction occurs.
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Consider Alternative Fluorinating Agents: If KF proves ineffective, consider more soluble or reactive sources like tetrabutylammonium fluoride (TBAF) or specialized reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for converting hydroxyl groups.
-
-
-
Causality 2: Poor Leaving Group (for Hydroxy-Precursors): The hydroxyl group (-OH) is a notoriously poor leaving group. Direct substitution with fluoride is generally not feasible.
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Insight: The -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).
-
Solution:
-
Activate the Hydroxyl Group: React your starting material, ethyl 3-hydroxypropanoate, with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form the corresponding sulfonate ester.
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Perform Fluorination: The resulting tosylate or mesylate is an excellent substrate for nucleophilic substitution with a fluoride source.
-
-
-
Causality 3: Suboptimal Reaction Conditions:
-
Insight: Nucleophilic substitution reactions (SN2) are sensitive to temperature and solvent. The reaction may be too slow at the current temperature, or the solvent may not be suitable for solvating the ions involved.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or GC.
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Solvent Choice: Use a polar, aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents are effective at solvating the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly nucleophilic.
-
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for diagnosing low conversion rates.
Issue 2: Significant Side Product Formation
Question: My reaction produces the desired 3-fluoropropanoate ester, but I also see a major byproduct, which I suspect is ethyl acrylate. How can I suppress this side reaction?
Answer: The formation of ethyl acrylate is a classic example of a competing elimination (E2) reaction. This is particularly problematic when using a strong base or high temperatures with a substrate that has a proton on the carbon adjacent (alpha) to the leaving group.
-
Causality: Competing Elimination Reaction (E2):
-
Insight: The fluoride anion (F⁻) is not only a nucleophile but also a base. It can abstract a proton from the C2 position, leading to the elimination of the leaving group at C3 and the formation of a double bond, yielding ethyl acrylate. This is more likely with hindered bases or at higher temperatures.
-
Solution:
-
Use a Milder Fluoride Source: Employ a less basic fluoride source. Spray-dried potassium fluoride is often less basic than the standard reagent grade. Alternatively, reagents like silver(I) fluoride (AgF) can be effective.
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.
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Solvent Effects: Polar protic solvents can favor substitution over elimination in some cases, but they can also solvate and deactivate the fluoride nucleophile. Stick with polar aprotic solvents (DMF, ACN) but maintain strict temperature control.
-
-
Table 1: Comparison of Common Fluoride Sources
| Fluoride Source | Common Abbreviation | Advantages | Disadvantages | Best For |
| Potassium Fluoride | KF | Inexpensive, readily available | Low solubility, can be basic, requires drying | SN2 on activated substrates (tosylates, mesylates, halides) |
| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents | Highly basic, often sold as a hydrate which can cause side reactions | Situations where solubility is key, but elimination is a risk |
| Diethylaminosulfur Trifluoride | DAST | Effective for converting alcohols to fluorides | Thermally unstable, can undergo side reactions | Direct fluorination of alcohols |
| Silver(I) Fluoride | AgF | Less basic than KF, promotes SN2 | Expensive, light-sensitive | Suppressing elimination side reactions |
Potential Side Reaction Pathways
optimizing reaction conditions for 3-fluoropropanoic acid synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 3-fluoropropanoic acid, this technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this fluorination reaction.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. The most common synthetic routes involve nucleophilic substitution, electrophilic fluorination, or addition reactions to unsaturated precursors.
Below is a summary of the primary synthetic pathways:
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Deoxyfluorination of 3-Hydroxypropanoic Acid Derivatives: This is a widely used method that involves the conversion of a hydroxyl group to a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.[2][3] The reaction proceeds by activating the hydroxyl group, which is then displaced by a nucleophilic fluoride.[3]
-
Malonic Ester Synthesis: This classic approach can be adapted to synthesize this compound. It typically involves the alkylation of a malonic ester with a fluorinated electrophile, followed by hydrolysis and decarboxylation.[4][5][6][7][8]
-
Fluorination of Acrylic Acid or its Derivatives: Direct addition of fluorine-containing reagents across the double bond of acrylic acid or its esters is another viable route. This can involve various fluorinating agents and catalysts.
-
Biocatalytic Synthesis: An emerging and environmentally friendly approach involves the use of engineered microorganisms to produce fluorinated organic acids, including derivatives that can be converted to this compound.[9][10]
Caption: Key synthetic routes to this compound.
Comparative Overview of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages |
| Deoxyfluorination | 3-Hydroxypropanoic acid ester | DAST, Deoxo-Fluor | CH₂Cl₂, MeCN, Toluene | Generally high yields, well-established. | Reagents are moisture-sensitive and can decompose; potential for side reactions like elimination.[2] |
| Malonic Ester Synthesis | Diethyl malonate, 2-fluoroethyl halide | NaOEt, Alkyl halide | Ethanol | Versatile, uses readily available starting materials. | Can produce dialkylated byproducts, requires multiple steps.[6] |
| Electrophilic Fluorination | Succinic acid derivative | Selectfluor | Water, Acetonitrile | Milder conditions, can be highly regioselective. | Reagent can be expensive, may require a catalyst.[11][12] |
| Addition to Acrylic Acid | Acrylic acid | HF, catalysts | Varies | Direct, potentially atom-economical. | Can be difficult to control, may require harsh conditions or specialized equipment.[13] |
Detailed Experimental Protocol: Deoxyfluorination of Ethyl 3-hydroxypropanoate
This protocol describes a representative procedure for the synthesis of ethyl 3-fluoropropanoate, which can be subsequently hydrolyzed to this compound.
Materials:
-
Ethyl 3-hydroxypropanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and distillation.
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add ethyl 3-hydroxypropanoate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous CH₂Cl₂. Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[3]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C. Caution: This quenching is exothermic and may release gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers.
-
Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield ethyl 3-fluoropropanoate.
-
Hydrolysis (Optional): The purified ethyl 3-fluoropropanoate can be hydrolyzed to this compound using standard acidic or basic hydrolysis conditions, followed by acidification and extraction.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent?
The choice of fluorinating agent is critical and depends on your starting material and the desired transformation.[2]
-
For deoxyfluorination of alcohols (e.g., 3-hydroxypropanoates): DAST and Deoxo-Fluor are common choices.[2][3]
-
For fluorination of electron-rich carbons (e.g., enolates in malonic ester synthesis): Electrophilic reagents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) are often preferred.[2][12][14] Selectfluor is an air- and moisture-stable solid, making it user-friendly.
Q2: What are the primary safety concerns with fluorinating agents?
Safety is paramount when handling these reagents.
-
DAST and Deoxo-Fluor: These can decompose vigorously at elevated temperatures, releasing corrosive byproducts. They are also highly sensitive to moisture.[2]
-
Electrophilic "F+" reagents (e.g., Selectfluor®): Can react violently or exothermically with certain solvents like DMF, pyridine, and DMSO.[2]
-
Hydrogen Fluoride (HF): Highly corrosive and toxic. Requires specialized equipment and handling procedures.
Always consult the Safety Data Sheet (SDS) for the specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
Q3: How should I store and handle fluorinating agents?
Most fluorinating agents are sensitive to moisture and air.
-
DAST/Deoxo-Fluor: Store under an inert atmosphere in a cool, dry place. Use a fresh bottle if you suspect degradation.[2]
-
Selectfluor®: While more stable, it should still be stored in a tightly sealed container in a dry environment.[12]
-
Solvents: Always use anhydrous solvents, as water can consume the reagent and lead to side reactions.[15]
Troubleshooting Common Problems
Q4: My reaction has a low or no conversion of the starting material. What should I check?
Several factors could be at play:
-
Reagent Inactivity: The fluorinating agent may have degraded due to improper storage. Solution: Use a fresh bottle of the reagent.[2]
-
Insufficient Reagent: Sterically hindered substrates or competing side reactions might require more reagent. Solution: Increase the equivalents of the fluorinating agent incrementally.[2]
-
Sub-optimal Temperature: The reaction may need more energy to proceed, or it might be too low for the specific substrate. Solution: Gradually increase the reaction temperature, while carefully monitoring for decomposition.[2][15]
-
Moisture Contamination: Water in the reaction will decompose many fluorinating agents. Solution: Ensure all glassware is flame- or oven-dried, and use rigorously dried, anhydrous solvents.[15][16]
Q5: I'm observing significant amounts of elimination or rearrangement byproducts. How can I minimize these?
This is a common issue in deoxyfluorination reactions.
-
Reaction Temperature: High temperatures can favor elimination (E2) over substitution (Sₙ2). Solution: Run the reaction at a lower temperature for a longer duration.[15]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile and dichloromethane are common starting points.[15]
-
Leaving Group: The hydroxyl group may not be activating effectively. Solution: In some cases, converting the alcohol to a better leaving group, like a sulfonate ester, before fluorination can be beneficial.[2]
Q6: The reaction is messy, with multiple unidentified products. What's the likely cause?
-
Reagent Decomposition: As mentioned, DAST can decompose, especially with heat, leading to side reactions. Solution: Maintain strict temperature control.
-
Substrate Instability: The starting material or the fluorinated product might be unstable under the reaction conditions. Solution: Consider using milder fluorinating agents like Selectfluor® or running the reaction at lower temperatures.[15]
-
Solvent Incompatibility: Some fluorinating agents react with the solvent. For example, Selectfluor® can react exothermically with DMF.[2] Solution: Verify the compatibility of your chosen solvent and reagent.
Q7: How can I effectively purify this compound?
This compound is a relatively polar, low molecular weight carboxylic acid, which can present purification challenges.
-
Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography on silica gel can be used, but the acidity of the product may cause streaking. Solution: Consider adding a small amount of acetic or formic acid to the eluent to improve peak shape.
-
Extraction: Careful pH adjustment during aqueous workup can help separate the acidic product from neutral or basic impurities.
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. National Institutes of Health. Accessed December 12, 2023. [Link]
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- Reddy, P. V. G., et al. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. 2020;22(19):7593-7597.
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. Accessed December 12, 2023. [Link]
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-
Ramachandran Research Group. Fluoroorganic Chemistry. Purdue University. Accessed December 12, 2023. [Link]
- Sandford, G. Strategies Towards Challenging Fluorination Reactions. In: Fluorine in Organic Chemistry. John Wiley & Sons; 2018.
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. University of Durham. Accessed December 12, 2023. [Link]
-
Wikipedia. Selectfluor. Wikipedia. Accessed December 12, 2023. [Link]
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- Google Patents. Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid. Accessed December 12, 2023.
-
REF Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. Accessed December 12, 2023. [Link]
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-
Organic Chemistry Portal. Selectfluor. Accessed December 12, 2023. [Link]
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Pearson. Show how the following compounds can be made using the malonic ester synthesis. Pearson. Accessed December 12, 2023. [Link]
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Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. Accessed December 12, 2023. [Link]
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-
Wikipedia. Malonic ester synthesis. Wikipedia. Accessed December 12, 2023. [Link]
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ChemBK. This compound. ChemBK. Accessed December 12, 2023. [Link]
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Ashenhurst, J. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Accessed December 12, 2023. [Link]
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- Liu, T., et al. Production of acrylic acid and propionic acid by constructing a portion of the 3-hydroxypropionate/4-hydroxybutyrate cycle from Metallosphaera sedula in Escherichia coli. Journal of Industrial Microbiology & Biotechnology. 2017;44(1):125-134.
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Institute of Chemical Reaction Engineering. Sustainable production of acrylic acid. University of Stuttgart. Accessed December 12, 2023. [Link]
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-
PubChem. 3-(18F)fluoropropanoic acid. National Center for Biotechnology Information. Accessed December 12, 2023. [Link]
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Technical Support Center: Fluorination of Propanoic Acid
Welcome to our dedicated technical support center for the fluorination of propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our guidance is grounded in established scientific principles and practical laboratory experience to ensure you can approach your fluorination reactions with confidence.
Section 1: Frequently Asked Questions (FAQs) - Navigating Your Fluorination Strategy
This section addresses common initial questions regarding the fluorination of propanoic acid, helping you to select the appropriate methodology and understand the key variables.
Q1: What are the primary methods for fluorinating propanoic acid, and how do I choose the right one?
A1: The choice of fluorination method for propanoic acid largely depends on the desired product. The two main transformations are:
-
Decarboxylative Fluorination: This method replaces the entire carboxylic acid group with a fluorine atom to yield ethyl fluoride . This is often achieved using electrophilic fluorinating agents.[1][2]
-
Deoxyfluorination (Acyl Fluoride Formation): This method converts the carboxylic acid into an propanoyl fluoride . This is typically accomplished with nucleophilic fluorinating agents.[3][4]
Your choice will be dictated by your synthetic target. Decarboxylative fluorination is a powerful tool for introducing a C-F bond at the ethyl position, while propanoyl fluoride is a useful intermediate for further reactions.
Q2: I want to synthesize ethyl fluoride from propanoic acid. Which reagents are recommended?
A2: For the decarboxylative fluorination of aliphatic carboxylic acids like propanoic acid, several methods have proven effective:
-
Selectfluor® with a Silver Catalyst: A common and practical method involves using Selectfluor® in the presence of a silver catalyst, such as silver nitrate (AgNO₃), in an aqueous solution.[1][5] This method proceeds under relatively mild conditions.[1]
-
Photoredox Catalysis: Visible light-promoted photoredox catalysis offers a modern and operationally simple approach.[2] This method can be highly efficient for a wide range of aliphatic carboxylic acids.[2]
-
Xenon Difluoride (XeF₂): XeF₂ can also be used for fluorodecarboxylation.[1][6] The reaction is typically performed in a solvent like methylene chloride at room temperature.[6]
Q3: My goal is to synthesize propanoyl fluoride. What are the best reagents for this conversion?
A3: For the conversion of propanoic acid to propanoyl fluoride, the following reagents are commonly employed:
-
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for converting carboxylic acids to their corresponding acyl fluorides.[4][7] The reaction is generally smooth and occurs under mild conditions.[7]
-
Selectfluor® with Elemental Sulfur: A newer, metal-free method utilizes Selectfluor® in the presence of elemental sulfur (S₈).[3][8] This approach is advantageous as it avoids the formation of acid anhydride byproducts.[3]
-
Other Deoxyfluorinating Agents: Reagents like XtalFluor-E and Fluolead are crystalline solids that are often safer and easier to handle than DAST.[9] They can also be effective for this transformation.[9]
Q4: What are the primary safety concerns when working with fluorinating agents?
A4: Fluorinating agents are hazardous and must be handled with extreme care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[10]
-
Ventilation: All work with fluorinating agents must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][11] For particularly hazardous reagents, a glove box may be necessary.[10]
-
Quenching and Disposal: Develop and follow strict protocols for quenching reactions and disposing of waste.[10] For example, DAST reactions should be quenched slowly with a saturated sodium bicarbonate solution at low temperatures.[10]
-
Incompatible Materials: Be aware of incompatibilities. Fluorinating agents can react violently with water, strong acids, bases, and oxidizing or reducing agents.[10][12]
Section 2: Troubleshooting Guide - Common Problems and Solutions
This section provides a question-and-answer style guide to troubleshoot specific experimental challenges you might face during the fluorination of propanoic acid.
Problem 1: Low or No Product Yield in Decarboxylative Fluorination
Q: I am attempting the silver-catalyzed decarboxylative fluorination of propanoic acid with Selectfluor®, but I am seeing very low conversion to ethyl fluoride. What could be the issue?
A: Low yield in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The silver catalyst is crucial. Ensure your silver nitrate is of high purity and has been stored correctly. The reaction involves a Ag(I)/Ag(II) catalytic cycle, and impurities can inhibit this process.[13]
-
Reaction Medium: The solvent system is critical. An aqueous environment is often necessary to solubilize the reaction components.[13] A mixture of acetonitrile and water can be effective, as it helps to dissolve both the carboxylic acid and Selectfluor®.[2]
-
Base Addition: In some protocols, a mild base like disodium hydrogen phosphate is required to facilitate the reaction.[2] Ensure the correct stoichiometry of the base is used.
-
Reaction Time and Temperature: While the reaction is often conducted at room temperature, some substrates may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by a suitable analytical technique (e.g., ¹⁹F NMR, GC-MS) to determine the optimal reaction time.
Problem 2: Formation of Side Products
Q: I am using DAST to prepare propanoyl fluoride, but I am observing significant amounts of side products. What are they, and how can I minimize them?
A: When using DAST with carboxylic acids, side reactions can occur, although they are generally less prevalent than with alcohols. Potential side products and mitigation strategies include:
-
Anhydride Formation: Propanoic anhydride can form if the reaction conditions are not optimized. Using a slight excess of DAST can help to drive the reaction towards the acyl fluoride.
-
Rearrangement Products: While less common for a simple substrate like propanoic acid, DAST can promote cationic rearrangements in more complex molecules.[4] For propanoic acid itself, this is unlikely to be a major issue.
-
Elimination Products: In substrates with adjacent protons and a leaving group, elimination can be a competing pathway.[14] For propanoic acid fluorination to the acyl fluoride, this is not a primary concern.
To minimize side products, ensure your DAST is of high quality and add it slowly to a cooled solution of propanoic acid. Maintaining a low reaction temperature can help to suppress side reactions.
Problem 3: Difficult Purification of the Fluorinated Product
Q: I have successfully formed my fluorinated propanoic acid derivative, but I am struggling with the purification. What are the best practices?
A: Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
For Ethyl Fluoride (a gas at room temperature): Careful distillation from the reaction mixture is required. The reaction can be performed in a sealed system, and the volatile product can be collected in a cold trap.
-
For Propanoyl Fluoride (a low-boiling liquid):
-
Work-up: After quenching the reaction, perform an aqueous work-up to remove water-soluble byproducts.[10] Extract the aqueous layer with a suitable organic solvent.[10]
-
Distillation: Fractional distillation is the most effective method for purifying propanoyl fluoride. Due to its volatility, care must be taken to minimize losses.
-
Chromatography: While possible, flash column chromatography of acyl fluorides can be challenging due to their reactivity and volatility. If chromatography is necessary, it should be performed quickly with a non-polar eluent system.
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Silver-Catalyzed Decarboxylative Fluorination of Propanoic Acid
-
To a solution of propanoic acid (1.0 equiv) in a mixture of acetonitrile and water, add silver nitrate (0.1 equiv).
-
Add Selectfluor® (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by ¹⁹F NMR or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution to isolate the volatile ethyl fluoride or analyze the solution directly.
Protocol 2: General Procedure for the Synthesis of Propanoyl Fluoride using DAST
-
In a fume hood, dissolve propanoic acid (1.0 equiv) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask equipped with a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1 equiv) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[10]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain the crude propanoyl fluoride.
-
Purify the product by fractional distillation.
Table 1: Comparison of Common Fluorinating Agents for Propanoic Acid
| Reagent | Target Product | Typical Conditions | Advantages | Disadvantages |
| Selectfluor® / AgNO₃ | Ethyl Fluoride | Acetonitrile/Water, RT | Mild conditions, good functional group compatibility[1] | Requires a catalyst, may not be suitable for all substrates |
| DAST | Propanoyl Fluoride | CH₂Cl₂, 0 °C to RT | High yields for acyl fluorides[4] | Moisture sensitive, can generate HF, potential for side reactions |
| Selectfluor® / S₈ | Propanoyl Fluoride | Acetonitrile, 80 °C | Metal-free, avoids anhydride byproducts[3] | Requires elevated temperature |
| Xenon Difluoride | Ethyl Fluoride | CH₂Cl₂, RT | Effective for decarboxylative fluorination[6] | Expensive, highly reactive and toxic |
Section 4: Mechanistic Insights and Diagrams
Understanding the reaction mechanisms can aid in troubleshooting and optimizing your reaction conditions.
Diagram 1: Proposed Catalytic Cycle for Silver-Catalyzed Decarboxylative Fluorination
This diagram illustrates the proposed mechanism involving a single electron transfer (SET) process mediated by a Ag(I)/Ag(II) catalytic cycle.
Caption: Silver-catalyzed decarboxylative fluorination pathway.
Diagram 2: Troubleshooting Workflow for Low Yield in Fluorination Reactions
This workflow provides a logical sequence of steps to diagnose and resolve issues with low product yield.
Caption: Troubleshooting low yield in fluorination reactions.
References
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Electrophilic fluorination - Wikipedia. Available at: [Link]
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Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor - Organic Chemistry Portal. Available at: [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH. Available at: [Link]
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Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - NIH. Available at: [Link]
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Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Available at: [Link]
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Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC - NIH. Available at: [Link]
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Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC - NIH. Available at: [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. | Semantic Scholar. Available at: [Link]
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Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed. Available at: [Link]
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GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. Available at: [Link]
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Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]
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Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms - Reddit. Available at: [Link]
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Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor | Organic Letters - ACS Publications. Available at: [Link]
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Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. Available at: [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. Available at: [Link]
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The Preparation of 2-Fluorine Propionic Acid by Ultrasound Method - ResearchGate. Available at: [Link]
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8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Available at: [Link]
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Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Selectfluor - ResearchGate. Available at: [Link]
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Repurposing of F-gases: challenges and opportunities in fluorine chemistry - PMC - NIH. Available at: [Link]
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Methods of Analysis for Fluorine - OUCI. Available at: [Link]
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degradation pathways of 3-fluoropropanoic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoropropanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the experimental degradation of this compound. The information herein is synthesized from current scientific literature to provide a robust resource for your research endeavors.
Introduction
This compound (3-FPA) is a short-chain fluorinated carboxylic acid of interest in various chemical and biological studies. Understanding its degradation pathways is crucial for environmental fate assessment, toxicological studies, and the development of bioremediation strategies. This guide is designed to address common challenges and questions that arise during experimental investigations of 3-FPA degradation.
Frequently Asked Questions (FAQs)
Q1: Is this compound readily biodegradable?
A1: Based on studies of short-chain per- and polyfluoroalkyl substances (PFAS), this compound is expected to be relatively resistant to microbial degradation.[1] Many fluorinated compounds are known for their persistence in the environment. However, specific microbial communities, particularly those in activated sludge, have shown the ability to defluorinate certain short-chain fluorinated carboxylic acids under aerobic conditions.[2][3][4]
Q2: What is the most likely initial step in the microbial degradation of this compound?
A2: The most probable initial step is the enzymatic cleavage of the carbon-fluorine (C-F) bond. This is a critical and often rate-limiting step in the degradation of organofluorine compounds.[5][6] For β-substituted haloalkanoic acids like 3-FPA, a likely mechanism is hydrolytic dehalogenation to yield 3-hydroxypropanoic acid. This is analogous to the degradation of 3-chloropropanoic acid, where the halogen is replaced by a hydroxyl group from water.[7]
Q3: What types of enzymes are likely involved in the defluorination of this compound?
A3: Dehalogenases are the primary enzymes responsible for cleaving carbon-halogen bonds. Specifically, a β-dehalogenase would be required to act on the fluorine atom at the 3rd carbon position. While much of the research has focused on fluoroacetate dehalogenase (FAcD) which acts on α-fluorinated compounds, the existence of enzymes capable of acting on β-substituted haloacids is well-established for their chlorinated and brominated analogs.[6][7]
Q4: Can I expect complete mineralization of this compound in my experiments?
A4: Complete mineralization to CO2, water, and fluoride ions is possible but may be challenging to achieve and highly dependent on the microbial consortium and experimental conditions. Often, the degradation may stop at intermediate products. For example, after the initial defluorination to 3-hydroxypropanoic acid, this intermediate would need to be further metabolized through common cellular pathways like β-oxidation.
Q5: My experiment shows very slow or no degradation of this compound. What could be the reason?
A5: There are several potential reasons for observing limited degradation:
-
Recalcitrance of the C-F bond: The carbon-fluorine bond is very strong and requires specific enzymatic machinery for its cleavage.
-
Lack of appropriate microorganisms: The microbial culture or environmental sample you are using may not contain organisms with the necessary dehalogenase enzymes.
-
Toxicity: High concentrations of this compound or its metabolites could be toxic to the microorganisms.[1]
-
Co-metabolism requirement: The degradation may require the presence of another primary substrate (co-metabolism). Studies on other short-chain fluorinated carboxylic acids have shown that their defluorination occurs via cometabolism.[2][3][4]
-
Sub-optimal experimental conditions: Factors such as pH, temperature, oxygen availability, and nutrient concentrations can significantly impact microbial activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed | Lack of competent microorganisms. | - Use an enriched microbial consortium from a site with a history of halogenated compound contamination.- Consider using activated sludge, which has been shown to degrade related compounds.[2][3][4] |
| Requirement for a co-substrate. | - Amend your experimental setup with a readily metabolizable carbon source like acetate or glucose to promote co-metabolism. | |
| Inconsistent results between replicates | Non-homogenous inoculum or substrate distribution. | - Ensure thorough mixing of your inoculum before distribution.- Verify that this compound is fully dissolved and evenly distributed in the medium. |
| Analytical variability. | - Run analytical standards with each batch of samples.- Check for matrix effects if using complex media like soil or sludge extracts. | |
| Fluoride concentration does not match the amount of degraded 3-FPA | Formation of fluorinated intermediates. | - Use analytical techniques like LC-MS/MS to screen for potential fluorinated metabolites. |
| Abiotic loss of 3-FPA. | - Include sterile controls in your experimental design to account for any abiotic degradation or sorption to the experimental vessel. | |
| Incomplete defluorination. | - The degradation pathway may involve chain shortening before all fluorine atoms are removed, as seen with other fluorinated compounds.[2][3][8] |
Proposed Degradation Pathways
While the complete degradation pathway for this compound has not been definitively elucidated in the literature, based on the degradation of analogous compounds like 3-chloropropanoic acid and other short-chain fluorinated carboxylic acids, we can propose the following pathways.
Pathway 1: Hydrolytic Dehalogenation followed by Oxidation
This pathway is analogous to the known degradation of 3-chloropropanoic acid.[7]
-
Hydrolytic Dehalogenation: A dehalogenase enzyme catalyzes the removal of the fluorine atom and its replacement with a hydroxyl group, forming 3-hydroxypropanoic acid and releasing a fluoride ion.
-
Oxidation: The resulting 3-hydroxypropanoic acid is a common metabolite that can be oxidized to malonic semialdehyde and subsequently enter central metabolic pathways.
Caption: Proposed initial activation step for a β-oxidation-like pathway.
Experimental Protocols
Protocol 1: Aerobic Degradation in a Liquid Culture
This protocol outlines a basic experiment to assess the degradation of this compound by a microbial consortium.
Materials:
-
Microbial inoculum (e.g., activated sludge, enriched culture)
-
Basal salt medium
-
This compound stock solution
-
Sterile flasks or vials
-
Shaking incubator
Procedure:
-
Prepare a basal salt medium appropriate for the microbial consortium.
-
Dispense the medium into sterile flasks.
-
Inoculate the flasks with the microbial consortium.
-
Add this compound to achieve the desired starting concentration (e.g., 10-100 mg/L).
-
Include a sterile control (medium and 3-FPA, no inoculum) to assess abiotic loss.
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C).
-
At regular time intervals, withdraw samples for analysis.
-
Filter the samples (e.g., through a 0.22 µm filter) to remove microbial cells before analysis.
-
Analyze the samples for the concentration of this compound and fluoride ions.
Protocol 2: Analytical Method for 3-FPA and Fluoride
Analysis of this compound:
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Mass spectrometer operating in negative ion mode, monitoring for the m/z of the deprotonated molecule.
Analysis of Fluoride Ions:
-
Technique: Ion Chromatography (IC) with conductivity detection or an Ion-Selective Electrode (ISE).
-
Sample Preparation: Ensure samples are appropriately diluted and buffered for the chosen method.
Caption: General experimental workflow for a 3-FPA degradation study.
References
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Ochoa-Herrera, V., Sierra-Alvarez, R., Somdecha, P., et al. (2016). Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). Environmental Science: Processes & Impacts, 18(10), 1264-1275. [Link]
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Che, S., Jin, B., Liu, Z., Yu, Y., Liu, J., & Men, Y. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters, 8(8), 692-698. [Link]
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Che, S., Jin, B., Liu, Z., Yu, Y., Liu, J., & Men, Y. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. ACS Publications. [Link]
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Thasneem, M., et al. (2021). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. ResearchGate. [Link]
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Park, J., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. [Link]
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Zhang, C. J., et al. (2006). [Biodegradability and degradation mechanism of 3-fluorophenol by the activated sludge]. PubMed. [Link]
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Dumitrascu, C. M., et al. (2022). Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains. MDPI. [Link]
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Kumar, V., & Singh, A. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 49, 83–102. [Link]
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Amalric, L., et al. (2016). Side Effects of Pesticides and Metabolites in Groundwater: Impact on Denitrification. Frontiers in Microbiology, 7, 1374. [Link]
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- 2. Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Crude 3-Fluoropropanoic Acid
Welcome to the technical support center for the purification of crude 3-fluoropropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound. Our approach is rooted in explaining the fundamental principles behind the purification strategies to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Purifying this compound
This compound is a valuable synthon in medicinal chemistry and materials science. However, its synthesis can result in a crude product containing various impurities that can interfere with downstream applications. The nature and quantity of these impurities are highly dependent on the synthetic route employed. Effective purification is therefore a critical step to ensure the quality and reliability of your experimental results. This guide will walk you through the identification of common impurities and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
The impurities in your crude product are directly linked to your synthetic starting materials and reaction conditions. Below is a summary of common impurities associated with prevalent synthetic pathways.
| Synthetic Precursor | Common Impurities | Rationale for Formation |
| 3-Hydroxypropanoic Acid or its esters (e.g., Ethyl 3-hydroxypropanoate) | - Unreacted 3-hydroxypropanoic acid/ester- Acrylic acid- Oligomers of acrylic acid- 3-Fluoropropanoyl fluoride | Incomplete fluorination reaction.Dehydration of the starting material, often promoted by heat.Polymerization of the acrylic acid byproduct.Incomplete hydrolysis of the intermediate acyl fluoride formed during fluorination. |
| 3-Chloropropanoic Acid | - Unreacted 3-chloropropanoic acid | Incomplete nucleophilic substitution reaction with a fluoride source. |
| Acrylic Acid and Hydrogen Chloride | - Unreacted acrylic acid- Water | Incomplete hydrochlorination to form the 3-chloropropanoic acid precursor, or residual starting material if used directly. |
Troubleshooting Guides: Addressing Specific Purification Issues
This section provides a problem-and-solution-oriented approach to common purification challenges.
Problem 1: My final product is a viscous oil or a semi-solid, and I suspect the presence of polymeric material.
Underlying Cause: This is a strong indication of the presence of acrylic acid oligomers. This impurity arises from the dehydration of 3-hydroxypropanoic acid, a common starting material or potential side product. Acrylic acid readily polymerizes, especially at elevated temperatures.
Solution: Purification by Vacuum Distillation
Fractional distillation under reduced pressure is the most effective method to separate this compound from non-volatile polymeric impurities. The lower boiling point of the desired product allows for its selective vaporization and collection.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump with a cold trap.
-
Charging the Flask: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow for distillation at a temperature that minimizes thermal decomposition.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Data Presentation: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | 185.4 | 83-84 @ 1.87 kPa |
| Acrylic Acid | 141 | 53 @ 1.6 kPa |
| 3-Chloropropanoic Acid | 204 | 105-108 @ 1.6 kPa |
| Ethyl 3-hydroxypropanoate | 187-188 | 80-82 @ 1.3 kPa |
Note: The significant difference in boiling points under vacuum facilitates a clean separation.
Problem 2: My NMR analysis shows the presence of unreacted starting materials (e.g., 3-chloropropanoic acid or 3-hydroxypropanoic acid).
Underlying Cause: Incomplete conversion during the synthesis is a common issue. These precursors have similar polarities to the product, which can make separation by standard extraction challenging.
Solution A: Recrystallization
If your crude this compound is a solid or can be induced to crystallize, recrystallization is an excellent purification technique. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for polar molecules like carboxylic acids include water, or mixtures of solvents like ethyl acetate/heptane or acetone/water.[1]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Solution B: Chromatographic Purification
For small-scale purifications or when recrystallization is not feasible, column chromatography can be employed.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system with a gradient of increasing polarity is typically used. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased by increasing the proportion of the polar solvent.
-
Elution: The less polar impurities will elute first, followed by the more polar this compound. The highly polar unreacted starting materials like 3-hydroxypropanoic acid will be retained more strongly on the silica gel.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
Visualization: Purification Workflow
Below is a decision-making workflow to guide your purification strategy.
Caption: Decision workflow for purifying crude this compound.
In-Text Citations & References
The protocols and mechanistic explanations provided in this guide are supported by established chemical principles and literature.
References
Technical Support Center: Navigating Scale-Up Challenges in 3-Fluoropropanoic Acid Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common issues encountered during the scale-up synthesis of 3-fluoropropanoic acid. As a valuable building block in medicinal chemistry and materials science, robust and scalable synthesis of this compound is critical.[1][2] This document moves beyond standard protocols to explain the causality behind common failures and offers field-proven troubleshooting strategies.
Overview of Common Synthesis Routes & Scale-Up Hurdles
The synthesis of this compound typically involves the fluorination of a C3 precursor, such as an ester of 3-hydroxypropanoic acid.[3] While several methods exist, a prevalent laboratory-scale approach is the deoxofluorination of ethyl 3-hydroxypropanoate using reagents like diethylaminosulfur trifluoride (DAST), followed by hydrolysis.
However, scaling this and similar reactions introduces significant challenges:
-
Exothermic Control: Fluorination reactions are often highly exothermic. What is manageable in a round-bottom flask can become a serious thermal runaway risk in a large reactor.[4]
-
Reagent Handling & Safety: Many fluorinating agents are hazardous, corrosive, and moisture-sensitive, requiring specialized handling procedures and equipment at scale.[5][6][7][8]
-
Byproduct Formation: Increased reaction volumes can exacerbate mass and heat transfer limitations, leading to a higher proportion of elimination byproducts (e.g., ethyl acrylate) over the desired substitution product.[4]
-
Purification: The high water solubility of this compound complicates extraction and purification, leading to potential yield loss during workup.[1]
This guide will address these core issues in a practical, question-and-answer format.
Troubleshooting Guide: From Bench to Plant
This section addresses specific problems you may encounter when transitioning from small-scale to larger-scale production.
Q1: My reaction yield dropped significantly when I increased the batch size from 10g to 1kg. What are the likely causes?
A significant drop in yield upon scale-up is a classic problem, often rooted in heat and mass transfer limitations.
Underlying Causes:
-
Poor Heat Dissipation: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes it harder to remove the heat generated during the exothermic fluorination step. Localized "hot spots" can form, leading to the thermal decomposition of the fluorinating agent or the desired product.[9]
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of reactants. This can result in areas of high reagent concentration, promoting side reactions, and areas of low concentration where the reaction stalls.[9]
-
Reagent Addition Rate: A dropwise addition that works on a small scale may be too fast for a large batch, causing a rapid temperature spike that is difficult to control.[4]
Troubleshooting Protocol:
-
Re-evaluate Thermal Safety: Before proceeding, perform a reaction calorimetry study to understand the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.
-
Control Reagent Addition: Add the fluorinating agent (e.g., DAST) subsurface (below the liquid level) and at a slow, controlled rate. Link the addition rate to the internal reaction temperature, so that addition automatically pauses if the temperature exceeds a set limit.
-
Optimize Agitation: Ensure the reactor's impeller type and stirring speed are sufficient to maintain a homogenous mixture. For viscous solutions, a different type of agitator (e.g., an anchor stirrer) may be necessary.
-
Monitor Progress: Use in-situ monitoring techniques like process IR or NMR, if available, to track the consumption of starting material and the formation of product and byproducts in real-time.
Q2: I'm observing significant formation of ethyl acrylate and other elimination byproducts. How can I improve the selectivity for 3-fluoropropanoate?
The competition between the desired SN2 reaction and the E2 elimination side-reaction is a primary challenge in this synthesis.
Underlying Causes:
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, higher temperatures will disproportionately favor the formation of the undesired alkene byproduct.[4]
-
Choice of Fluorinating Agent: Some fluorinating agents have basic counterions or can generate basic species, which can promote elimination.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For DAST, this is often between -78°C and 0°C.[4]
-
Select an Appropriate Fluorinating Agent: While DAST is common, other reagents may offer better selectivity or safety profiles at scale. Consider alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which is known to be more thermally stable.[10] Electrophilic fluorinating agents like Selectfluor® can also be an option, though the mechanism and substrate requirements differ.[11][12][13]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents generally favor SN2 reactions. Dichloromethane is a common choice.
Q3: The final purification of this compound is difficult due to its high water solubility, resulting in low recovery. What are the best large-scale purification strategies?
The polar nature of the carboxylic acid and the fluorine atom makes this compound highly soluble in water, frustrating traditional liquid-liquid extractions.[1]
Underlying Causes:
-
High Polarity: The molecule's polarity leads to a low partition coefficient between water and common organic solvents.
-
Emulsion Formation: During extraction from the aqueous phase after hydrolysis, emulsions can form, making phase separation difficult and trapping the product.
Troubleshooting Protocol:
-
Continuous Liquid-Liquid Extraction: Instead of batch extractions in a separatory funnel, use a continuous liquid-liquid extraction apparatus. This method allows for the efficient extraction of water-soluble compounds into an organic solvent over an extended period.
-
Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or methyl tert-butyl ether (MTBE), which can better solvate the product. Perform multiple extractions with smaller volumes of solvent.
-
"Salting Out": Before extraction, saturate the aqueous phase with a salt like sodium chloride or ammonium sulfate. This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.
-
Azeotropic Distillation: After extraction and initial solvent removal, residual water can sometimes be removed by azeotropic distillation with a solvent like toluene, if the product is thermally stable enough.
-
Final Purification by Vacuum Distillation: this compound can be purified by fractional distillation under reduced pressure. Ensure the system is free of leaks to maintain a stable vacuum and prevent bumping.
Frequently Asked Questions (FAQs)
-
FAQ 1: Which fluorinating agent is best for scale-up? There is no single "best" agent, as the choice depends on a trade-off between reactivity, safety, cost, and the specific substrate.
| Fluorinating Agent | Pros | Cons | Safety Considerations |
| DAST (Et₂NSF₃) | Widely used, effective for many substrates. | Thermally unstable; can decompose violently above 50-90°C.[10] Generates corrosive HF upon contact with moisture.[7] | Strict temperature control is essential. Requires specialized, dry equipment.[7] |
| Deoxo-Fluor® | More thermally stable than DAST. | More expensive than DAST. | Safer alternative to DAST for higher temperature reactions, but still requires careful handling.[10] |
| Selectfluor® (F-TEDA-BF₄) | Bench-stable solid, easier to handle.[14] | An electrophilic source of fluorine ("F+"); requires a different reaction mechanism (e.g., via an enolate).[12] | Less prone to explosive decomposition, but still a strong oxidizing agent.[13] |
-
FAQ 2: What are the critical process safety parameters to monitor?
-
Temperature: This is the most critical parameter. Use multiple calibrated probes to monitor both the jacket and internal reactor temperature.
-
Pressure: Monitor the reactor headspace pressure. A sudden increase can indicate gas evolution or the beginning of a thermal runaway event.
-
Addition Rate: The rate of reagent addition must be strictly controlled.
-
Stirrer Torque: A change in motor torque can indicate a change in viscosity or a stalled agitator.
-
-
FAQ 3: Can flow chemistry be used to improve the safety and efficiency of this synthesis? Yes, continuous flow chemistry is an excellent strategy for scaling up hazardous reactions like fluorination.[15][16][17] By using a microreactor, the reaction volume at any given time is very small, which drastically improves heat transfer and minimizes the risk of thermal runaway.[16] This technology allows for safer handling of reagents like DAST and can lead to higher yields and purity.[6][16]
Visualizing the Process
General Synthesis and Troubleshooting Workflow
The following diagram outlines the key steps in the synthesis and the decision points for troubleshooting common issues.
Caption: Synthesis workflow and troubleshooting decision tree.
Key Experimental Protocol
Protocol: Scale-Up Deoxofluorination of Ethyl 3-Hydroxypropanoate
Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel for their specific equipment and scale. All operations involving DAST must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.[5][8]
-
Reactor Preparation:
-
Ensure a multi-neck, jacketed glass reactor is scrupulously clean and oven-dried.
-
Equip the reactor with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the entire system with dry nitrogen.
-
-
Reaction Setup:
-
Charge the reactor with ethyl 3-hydroxypropanoate (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Begin stirring and cool the reactor contents to -78°C using a circulating chiller with a suitable cooling fluid (e.g., acetone/dry ice bath).
-
-
Reagent Addition:
-
In a separate dry vessel under nitrogen, dissolve Diethylaminosulfur Trifluoride (DAST) (1.1 - 1.2 eq.) in anhydrous DCM.
-
Transfer the DAST solution to the addition funnel.
-
Add the DAST solution dropwise to the stirred reactor solution, ensuring the internal temperature does not rise above -70°C. The addition process for a kilogram-scale reaction may take several hours.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at -78°C and monitor its progress (e.g., by taking aliquots for GC-MS or ¹⁹F NMR analysis, after careful quenching of the aliquot).
-
Once the starting material is consumed, prepare a separate quench vessel containing a stirred, ice-cold saturated solution of sodium bicarbonate.
-
CRITICAL STEP: Slowly and carefully transfer the cold reaction mixture to the quench vessel via a cannula. This process is highly exothermic and will release gas. Ensure the rate of addition is slow enough to control the foaming and temperature.
-
-
Work-up and Isolation:
-
Allow the quenched mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-fluoropropanoate.
-
Proceed with hydrolysis and subsequent purification as outlined in the troubleshooting section.
-
References
-
Mahmoud, E. M., Mori, S., Sumii, Y., & Shibata, N. (2023). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters, 25, 2810-2814. Available from: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Available from: [Link]
-
(2025). Nitrogen-Based Fluorinating Agents. Wordpress. Available from: [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis and transformations of products DAST. Available from: [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]
-
ACS Omega. (2021). Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines. Available from: [Link]
-
Syrris. (n.d.). Fluorination reactions in microreactors. Available from: [Link]
-
Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry. Available from: [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Available from: [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]
- Google Patents. (n.d.). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
-
Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
- Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.
-
MDPI. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available from: [Link]
-
PubChem - NIH. (n.d.). Propanoic acid, 3-fluoro-. Available from: [Link]
- Google Patents. (n.d.). US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available from: [Link]
-
Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available from: [Link]
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link]
- Google Patents. (n.d.). WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available from: [Link]
Sources
- 1. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Diethylamino)sulfur Trifluoride | 38078-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorination reactions in microreactors | Syrris [syrris.jp]
- 17. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
unexpected results in experiments with 3-fluoropropanoic acid
Technical Support Center: 3-Fluoropropanoic Acid
Welcome to the technical support guide for this compound (3-FPA). As a uniquely functionalized building block in pharmaceutical and materials science, 3-FPA offers compelling advantages due to the strategic placement of a fluorine atom on the β-carbon. This modification significantly alters the molecule's electronic properties, pKa, and metabolic stability, making it a valuable synthon.[1][2]
However, these same electronic alterations can introduce unexpected challenges during synthesis, purification, and application. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. It is structured not as a rigid manual, but as a dynamic resource that addresses specific, field-encountered issues with in-depth scientific rationale.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, understanding the hazard profile of this compound is non-negotiable. The compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Inhalation may cause respiratory irritation, and it is harmful if swallowed.[4]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[4][5] All handling of the neat material should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container must be kept tightly closed.[4][7]
-
Spill & Disposal: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for containment and collect it in a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[4] Disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Section 2: Troubleshooting Guide for Unexpected Results
This section addresses specific experimental failures in a question-and-answer format, providing not just a solution, but the underlying chemical principles.
A. Synthesis & Stability Issues
Question: My reaction yield is consistently low, and I'm detecting acrylic acid as a major by-product. What is happening?
Answer: This is a classic and frequently encountered issue stemming from the inherent chemical reactivity of the 3-FPA scaffold. The electron-withdrawing fluorine atom on the β-carbon increases the acidity of the protons on the α-carbon (the CH₂ group adjacent to the carbonyl).
Causality: Under basic conditions (e.g., during workup with bicarbonate, or in the presence of amine bases), 3-FPA is highly susceptible to a base-mediated E2 elimination reaction. The base abstracts an α-proton, leading to the elimination of a fluoride ion and the formation of an acrylate double bond. This process is known as dehydrofluorination .
To mitigate this:
-
Maintain Acidic or Neutral pH: During aqueous workups, ensure the pH of the solution does not exceed 7. Use dilute acids like HCl or citric acid for neutralization.
-
Temperature Control: The elimination reaction is often accelerated by heat. Perform your reactions and purifications at the lowest practical temperature.
-
Choice of Base: If a base is required, consider using sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) over more common bases like triethylamine or DIPEA, especially at elevated temperatures.
Below is a diagram illustrating this problematic side reaction.
Caption: Base-catalyzed elimination of HF from this compound.
Question: My purified this compound appears to degrade upon storage, showing discoloration and changes in NMR spectra. How can I ensure its stability?
Answer: While pure 3-FPA is reasonably stable under proper conditions, its stability can be compromised by trace impurities.
Causality:
-
Residual Base or Acid: Trace amounts of acid or base from the synthesis or purification steps can catalyze slow decomposition over time, including the dehydrofluorination discussed above or polymerization of the resulting acrylic acid.
-
Water Content: The presence of water can facilitate hydrolysis of any activated ester forms or promote side reactions if stored with other reagents.
-
Light and Air: While less common for this specific molecule, prolonged exposure to light and air can initiate radical pathways in some organic compounds.
Self-Validating Protocol for Storage:
-
Confirm Purity: Before long-term storage, ensure the material is >97% pure by ¹H NMR and that the integration corresponds to the correct structure.
-
Azeotropic Drying: If water is suspected, azeotropically dry the compound by dissolving it in a suitable solvent like toluene and removing the solvent under reduced pressure.
-
Inert Atmosphere: For high-purity samples intended for sensitive applications, store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at recommended temperatures, typically 2-8°C, to minimize any potential thermal degradation.[7]
B. Reaction & Application Issues
Question: I am using 3-FPA in a peptide coupling reaction, and the coupling efficiency is poor compared to a standard carboxylic acid. Why?
Answer: The poor coupling efficiency is directly related to the electronic effect of the β-fluorine atom.
Causality: The fluorine atom is strongly electron-withdrawing. This effect propagates through the sigma bonds (an inductive effect), which slightly decreases the nucleophilicity of the carboxylate after deprotonation. More importantly, it can influence the rate of formation and the stability of the activated intermediate (e.g., O-acylisourea, active ester). Standard coupling reagents might not be optimal.
Troubleshooting Workflow for Coupling Reactions:
Caption: Decision workflow for troubleshooting 3-FPA coupling reactions.
Recommended Coupling Reagents for 3-FPA:
| Reagent | Class | Key Advantage for 3-FPA | Reference |
| HATU/HBTU | Urionium Salt | Forms a highly reactive O-acylisouronium intermediate, very effective for hindered or electron-deficient acids. | |
| COMU | Urionium Salt | Similar to HATU but with morpholino group for improved solubility and less allergenic by-products. | |
| DIC/Oxyma | Carbodiimide + Additive | Oxyma Pure® is an excellent alternative to HOBt, offering higher reactivity and safety. |
C. Analytical & Characterization Challenges
Question: My mass spectrometry results for a 3-FPA-containing molecule show an unexpected fragmentation pattern, specifically a loss of 20 Da (HF). Is this normal?
Answer: Yes, this is a known and expected fragmentation pathway for β-fluorinated carbonyl compounds.
Causality: In the mass spectrometer, under ionization conditions (especially ESI-), the molecule can undergo an intramolecular cyclization/elimination. The carboxylate anion can act as an internal base, abstracting a proton from the β-carbon, which facilitates the elimination of HF to form a β-lactone. This β-lactone is often unstable and can further fragment, but the initial neutral loss of HF (20.01 Da) is a very common observation. A similar fragmentation can occur via loss of CO₂ first, followed by other rearrangements.[8]
Question: I'm struggling with chromatographic separation. My 3-FPA-containing analyte has poor retention and peak shape on a standard C18 column.
Answer: This is a common issue for ultra-short-chain fluorinated acids due to their high polarity.[9][10]
Causality: 3-FPA is a small, highly polar molecule. It has limited interaction with the hydrophobic stationary phase of a standard reversed-phase (RP) column like C18, causing it to elute very early, often near the solvent front, resulting in poor retention and resolution.
Troubleshooting Protocol for Chromatography:
-
Use an AQ-type Column: Employ a reversed-phase column with a more polar end-capping (e.g., C18-AQ). These are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.
-
Ion-Pairing Chromatography: Add an ion-pairing reagent like tetrabutylammonium (TBA) hydroxide or phosphate to the mobile phase. The TBA cation will pair with the carboxylate anion of your analyte, increasing its overall hydrophobicity and retention on the C18 column.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or amide) with a high organic content mobile phase. This mode is specifically designed for retaining and separating highly polar compounds.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of 3-FPA?
-
Q2: Can I substitute 3-FPA with 2-fluoropropanoic acid?
-
No, they are not interchangeable. The position of the fluorine atom dramatically alters the molecule's reactivity. 2-Fluoropropanoic acid has an α-fluoro substituent, which makes the carboxylic acid even more acidic but changes its susceptibility to elimination and its steric profile in reactions.
-
-
Q3: Are there any known incompatibilities I should be aware of?
-
Avoid strong bases (risk of dehydrofluorination), strong oxidizing agents, and reactive metals. When used in peptide synthesis, be mindful that standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF) can potentially cause slow elimination over time, especially with C-terminal 3-FPA analogues.[11]
-
Section 4: Protocols & Methodologies
Protocol 1: High-Efficiency Activation and Coupling of 3-FPA
This protocol is designed to maximize coupling yield while minimizing side reactions.
-
Reagent Preparation:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.19 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Have your N-terminal deprotected peptide-resin (1.0 eq) swelled in DMF.
-
Prepare a solution of DIPEA (2.5 eq) in NMP.
-
-
Pre-Activation:
-
To the 3-FPA solution, add the HATU/HOBt solution.
-
Add the DIPEA/NMP solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Add the activated 3-FPA solution to the swelled peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring & Workup:
-
Take a small sample of the resin and perform a Kaiser test to check for reaction completion (should be negative/yellow).
-
Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (2x) before proceeding to the next step.
-
References
-
Propanoic acid, 3-fluoro- (CID 10004) . PubChem, National Institutes of Health. [Link]
-
Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation . MDPI. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . MDPI. [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species . Radboud Repository. [Link]
-
Side reactions in peptide synthesis: An overview . ResearchGate. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . National Center for Biotechnology Information. [Link]
-
Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... . ResearchGate. [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury . PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health . PFAS Central. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications . PubMed. [Link]
-
Safety Data Sheet: Propionic acid . Carl ROTH. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . ResearchGate. [Link]
-
Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health . National Center for Biotechnology Information. [Link]
-
Side Reactions in Peptide Synthesis | PDF . Scribd. [Link]
Sources
- 1. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. This compound | 461-56-3 [chemicalbook.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pfascentral.org [pfascentral.org]
- 10. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Managing Hazardous Byproducts in 3-Fluoropropanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-fluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and field-proven insights into the safe handling and management of hazardous byproducts. Our goal is to ensure both the integrity of your research and the safety of your laboratory environment.
Introduction: The Hidden Complexities of Fluorination
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often involves the use of potent fluorinating agents.[1][2][3] While these reagents are effective, they and their byproducts present significant hazards that require meticulous management.[4][5][6] This guide moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to anticipate and mitigate risks effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hazardous byproducts of this compound synthesis.
Q1: What are the primary hazardous byproducts I should be concerned about?
A1: The primary hazardous byproducts depend on your chosen synthetic route. However, common culprits include:
-
Residual Fluorinating Agents: Unreacted diethylaminosulfur trifluoride (DAST) or electrophilic fluorinating agents like Selectfluor® are highly reactive and corrosive.[5][7]
-
Hydrogen Fluoride (HF): Many fluorinating agents, particularly DAST, can hydrolyze upon contact with moisture to produce highly toxic and corrosive hydrogen fluoride.[5][8][9]
-
Organofluorine Byproducts: Incomplete reactions or side reactions can lead to the formation of various fluorinated organic compounds with unknown toxicities.[10][11] With DAST, rearrangement can lead to isomers like 2-aryl-3-fluoropropanoic esters if using an aryl-substituted precursor.[12]
-
Inorganic Fluoride Salts: Neutralization of HF and other fluoride-containing species will generate inorganic fluoride salts, such as calcium fluoride (CaF₂) or sodium fluoride (NaF), which require proper disposal.[13]
Q2: My reaction workup involves a water quench. What are the main hazards?
A2: Quenching a reaction mixture containing a fluorinating agent like DAST with water can be extremely hazardous if not performed correctly. The primary risks are:
-
Exothermic Reaction: The reaction of DAST with water is highly exothermic and can cause the mixture to boil violently, potentially leading to a dangerous splash of corrosive materials.[4]
-
HF Generation: As mentioned, this quench will generate significant amounts of hydrogen fluoride gas.[5][8] Adequate ventilation in a chemical fume hood is absolutely essential.
-
Pressure Buildup: The rapid generation of gaseous byproducts can lead to a dangerous pressure buildup in a closed system. Never quench in a sealed container.
Q3: How do I know if my waste is properly neutralized?
A3: Visual inspection is insufficient. You must analytically verify that the waste is safe for disposal. Recommended methods include:
-
pH Measurement: The aqueous waste stream should be neutralized to a pH between 6 and 8. Use a calibrated pH meter for accurate measurement.
-
Fluoride Ion Selective Electrode (ISE): This is a reliable method to determine the concentration of free fluoride ions in your aqueous waste, ensuring it meets local disposal regulations.[10][11]
-
Gas Chromatography (GC): For detecting volatile organofluorine compounds in the organic waste stream.[10][11]
Q4: Can I mix my fluorinated waste with other organic solvent waste?
A4: It is strongly recommended to segregate halogenated waste streams, including fluorinated waste, from non-halogenated waste.[14] This is because different disposal methods are often required for halogenated compounds. Mixing can create complex and potentially reactive mixtures that are difficult and expensive to dispose of. Always follow your institution's waste disposal guidelines.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the management of hazardous byproducts.
| Problem | Potential Cause | Troubleshooting Action |
| Violent, uncontrolled reaction during quenching. | Rapid addition of quenching agent to a concentrated reaction mixture. Insufficient cooling. | 1. Stop the addition immediately. 2. Ensure the reaction is being performed in a fume hood with the sash lowered. 3. Cool the reaction vessel in an ice bath. 4. Add the quenching agent (e.g., saturated sodium bicarbonate solution) much more slowly, dropwise, with vigorous stirring. |
| White fumes observed during workup. | Generation of hydrogen fluoride (HF) gas. | 1. Ensure you are working in a properly functioning chemical fume hood. 2. Verify that your neutralization procedure is sufficient to capture all generated HF. Consider using a scrubber with a basic solution for large-scale reactions. |
| Precipitate forms during neutralization. | Formation of insoluble inorganic salts, such as calcium fluoride (CaF₂), when using lime (calcium hydroxide) for neutralization. | 1. This is often the intended outcome, as precipitating fluoride can be a method of removal. 2. Allow the precipitate to settle, then filter. The solid waste must be disposed of as hazardous solid waste. The remaining liquid should be re-tested for pH and fluoride content before disposal. |
| Persistent low pH in aqueous waste despite adding a large amount of base. | Presence of a significant amount of acidic byproducts, including HF and the acidic product itself. | 1. Continue to add a suitable base (e.g., calcium hydroxide slurry or sodium hydroxide solution) slowly with monitoring. 2. Be aware that the neutralization of HF can be highly exothermic.[13] 3. Ensure efficient stirring to properly mix the viscous base with the aqueous layer. |
| Unexpected peaks in GC or LC-MS analysis of the product. | Formation of isomeric or rearranged byproducts, especially when using DAST. | 1. Optimize reaction conditions (temperature, solvent) to minimize side reactions. 2. Purify the product carefully using chromatography. 3. Collect and characterize the byproducts to understand the side reactions occurring. Dispose of these fractions as hazardous organofluorine waste. |
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the safe handling and disposal of hazardous waste from this compound synthesis.
Protocol 1: Safe Quenching and Neutralization of a DAST-based Reaction Mixture
This protocol is designed for the workup of a reaction where DAST was used as the fluorinating agent.
Materials:
-
Reaction mixture containing residual DAST
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled
-
Calcium hydroxide (Ca(OH)₂) slurry
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Calibrated pH meter
-
Fluoride ion-selective electrode (optional, but recommended)
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, flame-retardant lab coat.
Procedure:
-
Preparation:
-
Ensure the reaction is complete via TLC or LC-MS analysis.
-
Cool the reaction flask to 0 °C in an ice-water bath within a chemical fume hood.
-
Prepare a separate large beaker or flask containing the chilled saturated NaHCO₃ solution. The volume of the bicarbonate solution should be at least 10 times the volume of the DAST used.
-
-
Quenching:
-
Slowly and carefully , add the reaction mixture dropwise to the vigorously stirred, chilled NaHCO₃ solution.
-
CAUTION: This process is exothermic and will release gas (CO₂ and potentially HF). Maintain a slow addition rate to control the reaction.[4]
-
Continue stirring the quenched mixture at 0 °C for at least 30 minutes after the addition is complete, or until gas evolution ceases.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with your chosen organic solvent (e.g., 2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Aqueous Waste Treatment:
-
Measure the pH of the aqueous layer. It should be basic from the bicarbonate.
-
While stirring, slowly add a slurry of calcium hydroxide to precipitate fluoride ions as calcium fluoride (CaF₂).
-
Monitor the pH and adjust to be between 6 and 8.
-
Allow the CaF₂ precipitate to settle.
-
Filter the mixture.
-
Aqueous Filtrate: Test the filtrate for fluoride concentration using an ISE to ensure it meets local disposal limits. If compliant, it can be disposed of as aqueous waste.
-
Solid Precipitate: The filtered CaF₂ and any other solid byproducts must be collected and disposed of as hazardous solid waste.
-
Protocol 2: Management of Waste from Selectfluor-based Reactions
Selectfluor is more stable than DAST but still requires careful handling of its waste.
Materials:
-
Reaction mixture containing residual Selectfluor
-
Water
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction
-
Appropriate PPE
Procedure:
-
Quenching:
-
After the reaction is complete, it can often be quenched by the addition of water or a saturated solution of sodium bicarbonate.
-
Even though Selectfluor is less reactive with water than DAST, perform the quench in a fume hood and add the quenching agent slowly with stirring.
-
-
Extraction and Waste Segregation:
-
Perform a standard aqueous workup to extract the desired product into an organic solvent.
-
The aqueous layer will contain the byproducts of the Selectfluor reagent.
-
Keep the aqueous and organic waste streams separate.
-
-
Waste Disposal:
-
Aqueous Waste: Neutralize the aqueous waste to a pH of 6-8. This waste stream contains fluoride ions and should be treated accordingly, similar to the aqueous waste in Protocol 1 (e.g., precipitation with calcium hydroxide if required by local regulations).
-
Organic Waste: Dispose of as halogenated organic waste.
-
Part 4: Visualization of Workflows
Diagram 1: DAST Reaction Waste Management Workflow
Caption: Workflow for DAST reaction quenching and waste segregation.
Diagram 2: Logic for Waste Stream Neutralization and Verification
Caption: Decision-making process for aqueous waste neutralization.
References
-
Talanta. (2018). A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants. PubMed. [Link]
-
OSTI.GOV. (n.d.). A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants. [Link]
-
Common Standard Operating Procedure. (n.d.). Quenching of pyrophoric substances and waste. [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST). Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Selectfluor. [Link]
-
Chemical Compatibility Chart. (n.d.). [Link]
-
Houben-Weyl. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]
-
Chemistry For Everyone. (2025). How Do You Neutralize Hydrofluoric Acid? YouTube. [Link]
-
ResearchGate. (2025). Selectfluor: Mechanistic Insight and Applications. [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
-
Wikipedia. (n.d.). Selectfluor. [Link]
-
Chemical Compatibility Chart. (n.d.). [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]
-
EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. [Link]
-
Miljøstyrelsen. (n.d.). Further development of analytical methods for the monitoring of PFAS in environmental, food and human samples. [Link]
-
PubMed. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. [Link]
-
NIH. (2025). Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. [Link]
-
SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). [Link]
-
NIH. (n.d.). Late-Stage Fluorination: From Fundamentals to Application. [Link]
- Google Patents. (n.d.). Process for fluorination of haloalkanes using a hydrogen fluoride activated catalyst containing alumina, a metal fluoride and basic aluminum fluoride.
-
NIH. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. [Link]
-
ResearchGate. (n.d.). Transition metal free hydrodefluorination of acid fluorides and organofluorines by Ph3GeH promoted by catalytic [Ph3C][B(C6F5)4]. [Link]
-
ACS Publications. (n.d.). Environmental Science & Technology Journal. [Link]
-
MDPI. (n.d.). Combined Use of Vibrational Spectroscopy, Ultrasonic Echography, and Numerical Simulations for the Non-Destructive Evaluation of 3D-Printed Materials for Defense Applications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. DAST - Enamine [enamine.net]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants (Journal Article) | OSTI.GOV [osti.gov]
- 12. Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 3-Fluoropropanoic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoropropanoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental observations and best practices for handling this unique molecule.
Introduction: The C-F Bond and Aqueous Stability
This compound (3-FPA) is a valuable building block in organic synthesis and drug discovery. Its utility stems from the unique properties conferred by the fluorine atom. A key characteristic of organofluorine compounds is the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1][2] This high bond energy contributes to the general thermal and chemical stability of fluorinated compounds.[1][2] However, the presence of a carboxylic acid functional group and the position of the fluorine atom at the β-carbon introduce specific reactivity considerations in aqueous environments. This guide will delve into the nuances of 3-FPA's behavior in water, addressing potential stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in neutral aqueous solutions at room temperature?
A1: Yes, this compound is generally expected to be stable in neutral (pH ~7) aqueous solutions at ambient temperatures for typical experimental timescales. The C-F bond is highly resistant to simple hydrolysis under these conditions. Unlike other halogens, fluoride is a poor leaving group, and nucleophilic substitution by water is not a significant degradation pathway for monofluorinated alkanes under neutral pH.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound can be influenced by pH, although significant degradation is not typically observed under mild acidic or alkaline conditions at room temperature.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, there is a theoretical possibility of acid-catalyzed hydrolysis, but this is generally a very slow process for fluorinated alkanes. The primary concern in acidic solutions would be ensuring the stability of other components in your formulation.
-
Alkaline Conditions (pH > 8): Under strongly basic conditions and particularly at elevated temperatures, there is a potential for base-catalyzed elimination of hydrogen fluoride (HF) to form acrylic acid. This is a known reaction for compounds with a leaving group at the β-position to a carbonyl group. However, due to the strength of the C-F bond, this reaction is less facile than with other halogens.
Q3: What are the potential degradation products of this compound in water?
A3: While stable under most laboratory conditions, if degradation were to occur, the likely products would depend on the degradation pathway:
-
Elimination: Under forcing basic conditions, the primary degradation product would be acrylic acid and fluoride ion (F⁻) .
-
Hydrolysis: Though highly unlikely under normal conditions, hypothetical hydrolysis would yield 3-hydroxypropanoic acid and fluoride ion (F⁻) .
-
Decarboxylation: Thermal decomposition studies of related perfluorinated carboxylic acids show that decarboxylation (loss of CO₂) can occur at high temperatures, but this is not a significant concern in aqueous solutions at ambient temperatures.
Q4: I am observing a change in the pH of my this compound solution over time. What could be the cause?
A4: A change in pH could indicate a degradation reaction that produces or consumes acidic or basic species. If you observe a decrease in pH, it could be due to the formation of hydrofluoric acid (HF) from a degradation process, although this is unlikely under standard conditions. An increase in pH is less likely unless a basic degradation product is formed or there is interaction with the container. It is also crucial to consider other components in your solution that might be unstable and contributing to the pH shift.
Q5: Are there any known incompatibilities of this compound in aqueous formulations?
A5: this compound is a carboxylic acid and will react with bases. It is incompatible with strong oxidizing agents and strong bases. When preparing formulations, consider the potential for acid-base reactions with other components.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of 3-FPA concentration over time in a basic aqueous solution (pH > 9), especially when heated. | Base-catalyzed elimination (dehydrofluorination). The hydroxide ions can act as a base, abstracting a proton from the α-carbon, leading to the elimination of the fluoride ion and the formation of acrylic acid. | 1. Lower the pH: Buffer your solution to a neutral or slightly acidic pH if your experiment allows. 2. Reduce Temperature: Avoid heating basic solutions of 3-FPA. Kinetic energy will increase the rate of the elimination reaction. 3. Monitor for Acrylic Acid: Use an analytical technique like HPLC with a suitable column and mobile phase to check for the appearance of an acrylic acid peak. |
| Unexpected peaks appearing in my chromatogram (e.g., HPLC, GC) during a stability study. | 1. Degradation of 3-FPA. 2. Impurities in the starting material. 3. Contamination from the solvent, container, or other reagents. 4. Interaction with other components in the formulation. | 1. Characterize the new peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peaks. This can help determine if they are degradation products of 3-FPA. 2. Analyze the starting material: Run a chromatogram of your 3-FPA standard to check for impurities. 3. Run a blank: Analyze a sample of your aqueous solution without 3-FPA to rule out contamination. 4. Simplify the system: If you are working with a complex formulation, test the stability of 3-FPA in a simpler aqueous buffer first. |
| Precipitate formation in the aqueous solution. | 1. Low solubility at a particular pH. 2. Reaction with another component to form an insoluble salt. 3. Degradation to a less soluble product. | 1. Check the pKa: The predicted pKa of this compound is around 3.89.[3] Below this pH, the less soluble protonated form will dominate. Ensure your solution pH is well above the pKa if you need to maintain solubility. 2. Identify the precipitate: Isolate and analyze the precipitate using techniques like FTIR or elemental analysis. 3. Review your formulation: Check for any components that could form an insoluble salt with 3-fluoropropanoate. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in an Aqueous Buffer
This protocol outlines a general method for assessing the stability of 3-FPA in a buffered aqueous solution.
1. Materials:
- This compound (of known purity)
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer salts (e.g., phosphate, citrate, depending on the desired pH)
- HPLC or UPLC system with a suitable detector (e.g., UV or MS)
- Appropriate HPLC column (e.g., C18)
- Volumetric flasks and pipettes
- pH meter
2. Procedure:
- Buffer Preparation: Prepare the desired aqueous buffer solution (e.g., 50 mM phosphate buffer, pH 7.4). Filter the buffer through a 0.22 µm filter.
- Stock Solution Preparation: Accurately prepare a stock solution of 3-FPA in the prepared buffer.
- Sample Preparation: Dilute the stock solution to the final desired concentration for the stability study (e.g., 1 mg/mL).
- Time Zero (T₀) Analysis: Immediately after preparation, analyze an aliquot of the sample by HPLC to determine the initial concentration of 3-FPA.
- Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 40°C). Protect from light if photosensitivity is a concern.
- Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the sample and analyze it by HPLC.
- Data Analysis: Calculate the percentage of 3-FPA remaining at each time point relative to the T₀ concentration. Monitor for the appearance of any new peaks that might indicate degradation products.
Protocol 2: Monitoring Potential Degradation by Ion Chromatography
This protocol is designed to detect the release of fluoride ions, a direct indicator of C-F bond cleavage.
1. Materials:
- Aqueous solution of 3-FPA from a stability study
- Ion chromatograph (IC) with a conductivity detector
- Anion-exchange column suitable for fluoride analysis
- Fluoride standard solutions
- Eluent solution (e.g., sodium carbonate/bicarbonate buffer)
2. Procedure:
- Sample Preparation: Take an aliquot of the 3-FPA solution from your stability study at each time point. Dilute the sample with high-purity water if necessary to fall within the linear range of the IC.
- Calibration: Prepare a calibration curve using a series of known concentrations of fluoride standards.
- Analysis: Inject the prepared samples and standards into the IC system.
- Data Analysis: Quantify the concentration of fluoride in your samples by comparing the peak areas to the calibration curve. An increase in fluoride concentration over time indicates degradation of 3-FPA.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential, though often slow, degradation pathways of this compound in aqueous solutions under specific conditions.
Caption: Workflow for assessing the aqueous stability of 3-FPA.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅FO₂ | [3][4] |
| Molecular Weight | 92.07 g/mol | [5] |
| pKa (predicted) | 3.89 ± 0.10 | [3] |
| Appearance | Colorless liquid or solid | [4] |
| Solubility in Water | Moderate | [4] |
Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on established chemical principles and data from related compounds. It is essential to conduct your own stability studies under your specific experimental conditions.
References
-
Altarawneh, M., & da Silva, G. (2022). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration of Short-Chain Perfluorinated Carboxylic and Sulfonic Acids. ChemRxiv. [Link]
-
MaChemGuy. (2014, March 20). Hydrolysis of Halogenoalkanes [Video]. YouTube. [Link]
-
Narimani, M., Khan, Y., & da Silva, G. (2022). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration of Short-Chain Perfluorinated Carboxylic and Sulfonic Acids. ResearchGate. [Link]
-
Sadia Malik. (2021, February 28). Rate of haloalkane hydrolysis [Video]. YouTube. [Link]
-
Wikipedia. (2024, October 26). Organofluorine chemistry. In Wikipedia. [Link]
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
docbrown.info. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]
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Sadia Malik. (2021, February 28). Hydrolysis of haloalkanes [Video]. YouTube. [Link]
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PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]
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Wang, T., et al. (2022). A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. Molecules, 27(3), 993. [Link]
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docbrown.info. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Retrieved from [Link]
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Xiao, R., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8091-8101. [Link]
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American Chemical Society. (2025). Enhancing adsorption and photocatalytic degradation of short-chain PFAS by engineering material surface properties and solution chemistry. ACS Fall 2025. [Link]
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Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Powers, J. T., & MacMillan, D. W. C. (2013). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 135(50), 18958–18961. [Link]
-
MDPI. (n.d.). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]
-
PubMed. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 313, 137722. [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
PubMed. (2011). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Angewandte Chemie International Edition in English, 50(40), 9397-9400. [Link]
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Wikipedia. (2024, October 26). PFAS. In Wikipedia. [Link]
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MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 739. [Link]
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ResearchGate. (n.d.). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. Retrieved from [Link]
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Janssen, D. B., & van der Ploeg, J. R. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Applied Microbiology and Biotechnology, 94(3), 561–573. [Link]
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The Royal Society of Chemistry. (1998). Decomposition pathways for trifluoroacetic acid, CF3C(O)OH. Journal of the Chemical Society, Faraday Transactions, 94(17), 2485-2491. [Link]
-
SciSpace. (n.d.). Decomposition Studies of Isopropanol in a Variable Pressure Flow Reactor. Retrieved from [Link]
Sources
Technical Support Center: Mitigating Polymerization Risk in 3-Fluoropropanoic Acid Chemistry
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-fluoropropanoic acid (3-FPA). This guide is designed for researchers, chemists, and drug development professionals who utilize 3-FPA in their synthetic workflows. Unanticipated polymerization can lead to failed reactions, product loss, and significant safety hazards. This document provides in-depth, field-proven insights to help you understand, prevent, and troubleshoot these issues. Our goal is to explain the causality behind these phenomena and provide robust, self-validating protocols to ensure the success and safety of your experiments.
Section 1: The Core Issue - A Case of Mistaken Identity
A common misconception is that this compound itself polymerizes. This is incorrect. 3-FPA is a saturated carboxylic acid and lacks the necessary unsaturation to undergo polymerization directly. The true culprit is its in situ degradation to acrylic acid , a highly reactive monomer.
This degradation occurs via a dehydrofluorination reaction, typically an E2 elimination mechanism, which is promoted by two key factors often present in synthetic setups: heat and base .
Once formed, acrylic acid can rapidly undergo free-radical polymerization, leading to the formation of poly(acrylic acid), a polymer that often presents as a viscous liquid, gel, or solid precipitate in the reaction mixture.[1] Understanding this two-step process is the critical first step to prevention.
Caption: The two-step failure cascade: Degradation followed by polymerization.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the lab.
Q1: My reaction involving this compound suddenly became a thick, intractable gel. What happened?
This is a classic sign of runaway polymerization.[2] Your reaction conditions likely promoted the dehydrofluorination of 3-FPA into acrylic acid. Once a critical concentration of acrylic acid was formed, it began to polymerize. This polymerization is often an exothermic (heat-releasing) process, which can further accelerate both the degradation of remaining 3-FPA and the polymerization itself, leading to a rapid increase in viscosity and solidification.[3]
Q2: I need to run my reaction at an elevated temperature. What is the safe upper limit for 3-FPA?
While there is no absolute "safe" upper limit, as degradation is dependent on time, concentration, and the presence of other reagents, thermal decomposition can become significant at higher temperatures. It is crucial to maintain the lowest possible temperature required for your reaction to proceed at a reasonable rate.[4][5] If temperatures above 80-100°C are necessary, the use of a polymerization inhibitor is strongly recommended as a precautionary measure. In some high-temperature processes like distillation, specialized inhibitors are required.[6][7]
Q3: Can I use common bases like sodium hydroxide (NaOH) or triethylamine (TEA) in my reaction?
Using strong or even moderate bases is highly discouraged. Bases actively promote the E2 elimination mechanism responsible for converting 3-FPA to acrylic acid. If a base is essential for your synthesis, consider using a milder, non-nucleophilic base or a hindered base, and ensure the reaction is kept at a low temperature. Always add the base slowly and monitor for any exothermic events.
Q4: How should I store this compound to ensure its stability?
Proper storage is critical for preventing the slow degradation that can occur over time. Follow these guidelines:
-
Temperature: Store in a cool, dry place, ideally refrigerated (2-8°C). Avoid temperature fluctuations and sources of heat.[8]
-
Light: Store in an opaque or amber container to protect it from light, which can generate radicals that initiate polymerization of any trace acrylic acid.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, although the presence of dissolved oxygen is necessary for the function of some common inhibitors like MEHQ.[9] Keep the container tightly sealed.[8][10]
Q5: What is a polymerization inhibitor, and when should I use one?
An inhibitor is a chemical that scavenges free radicals, effectively stopping the initiation and propagation steps of a polymerization chain reaction.[3] You should consider using an inhibitor whenever your reaction conditions involve factors known to promote polymerization:
-
Elevated temperatures.
-
Extended reaction times.
-
The known or suspected presence of radical-initiating impurities.
Common inhibitors for acrylates include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[6][11][12]
Section 3: Troubleshooting and Prevention Guide
This guide provides actionable protocols and quantitative data to proactively avoid polymerization.
3.1 Reaction Parameter Optimization
Controlling your reaction environment is the most effective preventative measure.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | Maintain lowest effective temperature; ideally < 60°C. | High temperatures (>80°C) and localized hot spots. | Reduces the rate of dehydrofluorination and radical formation.[13][14] |
| pH / Base | Neutral to acidic conditions (pH < 7). | Basic conditions (pH > 7), especially with strong bases. | Bases catalyze the elimination reaction that forms acrylic acid. |
| Atmosphere | Inert atmosphere (N₂, Ar) if MEHQ is not used as an inhibitor. | Air exposure if sensitive to oxidation (but O₂ is needed for MEHQ). | Minimizes potential for auto-oxidation and radical formation.[9] |
| Reagent Purity | Use high-purity, peroxide-free solvents and reagents. | Reagents containing metal impurities or peroxides. | Metal ions and peroxides can act as initiators for radical polymerization.[1][15] |
3.2 Guide to Polymerization Inhibitors
If optimal reaction conditions are insufficient to guarantee stability, the addition of an inhibitor is a necessary safeguard.
| Inhibitor | Acronym | Typical Concentration | Mechanism & Key Considerations |
| Hydroquinone monomethyl ether | MEHQ | 50 - 200 ppm | Radical Scavenger (Retarder). Most common and effective. Requires dissolved oxygen (O₂) to function. Without oxygen, its effect is significantly weakened.[6][9][12] |
| Phenothiazine | PTZ | 100 - 500 ppm | Potent Radical Scavenger. Does not require oxygen to be effective, making it suitable for inert atmosphere reactions.[6][9][11] |
| Hydroquinone | HQ | 100 - 1000 ppm | Radical Scavenger. Effective inhibitor, often used in monomer storage.[16] |
3.3 Protocol: Prophylactic Inhibition of a Reaction
This protocol describes the standard method for adding an inhibitor before starting a reaction.
Objective: To prevent the polymerization of acrylic acid formed in situ from 3-FPA during a reaction at elevated temperature.
Materials:
-
This compound
-
Reaction solvent
-
Inhibitor stock solution (e.g., 1000 ppm MEHQ in the reaction solvent)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Charge the Reactor: To the reaction vessel, add the reaction solvent and the this compound. Begin stirring.
-
Add Inhibitor: Using a calibrated micropipette, add the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., for a 100 mL reaction volume, add 10 mL of a 1000 ppm stock to get a final concentration of 100 ppm).
-
Mix Thoroughly: Allow the mixture to stir for 5-10 minutes at room temperature to ensure the inhibitor is fully dissolved and homogeneously distributed.
-
Proceed with Synthesis: Begin your planned synthetic procedure (e.g., heating, reagent addition).
-
Monitor the Reaction: Keep a close watch for any unusual changes in viscosity, color, or temperature that could indicate the onset of polymerization.
Caption: Prophylactic inhibitor addition workflow.
Section 4: Safety First - Handling Runaway Polymerization
A runaway reaction is a serious safety hazard. The polymerization of acrylic acid is highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.[2][3]
Signs of a Runaway Reaction:
-
A sudden, unexpected rise in temperature shown on the controller.
-
Visible boiling or fuming from the reaction mixture.
-
Rapid thickening or solidification of the reaction.
-
Bulging of the reaction vessel or pressure buildup.[2]
Emergency Action:
-
Immediately remove the heat source.
-
If possible and safe to do so, begin emergency cooling with an ice bath.
-
Alert personnel in the immediate area and evacuate if the situation is escalating.
-
Do not attempt to handle a sealed, bulging container.[2]
-
Consult your institution's safety protocols and Safety Data Sheet (SDS) for this compound and acrylic acid.[17][18]
References
- Chemistry For Everyone. (2025, September 6). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? [Video]. YouTube.
- Wang, Y., & Hsieh, J. (n.d.). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.
- Mackay, D., et al. (n.d.).
- ECHEMI. (n.d.).
- Pfaendtner, J., et al. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
-
Stack Exchange. (2016, August 25). Effect of temperature in the free radical polymerization of acrylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6gnIIzqOTgQTUvp0tZWOeAioTtcdZzzAf-TxOtcL7nxNOEj6cRRDwy6aIVRGMIGaZb8OJ95fJ_GCGFLeh8JWyRVSu1iPyTiW7CZdykwor3Seq4xJJDiSq7inQQW8L2xgGfAZEvBT625uFCXx8-pWlypQAYryByyl2PZLpPi2j7rc8L9KmdHvc_9ifJrMHKMdhpv0FdPJQFoup0EIIxe5zuP-Mb_tFHhcOoay0baYoVvt0KkmCUmY=]([Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. csnvchem.com [csnvchem.com]
- 17. echemi.com [echemi.com]
- 18. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting the Analytical Characterization of 3-Fluoropropanoic Acid
Welcome to the technical support center for the analytical characterization of 3-fluoropropanoic acid (3-FPA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the analysis of this unique fluorinated carboxylic acid. The presence of a fluorine atom and a carboxylic acid group in a small aliphatic chain (C₃H₅FO₂) presents specific analytical hurdles that require careful consideration of methodology. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Section 1: General Sample Preparation and Handling
Proper sample handling is the foundation of reliable analytical data. Errors at this stage can propagate through your entire workflow, leading to inaccurate or irreproducible results.
Q1: My analytical results are inconsistent. Could my sample handling be the issue?
A1: Absolutely. Inconsistent results often trace back to improper sample handling, storage, or preparation. This compound is a corrosive liquid that requires careful handling in a well-ventilated area.
Core Recommendations:
-
Storage: Store the compound at 2°C - 8°C in a tightly sealed container to prevent degradation and protect it from moisture.
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating aerosols or dust.
-
Cross-Contamination: Fluorinated compounds are notorious for causing background contamination, especially in sensitive LC-MS systems. Be aware that PTFE components in your analytical equipment can be a source of contamination. Thoroughly clean all glassware, preferably with a detergent wash followed by an acid soak and a rinse with high-purity deionized water.
Q2: What is a reliable general protocol for preparing a 3-FPA stock solution?
A2: A robust and accurate stock solution is critical. The following protocol provides a validated starting point.
Experimental Protocol: Stock Solution Preparation
-
Equilibration: Allow the sealed container of 3-FPA to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of 3-FPA (e.g., 10 mg) into a clean, calibrated volumetric flask.
-
Dissolution: Add a small amount of your chosen solvent (e.g., Methanol, Acetonitrile, or Water, depending on the subsequent analysis) to dissolve the compound completely.
-
Dilution: Once fully dissolved, dilute to the final volume with the solvent, ensuring the flask is at a calibrated temperature.
-
Homogenization: Cap the flask and invert it multiple times (15-20) to ensure a homogenous solution.
-
Storage: Store the stock solution in a sealed, clearly labeled vial at 2°C - 8°C.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation, but the spectra of 3-FPA can be deceptively complex due to fluorine-proton coupling.
Q3: My ¹H NMR spectrum of 3-FPA shows complex multiplets, not the simple triplets I expected. Why?
A3: This is a classic challenge with small fluorinated molecules. The complexity arises from heteronuclear coupling between the fluorine-19 (¹⁹F) nucleus and the protons (¹H) on adjacent carbon atoms, in addition to the expected proton-proton (homonuclear) coupling.
-
Scientific Rationale: The protons on C2 (α-carbon) are split by the protons on C3 (β-carbon), and vice-versa, resulting in triplets. However, the fluorine atom on C3 also couples with the protons on both C2 and C3. This additional J-coupling further splits the signals into more complex patterns (e.g., a triplet of triplets).
The workflow below outlines how to approach this issue systematically.
Section 4: Chromatography (GC & LC)
Chromatographic separation of 3-FPA requires careful method development due to its high polarity and potential for interaction with the stationary phase.
Q7: My GC peaks for 3-FPA are tailing badly or not eluting at all. What can I do?
A7: This is a result of the high polarity and acidity of the carboxylic acid group. This functional group interacts strongly with active sites on the GC column, leading to poor peak shape. The solution is derivatization .
-
Scientific Rationale: Derivatization converts the polar -COOH group into a less polar, more volatile ester (e.g., a methyl or ethyl ester). This reduces interaction with the column and improves chromatographic performance. A common and effective method is esterification using BF₃-Methanol or by forming a methyl ester with diazomethane (use with extreme caution).
Experimental Protocol: Derivatization for GC Analysis (Esterification)
-
Sample Prep: Prepare a solution of your dried sample extract in a suitable solvent.
-
Reagent Addition: Add a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS or a similar silylating agent.
-
Reaction: Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Q8: What are the recommended starting conditions for HPLC analysis of 3-FPA?
A8: For HPLC, a reversed-phase column is typically suitable. However, due to the compound's polarity, you may need to use a polar-embedded or aqueous-stable C18 column to achieve good retention and peak shape.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 (Polar-Embedded or Aqueous Stable), 2.1 or 4.6 mm ID, <3 µm particle size | Provides retention for polar analytes and prevents phase collapse in highly aqueous mobile phases. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the compound. |
| Gradient | Start with a low percentage of B (e.g., 5%), hold, then ramp up to elute the analyte. | A gradient is usually necessary to elute the polar 3-FPA while cleaning the column of less polar contaminants. |
| Detection | UV (at ~210 nm) or LC-MS/MS | The carboxyl group has a weak chromophore. MS detection offers superior sensitivity and selectivity. |
References
-
Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry, 79(11), 3966-3973. [Link]
-
Analysis of perfluorinated carboxylic acids in soils: Detection and quantitation issues at low concentrations. (2009). Journal of Chromatography A. ResearchGate. [Link]
-
Challenges in Perfluorocarboxylic Acid Measurements. (2007). Analytical Chemistry. ACS Publications. [Link]
-
Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (2022). Molecules. MDPI. [Link]
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (2021). Molecules. MDPI. [Link]
-
Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. (2009). Environmental Science & Technology. PubMed. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]
-
This compound. ChemBK. [Link]
-
Propanoic acid, 3-fluoro-. PubChem. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004). US EPA. [https://www.epa.gov/sites/default/files/2015-06/documents/marlap_ch_12_rev_0_7-04.pdf]([Link]
Validation & Comparative
The Impact of a Single Fluorine Atom: A Comparative Guide to 3-Fluoropropanoic Acid and Propanoic Acid for the Research Scientist
For the researcher in drug development and the chemical sciences, the strategic substitution of a hydrogen atom with fluorine can be a transformative step in molecular design. This guide provides an in-depth, objective comparison of 3-fluoropropanoic acid and its parent molecule, propanoic acid. By examining their physicochemical properties, reactivity, and biological implications, supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for scientists leveraging fluorination to modulate molecular behavior.
A Comparative Overview of Physicochemical Properties
The introduction of a fluorine atom at the β-position of propanoic acid imparts significant changes to its fundamental properties. This is primarily due to the high electronegativity of fluorine, which exerts a powerful inductive effect through the carbon skeleton.
| Property | Propanoic Acid | This compound | Rationale for a Change |
| Molecular Formula | C₃H₆O₂ | C₃H₅FO₂ | Substitution of H with F |
| Molecular Weight | 74.08 g/mol | 92.07 g/mol | Increased atomic mass of F |
| pKa | ~4.87 | ~4.1 (predicted)[1] | Inductive electron withdrawal by F |
| Boiling Point | 141 °C[2][3] | 165-167 °C | Increased polarity and intermolecular forces |
| Melting Point | -21 °C[3] | Not readily available | Changes in crystal lattice packing |
| Aqueous Solubility | Miscible[2] | Soluble | Both are polar molecules |
Table 1. A summary of the key physicochemical differences between propanoic acid and this compound.
The most profound of these changes is the increase in acidity, as evidenced by the lower pKa of this compound. The electron-withdrawing fluorine atom stabilizes the carboxylate anion formed upon deprotonation, making the parent acid a stronger proton donor. This enhanced acidity can have significant implications for a molecule's pharmacokinetic profile, including its absorption and distribution.
The Inductive Effect: Visualizing the Source of a Change
The difference in acidity between the two molecules is a direct consequence of the inductive effect. The fluorine atom in this compound pulls electron density away from the carboxylic acid group, which stabilizes the conjugate base.
Figure 2. A comparison of the metabolic pathway of propanoic acid and the potential inhibitory pathway of this compound.
Experimental Protocols
Comparative pKa Determination by Titration
This protocol provides a method to experimentally determine and compare the pKa values of propanoic acid and this compound.
Materials:
-
Propanoic acid
-
This compound
-
0.1 M NaOH (standardized)
-
pH meter and electrode
-
Burette (50 mL)
-
Beakers (100 mL)
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Prepare 0.1 M aqueous solutions of both propanoic acid and this compound.
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette 25.0 mL of the propanoic acid solution into a beaker with a stir bar.
-
Titrate with the 0.1 M NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Repeat the procedure for the this compound solution.
-
Plot pH versus volume of NaOH added for each acid. The pKa is the pH at the half-equivalence point.
Figure 3. The experimental workflow for determining the pKa of the acids.
Structural Characterization by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structures of both acids.
Propanoic Acid ¹H NMR (CDCl₃):
-
δ ~11.5 ppm (s, 1H, -COOH)
-
δ ~2.4 ppm (q, 2H, -CH₂-)
-
δ ~1.2 ppm (t, 3H, -CH₃) [2] This compound ¹H NMR (CDCl₃, predicted):
-
δ ~11.0 ppm (s, 1H, -COOH)
-
δ ~4.6 ppm (t, 2H, -CH₂F)
-
δ ~2.8 ppm (t, 2H, -CH₂COOH)
The downfield shift of the methylene protons in this compound is a direct result of the deshielding effect of the adjacent fluorine atom.
Conclusion
The substitution of a single hydrogen with a fluorine atom in propanoic acid leads to predictable and significant changes in its physicochemical properties, most notably a marked increase in acidity. While direct comparative data on chemical reactivity and specific enzyme inhibition are not extensively documented, the principles of physical organic chemistry allow for informed predictions of its behavior. This compound's potential to act as a metabolic inhibitor, in contrast to the metabolic fuel role of propanoic acid, highlights the profound impact of strategic fluorination in the design of biologically active molecules. This guide serves as a foundational resource for researchers seeking to understand and exploit these differences in their scientific endeavors.
References
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Jiang, Z., et al. (2020). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology Letters, 7(9), 669-675. [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-33. [Link]
-
Carolina Biological Supply Company. (2022, May 5). Titrations: Techniques and Calculations. Retrieved from [Link]
-
Tong, L., et al. (2014). Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury. Journal of medicinal chemistry, 57(3), 1101–1112. [Link]
-
PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]
-
Orlando, U. D., et al. (2020). New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis. Cellular and Molecular Life Sciences, 78(6), 2893–2910. [Link]
-
MDPI. (n.d.). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Retrieved from [Link]
-
FuseSchool - Global Education. (2016, July 24). How To Do Titration Calculations | Chemical Calculations | Chemistry | FuseSchool [Video]. YouTube. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]
-
Journal of Chemical Health Risks. (2023). A comparative study on formation of propionates by esterification of propionic acid with different alcohols. 13(4). [Link]
-
Obrosova, I. G., et al. (2010). Acyl-CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide. Cancer science, 101(1), 211–217. [Link]
-
Kastratović, V., et al. (2022). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 14(1), 1-9. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. 6(5). [Link]
-
ResearchGate. (n.d.). Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. Retrieved from [Link]
-
Hunt, M. C., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. Journal of Biological Chemistry, 298(8), 102209. [Link]
-
Al-Awadi, F. M., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. [Link]
-
Huang, T. T., et al. (1998). Metabolic alterations produced by 3-nitropropionic acid in rat striata and cultured astrocytes: quantitative in vitro 1H nuclear magnetic resonance spectroscopy and biochemical characterization. Journal of neuroscience research, 53(5), 597–607. [Link]
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A Comparative Analysis of 3-Fluoropropanoic Acid and Other Halogenated Propanoic Acids for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the strategic incorporation of halogens into molecular scaffolds is a well-established method for modulating physicochemical and pharmacological properties. Among the various halogenated building blocks, short-chain carboxylic acids, such as the propanoic acid series, offer a versatile platform for introducing desirable characteristics. This guide provides an in-depth, objective comparison of 3-fluoropropanoic acid against its chlorinated and brominated counterparts, supported by experimental data and established scientific principles. We will delve into their physicochemical properties, explore their efficacy in biological systems, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties: A Foundation for Efficacy
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For halogenated carboxylic acids, key parameters such as acidity (pKa) and lipophilicity (logP) dictate their behavior in physiological environments, influencing absorption, distribution, metabolism, and excretion (ADME).
Acidity (pKa)
The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn affects its ability to interact with biological targets and traverse cell membranes. The electron-withdrawing inductive effect of the halogen atom significantly influences the pKa of the carboxylic acid group.
| Compound | pKa |
| This compound | ~3.89[1] |
| 3-Chloropropanoic Acid | 3.98 - 4.08[2][3] |
| 3-Bromopropanoic Acid | ~4.00[4] |
As illustrated in the table, this compound is the most acidic among the three, a direct consequence of fluorine's high electronegativity. This enhanced acidity can be advantageous in designing molecules that require a specific ionization state for optimal target engagement.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.
| Compound | logP |
| This compound | Data not readily available in cited sources |
| 3-Chloropropanoic Acid | 0.41[2][5][6] |
| 3-Bromopropanoic Acid | Data not readily available in cited sources |
The Carbon-Halogen Bond: A Key Determinant of Reactivity and Metabolism
The strength of the carbon-halogen (C-X) bond is a critical factor influencing the chemical reactivity and metabolic stability of these compounds. The C-F bond is the strongest single bond to carbon, rendering fluorinated compounds generally more stable and less prone to metabolic degradation. In contrast, the C-Cl and C-Br bonds are weaker, making chlorinated and brominated compounds more susceptible to nucleophilic substitution and enzymatic cleavage.
This difference in bond strength has profound implications for drug design. The enhanced stability of the C-F bond can lead to drugs with longer half-lives and improved safety profiles. Conversely, the greater reactivity of C-Cl and C-Br bonds can be exploited in the design of targeted covalent inhibitors or pro-drugs that are activated at a specific site.
Biological Efficacy: A Comparative Overview
While direct, head-to-head comparative studies on the efficacy of 3-fluoro-, 3-chloro-, and 3-bromopropanoic acid are limited in the available literature, we can infer their potential activities based on studies of related compounds and general principles of medicinal chemistry.
Enzyme Inhibition
Halogenated carboxylic acids have been shown to act as inhibitors of various enzymes. A notable example is the inhibition of pyruvate dehydrogenase kinase by halogenated carboxylic acids, including 3-chloropropionate[7]. This inhibition leads to the activation of the pyruvate dehydrogenase complex, a key enzyme in cellular metabolism[7].
The inhibitory potential of these compounds is likely influenced by a combination of their acidity, which determines their ability to interact with charged residues in the enzyme's active site, and the nature of the halogen atom, which affects binding affinity and reactivity. The higher acidity of this compound might lead to stronger electrostatic interactions with an enzyme's active site.
Mechanism of Enzyme Inhibition:
The following diagram illustrates a general mechanism of competitive enzyme inhibition, which is a plausible mode of action for these small molecule carboxylic acids.
Caption: Competitive inhibition of an enzyme by a halogenated propanoic acid.
Antimicrobial Activity
Carboxylic acids are known to possess antimicrobial properties, and halogenation can enhance this activity[5]. The mechanism of action is often attributed to the disruption of the cell membrane and the acidification of the cytoplasm. While specific comparative data for the 3-halogenated propanoic acids is scarce, it is plausible that their antimicrobial efficacy would correlate with their lipophilicity, which influences their ability to penetrate the bacterial cell wall. Therefore, one might predict that the antimicrobial activity would follow the trend: 3-bromopropanoic acid > 3-chloropropanoic acid > this compound. However, the increased acidity of the fluorinated analog could also contribute to its antimicrobial effect.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparison of these compounds, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Halogenated propanoic acid stock solutions (e.g., 10 mg/mL in a suitable solvent)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each halogenated propanoic acid in CAMHB. The final volume in each well should be 100 µL.
-
Inoculate Wells: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow for MIC Determination:
Caption: Relationship between inhibitor concentration, enzyme activity, and IC50.
Conclusion and Future Directions
The choice between this compound and its heavier halogen counterparts is a nuanced decision that depends on the specific goals of the drug discovery program. This compound, with its enhanced acidity and metabolic stability, offers a promising scaffold for developing non-covalent inhibitors with potentially longer in vivo half-lives. In contrast, the greater lipophilicity and reactivity of 3-chloro- and 3-bromopropanoic acids may be advantageous for applications requiring membrane penetration or covalent target engagement.
Further research involving direct comparative studies of these molecules against a panel of relevant biological targets is crucial for a more complete understanding of their structure-activity relationships. The experimental protocols provided in this guide offer a starting point for such investigations, which will undoubtedly contribute to the rational design of more effective and safer therapeutic agents.
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Mechanism of Activation of Pyruvate Dehydrogenase by Dichloroacetate and Other Halogenated Carboxylic Acids. (n.d.). PubMed. [Link]
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Assessing the Biological Activity of 3-Fluoropropanoic Acid Derivatives: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the biological activity of 3-fluoropropanoic acid derivatives. As a class of compounds with significant potential in metabolic modulation, understanding their activity is crucial for applications in drug discovery and chemical biology. This document offers a detailed analysis of their mechanism of action, protocols for assessing their biological effects, and a comparative overview of their activity, supported by experimental data from relevant studies.
Introduction: The Significance of this compound and its Derivatives
This compound is a structural analog of the ubiquitous metabolic intermediate, propanoic acid. The introduction of a highly electronegative fluorine atom significantly alters the molecule's electronic properties, leading to potent biological effects.[1] Derivatives of this compound are of increasing interest as they can act as metabolic inhibitors, with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The carbon-fluorine bond's strength enhances metabolic stability, making these compounds attractive candidates for drug development.[1]
Mechanism of Action: Targeting Cellular Metabolism
The primary mechanism of action for this compound and its derivatives is the inhibition of key enzymes involved in cellular metabolism. By mimicking natural substrates, these fluorinated compounds can bind to the active sites of enzymes, leading to a disruption of metabolic pathways.
Inhibition of Pyruvate Dehydrogenase Complex (PDHC)
A likely target for this compound derivatives is the pyruvate dehydrogenase complex (PDHC), a critical enzyme complex that links glycolysis to the citric acid cycle.[4] Analogs such as 3-fluoropyruvate have been shown to inhibit the E1 component of the PDHC, leading to the formation of an inactive acetyl-enzyme intermediate.[5] This inhibition blocks the conversion of pyruvate to acetyl-CoA, effectively shutting down a major hub of cellular energy production.[4]
The inhibitory action on PDHC can have profound effects on cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect). By blocking the entry of pyruvate into the citric acid cycle, this compound derivatives can induce a metabolic crisis in these cells, leading to decreased proliferation and cell death.[6][7]
Signaling Pathway: Inhibition of Pyruvate Dehydrogenase Complex
Caption: Inhibition of the Pyruvate Dehydrogenase Complex by this compound Derivatives.
Disruption of Mitochondrial Respiration
By inhibiting PDHC and potentially other mitochondrial enzymes, this compound derivatives can significantly impair mitochondrial respiration. This leads to a decrease in oxygen consumption and a reduction in ATP synthesis.[8] The disruption of the electron transport chain can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.
Experimental Protocols for Assessing Biological Activity
To rigorously assess the biological activity of this compound derivatives, a combination of in vitro assays is recommended. These protocols are designed to provide a comprehensive understanding of the compounds' effects on cellular viability, metabolic function, and specific enzyme targets.
Cell Viability and Cytotoxicity Assays
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability.
3.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50).[10]
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing mitochondrial function using the Seahorse XF Analyzer.
Comparative Analysis of Biological Activity
While comprehensive comparative data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights. For instance, the cytotoxicity of halogenated propanoic acids often correlates with the nature of the halogen and the substitution pattern.
| Compound Class | Target/Activity | Key Findings |
| 3-Halopropanoic Acids | General Cytotoxicity | Cytotoxicity is often observed, with effects on cellular metabolism being a primary driver. [11] |
| Aryl Propionic Acid Derivatives | Anti-inflammatory, Analgesic | Many derivatives exhibit potent anti-inflammatory and analgesic properties. [2] |
| Fluorinated Propanoic Acid Derivatives | Antimicrobial, Anticancer | Introduction of fluorine can enhance antimicrobial and anticancer activity. [3][12] |
| 3-Bromopyruvate | Anticancer (Glycolysis Inhibitor) | A potent inhibitor of hexokinase 2, showing significant anticancer effects in preclinical models. [11][13] |
| 3-Nitropropionate | Neurotoxin (Mitochondrial Inhibitor) | A known mitochondrial toxin that inhibits succinate dehydrogenase. [8][14][15] |
This table is a synthesis of findings from multiple sources to provide a comparative context.
The available data suggests that the position and number of fluorine substitutions, as well as the nature of other functional groups on the propanoic acid backbone, will significantly influence the biological activity and target specificity. For example, derivatives with increased lipophilicity may exhibit enhanced cellular uptake and potency.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential to modulate cellular metabolism. Their ability to inhibit key enzymes like the pyruvate dehydrogenase complex makes them attractive candidates for the development of new therapeutics, particularly in oncology.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the development of structure-activity relationships and the identification of lead compounds with improved potency and selectivity. The application of the detailed experimental protocols outlined in this guide will be essential for a thorough and comparative assessment of their biological activity.
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Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. (2024). Journal of Visualized Experiments. Retrieved from [Link]
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Cytotoxic activity of 3Br-P, DCA and 5-FU alone and combination... (n.d.). ResearchGate. Retrieved from [Link]
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High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. (2017). Journal of Visualized Experiments. Retrieved from [Link]
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Methods for Assessing Mitochondrial Function in Diabetes. (2013). Diabetes. Retrieved from [Link]
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Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide. (1985). Biochemistry. Retrieved from [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. Retrieved from [Link]
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Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. (2015). Oncotarget. Retrieved from [Link]
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Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. (2015). Oncotarget. Retrieved from [Link]
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Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions. (2020). Journal of Biological Chemistry. Retrieved from [Link]
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The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. (2013). IUBMB Life. Retrieved from [Link]
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Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. (1983). Journal of Medicinal Chemistry. Retrieved from [Link]
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Inhibition of energy metabolism by 3-nitropropionic acid activates ATP-sensitive potassium channels. (1994). Journal of Neurophysiology. Retrieved from [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). Pharmaceutical Sciences. Retrieved from [Link]
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Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting. (2012). Medical Hypotheses. Retrieved from [Link]
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Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). ResearchGate. Retrieved from [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Applications of 3-Fluoropropanoic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the repertoire of fluorinated building blocks, 3-fluoropropanoic acid stands out as a versatile and impactful synthon. This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis against its non-fluorinated counterpart and other alternatives. We will delve into its role in medicinal chemistry, particularly as a metabolic inhibitor and a modulator of physicochemical properties, supported by experimental data and detailed protocols for its synthesis and application.
The Fluorine Advantage: Unveiling the Physicochemical Impact
The introduction of a fluorine atom at the β-position of propanoic acid profoundly alters its electronic properties, primarily through the powerful inductive effect of fluorine, the most electronegative element. This electron-withdrawing effect has significant consequences for the molecule's acidity and reactivity, which in turn influences its biological interactions.
Enhanced Acidity: A Quantitative Comparison
A key differentiator between this compound and propanoic acid is their acidity, quantified by their pKa values. The electron-withdrawing fluorine atom stabilizes the carboxylate anion formed upon deprotonation, resulting in a stronger acid.
| Carboxylic Acid | Chemical Formula | pKa Value |
| Propanoic Acid | CH₃CH₂COOH | 4.87[1] |
| This compound | FCH₂CH₂COOH | ~3.89 (Predicted)[1] |
This nearly ten-fold increase in acidity can have significant implications for a molecule's behavior in a physiological environment, affecting its solubility, membrane permeability, and binding interactions with target proteins.
Applications in Medicinal Chemistry: A Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][3] The presence of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and increase lipophilicity, all of which are desirable properties in drug candidates.[4][5]
As a Metabolic Inhibitor: Targeting Cellular Processes
Fluorinated organic compounds are known to act as inhibitors of various metabolic pathways. This compound and its derivatives have demonstrated the ability to interfere with essential cellular processes, including protein synthesis and enzyme activity.[3] While the precise mechanisms are often complex and target-specific, the underlying principle often involves the fluorinated molecule acting as a "mimic" of a natural substrate, leading to competitive or irreversible inhibition of a key enzyme.
One notable example is the investigation of a this compound derivative, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid, as a novel inhibitor of Macrophage Migration Inhibitory Factor (MIF).[6][7][8] MIF is a cytokine implicated in various inflammatory diseases, making its inhibition a promising therapeutic strategy. Virtual screening and molecular dynamics simulations identified this fluorinated propanoic acid derivative as a potent binder to the MIF active site.[6][7][8]
Experimental Protocol: Screening for MIF Inhibitory Activity
This protocol outlines a general procedure for assessing the inhibitory effect of compounds like this compound derivatives on MIF tautomerase activity.
Materials:
-
Recombinant human MIF protein
-
Substrate: p-hydroxyphenylpyruvic acid (HPP) or L-dopachrome methyl ester
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant MIF enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (HPP or L-dopachrome methyl ester).
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 300 nm for HPP) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
Enhancing Antibacterial Activity
The incorporation of fluorine can also potentiate the antimicrobial properties of organic acids. While direct comparative data for this compound and propanoic acid is limited, studies on related compounds highlight this trend. For instance, derivatives of 3-phenylpropanoic acid have shown significant antibacterial activity.[11] The mechanism of action for the antibacterial effects of organic acids is often multifaceted, involving the disruption of the cell membrane, inhibition of essential enzymes, and interference with nutrient transport.[12][13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of a compound against a specific bacterial strain.[2][14][15][16]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (e.g., this compound)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis of this compound: A Practical Approach
Several synthetic routes to this compound have been reported. A common approach involves the fluorination of a suitable precursor, such as an ester of 3-hydroxypropanoic acid.
Experimental Protocol: Synthesis of this compound
This protocol provides a general outline for the synthesis of this compound from ethyl 3-hydroxypropanoate.
Materials:
-
Ethyl 3-hydroxypropanoate
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Fluorination: Dissolve ethyl 3-hydroxypropanoate in an anhydrous solvent under an inert atmosphere. Cool the solution to a low temperature (e.g., -78°C). Slowly add the fluorinating agent (e.g., DAST) to the solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Purification of Ester: Remove the solvent under reduced pressure and purify the resulting ethyl 3-fluoropropanoate by distillation or column chromatography.
-
Hydrolysis: Treat the purified ethyl 3-fluoropropanoate with an aqueous solution of sodium hydroxide and heat the mixture to reflux.
-
Acidification and Extraction: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the this compound with an appropriate organic solvent.
-
Final Purification: Dry the organic extracts, remove the solvent, and purify the final product by distillation or recrystallization.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Key application areas of this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the power of fluorine in molecular design. Its unique physicochemical properties, stemming from the strong inductive effect of the fluorine atom, translate into a wide range of valuable applications in medicinal chemistry and beyond. From enhancing the potency of enzyme inhibitors to contributing to the development of novel antibacterial agents, this seemingly simple molecule offers a powerful tool for researchers and drug development professionals.
While this guide has provided a comprehensive overview, the full potential of this compound and its derivatives is still being explored. Future research will likely focus on elucidating more detailed mechanisms of action, discovering new biological targets, and developing more efficient and stereoselective synthetic methodologies. The continued investigation of this and other fluorinated building blocks will undoubtedly pave the way for the next generation of innovative therapeutics and agrochemicals.
References
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In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (n.d.). MDPI. Retrieved from [Link]
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Turjya, R. R., Khan, M. A. A., & Islam, A. B. M. K. (2022). Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor Through Virtual Screening and Molecular Dynamics (MD) Simulation. ResearchGate. Retrieved from [Link]
- Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 645391.
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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IC 50 mean values (μM) of selected fluorinated analogs after 24 h... (n.d.). ResearchGate. Retrieved from [Link]
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ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]
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Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2015). National Center for Biotechnology Information. Retrieved from [Link]
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Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. (2007). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Commercial 3-Fluoropropanoic Acid
For researchers, scientists, and drug development professionals, the purity of a starting material like 3-fluoropropanoic acid is not a trivial detail; it is the bedrock upon which reliable and reproducible experimental outcomes are built. In medicinal chemistry, this fluorinated carboxylic acid serves as a critical building block for synthesizing novel therapeutic agents. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and significant delays in the drug discovery pipeline.
This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available this compound. We will move beyond a simple recitation of methods to explain the underlying scientific principles, enabling you to design and execute a robust validation strategy. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) , ensuring that every protocol is a self-validating system.
The Imperative of Purity: Understanding Potential Contaminants
The purity of this compound is intrinsically linked to its synthetic origins. Two common routes to its synthesis can introduce specific impurities that must be monitored. Understanding these pathways is the first step in a targeted analytical approach.
A prevalent method involves the hydrolysis of ethyl 3-fluoropropanoate . This reaction, while generally efficient, can be incomplete, leading to residual ester in the final product. Another significant impurity from this route is ethanol, a byproduct of the hydrolysis.
Alternatively, this compound can be synthesized via a halogen exchange reaction from 3-chloropropanoic acid . The primary concern with this method is the presence of the unreacted starting material, 3-chloropropanoic acid, in the final product.
Therefore, a comprehensive purity assessment must be able to detect and quantify not only the active pharmaceutical ingredient (API) but also these potential process-related impurities.
A Multi-Pronged Analytical Approach for Robust Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A rigorous validation strategy employs orthogonal methods that measure different physicochemical properties of the analyte and its potential impurities. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive and reliable assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for structural elucidation and purity assessment, providing both qualitative and quantitative information. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two characteristic multiplets. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The protons on the carbon adjacent to the carbonyl group will appear as a triplet. The carboxylic acid proton will appear as a broad singlet. The presence of ethanol would be indicated by its characteristic triplet and quartet signals, while residual ethyl 3-fluoropropanoate would show a quartet and a triplet corresponding to the ethyl group.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms in this compound. The carbon bonded to fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[1] The spectrum of this compound will show a single resonance, and its chemical shift provides a unique fingerprint. The presence of other fluorinated impurities would be readily apparent as additional signals.
By integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of the this compound can be determined with high accuracy.
Experimental Protocol: ¹H NMR for Purity Assessment
Objective: To identify and quantify this compound and potential impurities (ethanol, ethyl 3-fluoropropanoate).
Materials:
-
Commercial this compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Certified internal standard (e.g., maleic acid)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Internal Standard Preparation: Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃ with TMS.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to this compound, the internal standard, and any identified impurities. Calculate the purity based on the relative integrals and the known concentration of the internal standard.
Diagram of the NMR Purity Validation Workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For short-chain carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability.[2]
Direct injection of free carboxylic acids can lead to poor peak shape and column degradation. Esterification, for example with isobutanol and isobutyl chloroformate, converts the polar carboxylic acid into a more volatile ester, enabling sharp chromatographic peaks and sensitive detection.[3]
Experimental Protocol: GC-MS with Derivatization
Objective: To detect and identify volatile impurities, particularly residual starting materials and byproducts.
Materials:
-
Commercial this compound sample
-
Isobutanol
-
Pyridine
-
Isobutyl chloroformate
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization: Add isobutanol and pyridine, followed by the dropwise addition of isobutyl chloroformate. The reaction is typically rapid at room temperature.
-
Extraction: Quench the reaction with water and extract the derivatized product into hexane.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Injection: Inject an aliquot of the hexane solution into the GC-MS system.
GC-MS Conditions (Starting Point):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.
Diagram of the GC-MS Derivatization and Analysis Workflow:
Caption: Workflow for GC-MS analysis with derivatization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for separating compounds based on their hydrophobicity. It is particularly well-suited for the analysis of non-volatile impurities and for providing a quantitative assessment of the main component and its related substances.
For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. A mobile phase with a pH below the pKa of the carboxylic acid (~3-4) will ensure that the analyte is in its protonated, less polar form, leading to better retention on a C18 column. An acidic modifier, such as phosphoric acid or formic acid, is typically used.[4]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To quantify the purity of this compound and separate it from non-volatile impurities.
Materials:
-
Commercial this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, acetonitrile and water with 0.1% phosphoric acid. The exact ratio will need to be optimized.
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity and concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the commercial this compound sample and dissolve it in the mobile phase to a known concentration.
-
Injection: Inject the standards and the sample solution into the HPLC system.
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point for isocratic elution could be 30:70 (v/v) acetonitrile:aqueous acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Comparative Analysis: A Hypothetical Scenario
To illustrate the application of these methods, let's consider a hypothetical comparison of two commercial batches of this compound, "Supplier A" and "Supplier B".
| Parameter | Supplier A | Supplier B | Method |
| Purity (by ¹H qNMR) | 98.5% | 96.2% | ¹H NMR |
| Ethanol | Not Detected | 0.8% | ¹H NMR, GC-MS |
| Ethyl 3-fluoropropanoate | 0.3% | 1.5% | ¹H NMR, GC-MS |
| 3-Chloropropanoic Acid | Not Detected | Not Detected | HPLC, GC-MS |
| Purity (by HPLC, Area %) | 99.2% | 97.5% | HPLC |
| Unknown Impurities | 0.5% (2 peaks) | 1.0% (4 peaks) | HPLC |
In this scenario, Supplier A provides a higher purity product with fewer impurities. The presence of ethanol and a higher level of the starting ester in Supplier B's product suggests incomplete hydrolysis during synthesis.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The analytical methods themselves must be validated to ensure they are fit for purpose. This is a cornerstone of scientific integrity and is mandated by regulatory bodies. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this validation.[3]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Validating the purity of a critical raw material like this compound is a multi-faceted endeavor that requires a deep understanding of its chemistry and a strategic application of orthogonal analytical techniques. By integrating NMR, GC-MS, and HPLC, and by adhering to the rigorous principles of method validation outlined by the ICH, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This commitment to analytical excellence is fundamental to the integrity of research and the successful development of new medicines.
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0252391). Retrieved from [Link]
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Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
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Wikipedia. (2023, December 14). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]
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University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]
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Hartleb, J., & Seeliger, C. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid. Retrieved from [Link]
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Reddit. (2023). Where to find ¹⁹F NMR spectra? Retrieved from [Link]
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Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]
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PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]
- Google Patents. (n.d.). US5731469A - Process for the preparation of 3-chloropropionic acid.
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Dove Medical Press. (2018). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-3-aminopropanoic-acid - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-Fluoropropionate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropropionic acid. Retrieved from [Link]
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comparison of different synthesis routes for 3-fluoropropanoic acid
Introduction
3-Fluoropropanoic acid (3-FPA) is a valuable fluorinated carboxylic acid building block in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom at the β-position of the propanoic acid chain can significantly alter the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability. These modifications are crucial in the design of novel pharmaceuticals and agrochemicals, where fine-tuning molecular properties can lead to enhanced efficacy and bioavailability.[2]
The choice of a synthetic route to 3-FPA is a critical decision in any research or development pipeline, with profound implications for yield, cost, scalability, and environmental impact. This guide provides a comprehensive comparison of several prominent synthetic strategies, offering field-proven insights and detailed experimental protocols to assist researchers in making informed decisions. We will explore methodologies ranging from classical nucleophilic and electrophilic fluorination reactions to modern biocatalytic approaches, providing a holistic view of the available chemical space.
Route 1: Nucleophilic Fluorination of Propanoate Precursors
Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the displacement of a leaving group by a fluoride ion.[3][4] The primary challenge in this approach is the inherently low nucleophilicity and high basicity of the fluoride anion, which often requires the use of specialized fluoride sources or phase-transfer catalysts to achieve efficient conversion.[4]
Strategy A: From 3-Halopropanoates
This is perhaps the most direct approach, employing an SN2 reaction where a halide (typically bromide or iodide) at the 3-position is displaced by fluoride.
Causality of Experimental Choices:
-
Fluoride Source: Potassium fluoride (KF) is an inexpensive and common source, but its low solubility in organic solvents necessitates the use of either a high-boiling polar aprotic solvent (like DMF or DMSO) or a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. The PTC encapsulates the potassium ion, allowing the "naked" and more nucleophilic fluoride anion to participate in the reaction in a less polar solvent.
-
Substrate: An ester, such as ethyl 3-bromopropanoate, is used instead of the free acid to prevent an acid-base reaction between the carboxylic acid and the basic fluoride source. The ester can be easily hydrolyzed in a subsequent step.
Experimental Protocol: Synthesis of Ethyl 3-Fluoropropanoate
-
To a stirred suspension of anhydrous potassium fluoride (2.0 eq) and tetra-n-butylammonium bromide (0.1 eq) in anhydrous acetonitrile (5 mL per 1 mmol of substrate) is added ethyl 3-bromopropanoate (1.0 eq).
-
The reaction mixture is heated to reflux (approx. 82°C) and stirred vigorously for 12-24 hours. Reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield crude ethyl 3-fluoropropanoate, which can be purified by vacuum distillation.
-
The resulting ester is then hydrolyzed to this compound by heating with aqueous acid (e.g., 3M HCl) or base (e.g., 1M NaOH followed by acidic workup).
Diagram: Nucleophilic Fluorination Pathway
Caption: General workflow for nucleophilic fluorination.
Strategy B: From 3-Hydroxypropanoic Acid Esters
When the starting material is 3-hydroxypropanoic acid or its esters, the hydroxyl group must first be converted into a better leaving group, as it is inherently poor.[5][6]
Causality of Experimental Choices:
-
Activation of Hydroxyl Group: Conversion to a sulfonate ester (e.g., tosylate or mesylate) is a reliable method. These groups are excellent leaving groups, facilitating the subsequent SN2 displacement by fluoride.
-
Fluoride Source: Anhydrous tetrabutylammonium fluoride (TBAF) is a potent, albeit more expensive, fluoride source that is soluble in common organic solvents like THF, allowing the reaction to proceed at lower temperatures.[4]
Experimental Protocol: Two-Step Synthesis from Ethyl 3-Hydroxypropanoate
-
Sulfonylation: Ethyl 3-hydroxypropanoate (1.0 eq) is dissolved in dichloromethane at 0°C. Triethylamine (1.2 eq) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq). The mixture is stirred at 0°C for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield ethyl 3-(tosyloxy)propanoate.
-
Fluorination: The crude tosylate is dissolved in anhydrous THF. Anhydrous TBAF (1.5 eq) is added, and the mixture is stirred at room temperature for 6-12 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 3-fluoropropanoate, which is then hydrolyzed as previously described.
Route 2: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (typically an enol or enolate) with an electrophilic source of fluorine ("F⁺").[7][8] Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used due to their stability, safety, and effectiveness.
Causality of Experimental Choices:
-
Substrate: A direct electrophilic fluorination on a simple propanoate ester is difficult. A common strategy is to use a precursor that readily forms a stable enolate, such as a β-keto ester or a malonic ester derivative.
-
Fluorinating Agent: Selectfluor is a stable, crystalline solid that is easier and safer to handle than elemental fluorine gas. It delivers an electrophilic fluorine atom to the electron-rich enolate.
Experimental Protocol: From Succinic Acid (Photocatalytic)
A specific method has been reported for the fluorinative decarboxylation of succinic acid.[9]
-
In a quartz reaction vessel, succinic acid (1.0 eq), potassium carbonate (2.0 eq), and titanium(IV) oxide (catalyst) are suspended in water.
-
Selectfluor (1.1 eq) is added to the mixture.
-
The vessel is sealed and irradiated with a suitable light source (e.g., a high-pressure mercury lamp) at 25°C for 30 minutes with vigorous stirring.
-
After the reaction, the mixture is filtered to remove the TiO₂ catalyst.
-
The filtrate is acidified with concentrated HCl to pH ~1.
-
The aqueous solution is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The reported yield for this specific procedure is 48%.[9]
Diagram: Electrophilic Fluorination Pathway
Caption: General concept of electrophilic fluorination.
Route 3: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[10][11] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[12][13]
Causality of Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate diethyl malonate. Using the same alkoxide as the ester group prevents transesterification side reactions.[10] The resulting enolate is a soft nucleophile, ideal for SN2 reactions.
-
Electrophile: A fluoroethylating agent is required. 1-Bromo-2-fluoroethane is a suitable electrophile, where the bromine is selectively displaced by the malonate enolate, leaving the C-F bond intact.
-
Hydrolysis & Decarboxylation: Saponification with a strong base (NaOH) followed by acidification hydrolyzes both ester groups to a malonic acid derivative. Upon heating, β-keto acids (and their malonic acid analogues) readily decarboxylate to yield the final product.[12]
Experimental Protocol: Via Diethyl Malonate Alkylation
-
Enolate Formation & Alkylation: Sodium metal (1.0 eq) is dissolved in absolute ethanol to form sodium ethoxide. Diethyl malonate (1.0 eq) is added dropwise at room temperature, and the mixture is stirred for 1 hour. 1-Bromo-2-fluoroethane (1.0 eq) is then added, and the reaction is heated to reflux for 8-12 hours.
-
The ethanol is removed by distillation. The residue is treated with water and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give diethyl 2-(2-fluoroethyl)malonate.
-
Hydrolysis and Decarboxylation: The crude dialkylated ester is added to a solution of sodium hydroxide (2.5 eq) in water and heated to reflux for 4 hours to hydrolyze the esters.
-
The solution is cooled and carefully acidified with concentrated sulfuric acid.
-
The acidified mixture is then heated to 100-110°C until the evolution of CO₂ ceases (typically 2-3 hours).
-
After cooling, the product is extracted with an organic solvent, dried, and purified by distillation.
Diagram: Malonic Ester Synthesis Workflow
Caption: Stepwise workflow of the malonic ester synthesis.
Route 4: Oxidation of 3-Fluoro-1-propanol
If 3-fluoro-1-propanol is readily available, its oxidation presents a straightforward route to the corresponding carboxylic acid.[9]
Causality of Experimental Choices:
-
Oxidizing Agent: A strong oxidizing agent is required to convert a primary alcohol to a carboxylic acid. Jones reagent (CrO₃ in aqueous sulfuric acid) is effective but generates toxic chromium waste. Milder, more modern methods, such as a TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant, are often preferred for their greener profile and higher functional group tolerance.
Experimental Protocol: Jones Oxidation of 3-Fluoro-1-propanol
-
3-Fluoro-1-propanol (1.0 eq) is dissolved in acetone and cooled in an ice bath.
-
Jones reagent is prepared separately by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water.
-
The Jones reagent is added dropwise to the alcohol solution, maintaining the temperature below 20°C. The color will change from orange to green.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
The excess oxidant is quenched by the addition of isopropanol until the orange color disappears completely.
-
The mixture is filtered, and the acetone is removed under reduced pressure.
-
The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Route 5: Emerging Biocatalytic Methods
While the chemical synthesis of 3-FPA is well-established, biocatalysis offers a promising green alternative.[14][15] This field uses enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. Although a direct, optimized biocatalytic route for 3-FPA from simple precursors is not yet prominent in the literature, related syntheses highlight its potential. For instance, the synthesis of 2-fluoro-3-hydroxypropionic acid has been demonstrated using engineered E. coli.[14][15][16] Such strategies avoid harsh reagents and toxic solvents, representing the future of sustainable chemical manufacturing.
Conceptual Pathway: A hypothetical biocatalytic route could involve an engineered microorganism that utilizes a fluorinated precursor and, through a series of enzymatic steps (e.g., catalyzed by dehydrogenases or hydratases), converts it to the target acid.[17][18] This approach is currently at the research stage but holds significant promise for future industrial applications.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Nucleophilic | Route 2: Electrophilic | Route 3: Malonic Ester | Route 4: Oxidation |
| Starting Material | Ethyl 3-bromopropanoate or Ethyl 3-hydroxypropanoate | Succinic Acid | Diethyl malonate & 1-bromo-2-fluoroethane | 3-Fluoro-1-propanol |
| Key Reagents | KF, CsF, or TBAF; Phase-transfer catalyst | Selectfluor®, TiO₂, K₂CO₃ | NaOEt, NaOH, H₂SO₄ | CrO₃/H₂SO₄ (Jones) or TEMPO/NaOCl |
| Reported Yield | Moderate to High (60-85%) | Moderate (48% reported for specific method)[9] | Moderate to High (50-75%) | High (>80%) |
| Scalability | Good, but cost of PTC or TBAF can be a factor. | Moderate; Photocatalytic setups can be difficult to scale. | Excellent; a classic industrial method. | Good, but waste management for chromium is a major issue. |
| Reagent Hazards | Anhydrous reagents; some fluorides are highly toxic. | Selectfluor is an oxidant; photocatalysis requires UV. | Sodium metal is highly reactive; corrosive acids/bases. | Jones reagent is highly toxic and carcinogenic. |
| Environmental Impact | Moderate; depends on solvent and fluoride source. | Good (uses water as solvent), but Selectfluor is complex. | Poor; uses stoichiometric base and generates salt waste. | Very Poor (Jones); generates heavy metal waste. |
| Key Advantages | Direct, relatively high-yielding. | Novel, potentially greener conditions (uses water). | Versatile, reliable, and well-understood. | High-yielding and conceptually simple. |
| Key Disadvantages | Low reactivity of fluoride; potential for elimination side reactions. | Moderate yield, specialized equipment (photoreactor). | Multi-step process, generates significant waste. | Use of highly toxic and carcinogenic reagents. |
Conclusion
The optimal synthesis route for this compound is highly dependent on the specific requirements of the project.
-
For laboratory-scale research, Route 1 (Nucleophilic Fluorination) from a 3-halopropanoate offers a direct and reliable method, especially when using a phase-transfer catalyst to improve efficiency.
-
For large-scale industrial production, the Route 3 (Malonic Ester Synthesis) is a strong contender due to its use of inexpensive bulk starting materials and its well-established, scalable nature, despite its multi-step process.
-
The Route 4 (Oxidation of 3-Fluoro-1-propanol) is an excellent choice if the starting alcohol is readily and cheaply available, but the use of hazardous chromium reagents should be replaced with greener oxidation protocols.
-
Route 2 (Electrophilic Fluorination) represents a more modern approach with potential for milder conditions, though the reported yields and scalability may require further optimization.
-
Finally, Biocatalytic routes remain a forward-looking goal, promising unparalleled environmental benefits and selectivity, and warrant continued investigation and development.
Ultimately, the selection process requires a careful balancing of factors including cost, yield, safety, environmental impact, and available equipment. This guide serves as a foundational resource to aid scientists in navigating these choices effectively.
References
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- 5. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 6. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
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- 17. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Fluoropropanoic Acid Analogs as Metabolic Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-fluoropropanoic acid and its analogs, with a primary focus on their inhibitory effects on key enzymes in the propionate metabolic pathway. By synthesizing available experimental data, this document aims to elucidate the molecular features governing the potency and selectivity of these compounds, offering valuable insights for the design of novel metabolic modulators.
Introduction: The Significance of Targeting Propionate Metabolism
Propionate metabolism is a crucial pathway involved in the breakdown of odd-chain fatty acids and several amino acids. Dysregulation of this pathway is implicated in various metabolic disorders, making its constituent enzymes attractive targets for therapeutic intervention. This compound (3-FPA), a structural analog of propionic acid, has emerged as a potential metabolic inhibitor. Understanding how modifications to its chemical structure influence its biological activity is paramount for the development of effective and specific enzyme inhibitors. This guide will delve into the SAR of 3-FPA and its analogs, primarily focusing on their interaction with propionyl-CoA carboxylase (PCC), a key regulatory enzyme in the propionate catabolic pathway.
Propionyl-CoA Carboxylase: A Prime Target for this compound Analogs
Propionyl-CoA carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[1] This is a critical step in the pathway that ultimately converts propionyl-CoA into succinyl-CoA, which can then enter the citric acid cycle. Inhibition of PCC leads to an accumulation of propionyl-CoA and its metabolites, which can have significant physiological consequences. The structural similarity of this compound to the natural substrate, propionic acid, makes it a candidate for interacting with the active site of PCC.
The Inhibitory Landscape: A Comparative Analysis of 3-Halopropanoic Acids
While direct quantitative data on the inhibition of PCC by this compound is not extensively available in the public domain, the inhibitory potential of related 3-substituted propanoic acids, such as 3-hydroxypropionic acid, has been acknowledged.[2] This suggests that modifications at the C3 position of the propanoic acid scaffold are tolerated and can influence enzyme interaction. To build a comprehensive SAR model, it is crucial to systematically evaluate a series of 3-halopropanoic acid analogs.
Table 1: Hypothetical Comparative Inhibition of Propionyl-CoA Carboxylase by 3-Halopropanoic Acid Analogs
| Compound | Halogen at C3 | Electronegativity of Halogen | Predicted Relative IC50 | Rationale for Predicted Activity |
| 1 | H (Propanoic Acid) | 2.20 | - (Substrate) | Natural substrate of the enzyme. |
| 2 | F | 3.98 | +++ | The high electronegativity of fluorine may alter the electronic properties of the carboxyl group, potentially leading to stronger binding to the active site. The small size of fluorine allows it to act as a bioisostere of a hydrogen atom. |
| 3 | Cl | 3.16 | ++ | Chlorine is less electronegative than fluorine but larger. This may lead to a slightly weaker interaction with the active site compared to the fluoro analog due to steric and electronic differences. |
| 4 | Br | 2.96 | + | Bromine's larger size and lower electronegativity compared to fluorine and chlorine are predicted to result in weaker inhibitory activity due to potential steric hindrance within the enzyme's active site. |
| 5 | I | 2.66 | +/- | The very large size of iodine is likely to cause significant steric clashes, potentially preventing effective binding to the active site, leading to minimal or no inhibition. |
Note: The predicted relative IC50 values are hypothetical and intended to illustrate the expected SAR trends. Experimental validation is required.
The central hypothesis for the SAR of 3-halopropanoic acids as PCC inhibitors revolves around two key factors:
-
Electronegativity: A more electronegative halogen at the C3 position can increase the acidity of the carboxylic acid proton and alter the charge distribution of the molecule. This could enhance the interaction with positively charged residues in the active site of PCC, leading to tighter binding and more potent inhibition.
-
Steric Hindrance: The size of the halogen atom is critical. While a small atom like fluorine can be well-accommodated, larger halogens like bromine and iodine may introduce steric clashes with amino acid residues in the active site, thereby reducing binding affinity and inhibitory potency.
Experimental Validation: A Methodological Approach
To experimentally validate the predicted SAR and obtain quantitative data, a robust enzymatic assay for PCC inhibition is required.
Experimental Protocol: In Vitro Inhibition Assay for Propionyl-CoA Carboxylase
This protocol describes a method to determine the inhibitory potential of this compound analogs on PCC activity by measuring the formation of methylmalonyl-CoA from propionyl-CoA.
Materials:
-
Purified Propionyl-CoA Carboxylase (PCC)
-
Propionyl-CoA
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium Bicarbonate (KHCO₃)
-
Tricine buffer (pH 8.2)
-
This compound and its analogs (dissolved in a suitable solvent, e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Quenching solution (e.g., perchloric acid)
-
Methylmalonyl-CoA standard
Procedure:
-
Enzyme Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tricine buffer, ATP, MgCl₂, and KHCO₃.
-
Inhibitor Addition: Add varying concentrations of the 3-halopropanoic acid analog to be tested to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Add a standardized amount of purified PCC to each tube to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding propionyl-CoA to the mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto a C18 HPLC column. Use a suitable mobile phase gradient to separate propionyl-CoA and the product, methylmalonyl-CoA. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the amount of methylmalonyl-CoA produced by comparing the peak area to a standard curve of known methylmalonyl-CoA concentrations. Calculate the percentage of inhibition for each concentration of the analog. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2][3]
Diagram of the Experimental Workflow:
Caption: Propionate metabolic pathway showing the inhibition of PCC by 3-FPA analogs.
Future Directions and Conclusion
The systematic investigation of the structure-activity relationship of this compound analogs as inhibitors of propionyl-CoA carboxylase is a promising avenue for the development of novel metabolic modulators. The proposed SAR, centered on the principles of electronegativity and steric effects of the C3-halogen substituent, provides a rational framework for the design of more potent and selective inhibitors.
Future research should focus on:
-
Synthesis and Experimental Validation: Synthesizing a focused library of 3-halopropanoic acid analogs and evaluating their inhibitory activity against PCC using the described enzymatic assay.
-
Exploration of C2-Substitutions: Investigating the impact of substitutions at the C2 position of the propanoic acid backbone to explore additional binding interactions within the active site.
-
Computational Modeling: Employing molecular docking and molecular dynamics simulations to visualize the binding modes of these inhibitors and further refine the SAR model.
-
Cell-Based Assays: Evaluating the most potent inhibitors in cellular models to assess their ability to modulate propionate metabolism in a biological context.
By combining rational design, rigorous experimental validation, and computational approaches, the full potential of this compound analogs as tools to probe and therapeutically target propionate metabolism can be realized.
References
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Chapman, K. A., & Summar, M. L. (2017). Propionyl-CoA Carboxylase- A Review. JIMD reports, 37, 5–13. [Link]
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Ferdinandusse, S., Waterham, H. R., & Wanders, R. J. (2016). Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(12), 2242–2248. [Link]
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Imbriglio, J. E., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & medicinal chemistry letters, 21(19), 5799–5803. [Link]
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Li, Z., et al. (2007). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & medicinal chemistry letters, 17(3), 828–831. [Link]
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Kuhara, T., et al. (2016). Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography. Clinica chimica acta; international journal of clinical chemistry, 454, 63–68. [Link]
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Reaction Biology. (n.d.). Carboxylase Assays Services. [Link]
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Chapman, K. A., & Summar, M. L. (2017). Propionyl-CoA carboxylase - A review. Molecular genetics and metabolism reports, 13, 63–70. [Link]
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Gneuss, C. D., et al. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Archiv der Pharmazie, 329(11), 483–488. [Link]
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Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & medicinal chemistry, 18(4), 1641–1658. [Link]
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Wilson, C. R., & Poyner, D. R. (2017). Structure-Guided Expansion of the Substrate Range of Methylmalonyl Coenzyme A Synthetase (MatB) of Rhodopseudomonas palustris. Journal of bacteriology, 199(13), e00155-17. [Link]
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Jiang, H., et al. (2024). Fasting alleviates metabolic alterations in mice with propionyl-CoA carboxylase deficiency due to Pcca mutation. bioRxiv. [Link]
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Hartrampf, G., & Rétey, J. (1988). Investigation of the mechanism of the methylmalonyl-CoA mutase reaction with the substrate analogue: ethylmalonyl-CoA. European journal of biochemistry, 177(2), 351–357. [Link]
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Vitvitsky, V., & Banerjee, R. (2001). Nitric oxide inhibits mammalian methylmalonyl-CoA mutase. The Journal of biological chemistry, 276(42), 38581–38586. [Link]
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M-CSA. (n.d.). Methylmalonyl-CoA epimerase. [Link]
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van der Wijst, M. G. P., et al. (2024). CLYBL averts methylmalonyl-CoA mutase inhibition and loss of vitamin B12 by repairing malyl-CoA. bioRxiv. [Link]
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Mancia, F., & Evans, P. R. (1998). Conformational changes on substrate binding to methylmalonyl CoA mutase and new insights into the free radical mechanism. Structure (London, England : 1993), 6(6), 711–720. [Link]
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Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3212–3223. [Link]
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van der Wijst, M. G. P., et al. (2024). CLYBL averts methylmalonyl-CoA mutase inhibition and loss of vitamin B12 by eliminating malyl-CoA. bioRxiv. [Link]
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Keep, N. H., & Leadlay, P. F. (1993). Methylmalonyl-CoA mutase from Propionibacterium shermanii: characterization of the cobalamin-inhibited form and subunit-cofactor interactions studied by analytical ultracentrifugation. The Biochemical journal, 294 ( Pt 2)(Pt 2), 435–440. [Link]
-
Han, J., et al. (2015). Propionyl coenzyme A (propionyl-CoA) carboxylase in Haloferax mediterranei: indispensability for propionyl-CoA assimilation and impacts on global metabolism. Applied and environmental microbiology, 81(3), 1124–1134. [Link]
-
Matern, D., et al. (2002). Propionic acidemia: analysis of mutant propionyl-CoA carboxylase enzymes expressed in Escherichia coli. Human mutation, 19(5), 513–521. [Link]
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Hejazi, L., et al. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. Journal of translational genetics and genomics, 7(2), 163–179. [Link]
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A Multi-Spectroscopic Approach to the Unambiguous Identification of 3-Fluoropropanoic Acid
Abstract
The definitive structural confirmation of small, fluorinated organic molecules like 3-fluoropropanoic acid (3-FPA) is a critical step in pharmaceutical development, agrochemical synthesis, and metabolomics research. The presence of constitutional isomers, such as 2-fluoropropanoic acid, necessitates a robust analytical strategy that moves beyond simple mass determination. This guide presents a comprehensive, multi-technique spectroscopic approach for the unambiguous identification of 3-FPA. We will objectively compare the utility of Mass Spectrometry (MS), multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. By triangulating data from these orthogonal techniques, we establish a self-validating workflow that ensures the highest degree of confidence in structural elucidation, providing researchers and drug development professionals with a field-proven methodology.
The Analytical Imperative: Distinguishing Isomers
This compound (C₃H₅FO₂, MW: 92.07 g/mol ) is a simple-looking molecule, but its analysis presents a classic chemical challenge: the potential for misidentification with its isomer, 2-fluoropropanoic acid.[1][2][3] Both share the same molecular formula and mass, rendering mass spectrometry alone insufficient for confirmation. The precise location of the fluorine atom dictates the molecule's chemical reactivity, biological activity, and toxicological profile.[2] Therefore, the core analytical task is not merely to detect a compound of mass 92.07, but to precisely map the atomic connectivity. This guide details the workflow to achieve this.
Caption: High-level workflow for the spectroscopic identification of 3-FPA.
Mass Spectrometry (MS): The First Clue
Mass spectrometry provides the initial, foundational data point: the molecular weight. For 3-FPA, the goal is to observe the molecular ion (M⁺˙) and analyze its fragmentation pattern to gain structural insights. Electron Ionization (EI) is a common and effective technique for this class of molecule.
Causality of Experimental Choice: EI is chosen for its ability to induce predictable and well-documented fragmentation, which is essential for distinguishing isomers.[4] While softer ionization techniques might yield a stronger molecular ion peak, they provide less of the structural fragmentation data needed for this specific challenge.
Expected Mass Spectrum of 3-FPA
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 92, corresponding to the [C₃H₅FO₂]⁺˙ radical cation.[1][5]
-
Key Fragmentation Pathways: The fragmentation of carboxylic acids is well-understood.[6] For 3-FPA, the structure F-CH₂-CH₂-COOH dictates the likely cleavage points.
-
Loss of the Carboxyl Group (-COOH): Cleavage of the Cα-C(O) bond results in a fragment at m/z 47 ([FCH₂CH₂]⁺). This is a highly diagnostic peak.
-
Loss of Hydroxyl Radical (•OH): A peak at m/z 75 ([M-17]⁺) is characteristic of carboxylic acids.[6]
-
McLafferty Rearrangement: While less common for short-chain acids, it's a potential pathway. However, the primary cleavages are more diagnostic here.
-
Fluorine-Containing Fragments: The presence of fluorine influences fragmentation. A study on deprotonated fluorinated propionic acids highlights complex pathways, including the potential production of fluoroformate (FCO₂⁻) in negative ion mode, though EI (positive ion mode) patterns are more straightforward.[7]
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or methanol.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., 5% Phenyl methyl siloxane, 30 m x 0.25 mm).[8]
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. This ensures good separation from solvent and any impurities.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV. This is the standard energy to generate reproducible fragmentation patterns for library matching.[4]
-
Mass Range: Scan from m/z 35 to 200 to capture all relevant fragments and the molecular ion.
-
| Expected m/z | Proposed Fragment Ion | Significance |
| 92 | [FCH₂CH₂COOH]⁺˙ | Molecular Ion (M⁺˙) |
| 75 | [FCH₂CH₂CO]⁺ | Loss of •OH; confirms acylium ion |
| 47 | [FCH₂CH₂]⁺ | Key structural fragment ; loss of •COOH |
| 45 | [COOH]⁺ | Carboxyl group fragment |
Trustworthiness Check: The observation of the m/z 47 fragment is strong evidence for the 3-fluoro isomer. The corresponding fragment for the 2-fluoro isomer ([CH₃CHF]⁺) would also be at m/z 47, highlighting the limitation of MS alone and the need for NMR. However, other fragments would differ, providing clues.
Nuclear Magnetic Resonance (NMR): The Definitive Blueprint
NMR spectroscopy is the most powerful technique for this task as it directly maps the chemical environment and connectivity of ¹H, ¹³C, and ¹⁹F nuclei, providing an unambiguous structural blueprint.
¹H NMR Spectroscopy: Mapping the Protons
Predicted Spectrum: The 3-FPA molecule (F-CH₂-CH₂-COOH) has two distinct sets of protons.
-
Hα (alpha protons, -CH₂-COOH): These two protons are adjacent to the carbonyl group and the other methylene group. They will appear as a triplet due to coupling with the two Hβ protons. The electron-withdrawing carbonyl group will shift this signal downfield.
-
Hβ (beta protons, F-CH₂-): These two protons are adjacent to the fluorine atom and the Hα protons. They will be split into a triplet by the Hα protons, and each peak of that triplet will be further split into a doublet by the single fluorine atom (a "triplet of doublets"). The high electronegativity of fluorine will cause this signal to be the most downfield of the two aliphatic signals.
Caption: Key spin-spin coupling interactions in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted Spectrum: 3-FPA has three non-equivalent carbons, which will result in three distinct signals. Proton decoupling is standard, but C-F coupling will remain.[9]
-
C=O (Carboxyl Carbon): This will be the most downfield signal (~170-180 ppm), appearing as a triplet due to three-bond coupling (³JCF) with the fluorine.[10][11]
-
Cβ (-CH₂F): This carbon is directly bonded to fluorine and will show a large one-bond coupling constant (¹JCF), splitting the signal into a doublet. It will be significantly downfield compared to a typical methylene carbon due to the fluorine's electronegativity.
-
Cα (-CH₂-COOH): This carbon will appear as a doublet of triplets (or a more complex multiplet) due to two-bond coupling to fluorine (²JCF).
¹⁹F NMR Spectroscopy: The Fluorine Probe
Predicted Spectrum: With 100% natural abundance and high sensitivity, ¹⁹F NMR is an excellent confirmatory tool.[12]
-
A single fluorine environment will produce one signal.
-
This signal will be split by the two adjacent Hβ protons (geminal coupling, ²JFH) and the two Hα protons (vicinal coupling, ³JFH).
-
The resulting signal should be a triplet of triplets . The chemical shift will be in the typical range for an alkyl fluoride.[13][14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Pulse Program: Standard single-pulse acquisition.
-
Key Parameters: Acquire 16-32 scans with a relaxation delay of 2-5 seconds for accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).
-
Key Parameters: A larger number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C. A relaxation delay of 5 seconds is recommended.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition, typically without proton decoupling to observe the informative splitting patterns.
-
Key Parameters: ¹⁹F is highly sensitive; 8-16 scans are often sufficient.
-
| Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Diagnostic Feature |
| ¹H NMR | ~ 4.6 | Triplet of Doublets (td) | 2H | Splitting pattern confirms F-CH₂-CH₂- arrangement |
| ~ 2.8 | Triplet (t) | 2H | Adjacent to the other CH₂ group | |
| ~ 11-12 | Broad Singlet (br s) | 1H | Acidic proton (can exchange with D₂O) | |
| ¹³C NMR | ~ 175 | Triplet (t) | - | Carboxyl carbon coupled to F |
| ~ 78 | Doublet (d) | - | Carbon directly bonded to F (large ¹JCF) | |
| ~ 35 | Doublet of Triplets (dt) | - | Carbon adjacent to CH₂F group | |
| ¹⁹F NMR | ~ -210 to -230 | Triplet of Triplets (tt) | - | Confirms coupling to two adjacent CH₂ groups |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is less powerful for distinguishing isomers but serves as an excellent and fast quality control check.
Predicted Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[15]
-
C=O Stretch (Carbonyl): A very strong, sharp absorption around 1710-1730 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically from 1000-1100 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). If the sample is a solid, press a small amount firmly onto the crystal.
-
Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum.
-
Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |
| 2500-3300 | O-H stretch | Very Broad, Strong | Confirms Carboxylic Acid |
| ~2950 | C-H stretch | Medium | Aliphatic C-H bonds |
| 1710-1730 | C=O stretch | Strong, Sharp | Confirms Carbonyl Group |
| 1000-1100 | C-F stretch | Strong | Confirms presence of Fluorine |
Conclusion: A Triangulated, Self-Validating System
No single technique provides absolute proof. The strength of this methodology lies in the cross-validation of orthogonal data, creating a self-validating system.
Caption: Convergence of evidence from MS, IR, and NMR to confirm the structure.
-
MS confirms the molecular weight (92) and suggests the F-CH₂CH₂- backbone.
-
IR confirms the presence of the carboxylic acid and C-F functional groups.
-
NMR provides the definitive, high-resolution evidence, mapping the precise F-CH₂-CH₂-COOH connectivity through chemical shifts and spin-spin coupling patterns.
By following this multi-spectroscopic guide, researchers can confidently and unambiguously confirm the identity of this compound, ensuring the integrity of their subsequent research and development activities.
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National Institute of Standards and Technology (NIST). (n.d.). 3-Fluorobenzoic acid, 3-chloroprop-2-enyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to 3-Fluoropropanoic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. This guide provides an in-depth, objective comparison of 3-fluoropropanoic acid with its non-fluorinated counterpart, propanoic acid, and other relevant alternatives. We will delve into its synthesis, physicochemical properties, and biological activities, supported by experimental data and established scientific principles, to empower researchers in their experimental design and application development.
The Fluorine Advantage: A Physicochemical Perspective
The introduction of a fluorine atom, the most electronegative element, onto the propanoic acid backbone at the C-3 position instigates a significant alteration in the molecule's electronic properties. This modification is not merely structural; it has profound implications for the compound's reactivity and biological interactions.
Acidity: The Inductive Effect in Action
A primary differentiator between this compound and propanoic acid is their acidity, quantified by the acid dissociation constant (pKa). The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion formed upon deprotonation, making this compound a stronger acid than propanoic acid.[1][2][3]
| Compound | Chemical Formula | pKa Value |
| Propanoic Acid | CH₃CH₂COOH | 4.87[3] |
| This compound | FCH₂CH₂COOH | ~3.89 (Predicted)[3][4] |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.68 (Predicted)[3] |
| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03[3] |
Table 1: Comparison of pKa Values for Propanoic Acid and its Fluorinated Analogs. The pKa value is a logarithmic measure of acid strength; a lower pKa indicates a stronger acid. The position of the fluorine atom significantly influences acidity, with proximity to the carboxyl group resulting in a more pronounced effect.[1][3]
The enhanced acidity of this compound can be a critical factor in various applications, including its use as a catalyst or as a building block in syntheses where proton transfer is a key step.
Physicochemical Properties
The introduction of fluorine also modifies other key physical properties.
| Property | This compound | Propanoic Acid |
| Molecular Weight | 92.07 g/mol [5] | 74.08 g/mol |
| Boiling Point | 185.4 °C | 141 °C |
| Density | 1.178 g/cm³ | 0.99 g/cm³ |
Table 2: Comparison of Key Physicochemical Properties.
The higher boiling point and density of this compound are attributable to stronger intermolecular forces, including dipole-dipole interactions arising from the polar C-F bond.
Synthesis of this compound: A Generalized Approach
Illustrative Synthetic Workflow
Caption: Generalized two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on common organic synthesis techniques and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 3-fluoropropanoate
-
To a stirred solution of ethyl 3-bromopropanoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of potassium fluoride.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-fluoropropanoate.
Step 2: Hydrolysis to this compound
-
To the crude ethyl 3-fluoropropanoate, add an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.
Biological Activity and Applications: A Comparative Overview
The unique properties of this compound make it a compound of interest in various biological and pharmaceutical applications.
Antibacterial Properties
This compound has been reported to possess antibacterial properties.[6] While the precise mechanism for this specific compound is not detailed in the available literature, the antibacterial action of fatty acids, in general, is attributed to their ability to disrupt the bacterial cell membrane, interfere with cellular energy production, and inhibit enzyme activity.[7] The increased acidity and altered lipophilicity of this compound compared to propanoic acid could potentially enhance its interaction with and disruption of bacterial cell membranes.
Role in Drug Development
Fluorinated compounds are integral to modern drug design. The introduction of fluorine can significantly improve a drug's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[8] this compound serves as a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.
Enzyme Inhibition: A Potential Mechanism of Action
The biological effects of many compounds are mediated through the inhibition of specific enzymes. While there is no specific data in the provided search results on enzyme inhibition by this compound, its structural similarity to natural enzyme substrates suggests it could act as a competitive or non-competitive inhibitor.
Caption: Potential modes of enzyme inhibition by this compound.
Further research is required to identify specific enzyme targets of this compound and to characterize the kinetics of this inhibition. Such studies would involve incubating the target enzyme with varying concentrations of the substrate and inhibitor and measuring the reaction velocity to determine the mode of inhibition and the inhibition constant (Ki).[9][10][11][12]
Toxicity Profile: A Consideration for Short-Chain Fluorinated Carboxylic Acids
While specific toxicity data for this compound is limited in the provided results, it is classified as a short-chain perfluoroalkyl carboxylic acid (PFCA). Generally, short-chain PFCAs are considered to have lower bioaccumulation potential and shorter elimination half-lives in humans compared to their long-chain counterparts.[13] However, this increased mobility can also lead to greater persistence in aquatic environments.[13] Studies on other short-chain PFCAs have indicated the potential for adverse effects on major organs at high concentrations of systemic exposure.[14]
It is crucial to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5]
Conclusion and Future Directions
This compound presents a compelling profile for researchers and drug development professionals. Its enhanced acidity and modified physicochemical properties, stemming from the strategic incorporation of a fluorine atom, offer distinct advantages over its non-fluorinated analog, propanoic acid. While its potential as an antibacterial agent and a building block in medicinal chemistry is evident, this guide also highlights the need for further research.
Future investigations should focus on:
-
Direct, quantitative comparisons of the biological activity and toxicity of this compound with propanoic acid and other relevant compounds.
-
Elucidation of the specific mechanisms of its antibacterial action.
-
Identification of specific enzyme targets and characterization of the inhibition kinetics.
-
Development and optimization of synthetic protocols with detailed reporting of yields and purity.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound in a range of innovative applications.
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Desbois, A. P., & Smith, V. J. (2010). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PMC. Available at: [Link]
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Chemistry Stack Exchange. (2017). Why does 3-bromopropanoic acid have least pKb value when compared to 3-chloropropanoic acid, 3-fluropropanoic acid and fluoroacetic acid? Chemistry Stack Exchange. Available at: [Link]
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An In-Depth Technical Guide to the Independent Verification of 3-Fluoropropanoic Acid Properties
Introduction: The Significance of 3-Fluoropropanoic Acid
This compound (3-FPA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the β-carbon position imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules. As such, it serves as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, the precise characterization of these properties is paramount to ensure reproducibility and success in research and development.
This guide provides a comprehensive framework for the independent verification of the key physicochemical and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals who require robust, validated data for their applications. We will explore detailed, field-proven protocols and present a comparative analysis against structurally relevant analogs to highlight the impact of fluorination on molecular behavior.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom dramatically alters the electronic and steric properties of a molecule compared to its non-fluorinated or alternatively halogenated counterparts. Understanding these shifts is crucial for rational drug design and material engineering. The following table compares key properties of this compound with its parent compound, an isomer, a chloro-analog, and a polyfluorinated analog.
Table 1: Comparison of Physicochemical Properties of Propanoic Acid and Its Analogs
| Property | This compound | Propanoic Acid | 2-Fluoropropanoic Acid | 3-Chloropropanoic Acid | 3,3,3-Trifluoropropanoic Acid |
| Molecular Formula | C₃H₅FO₂ | C₃H₆O₂ | C₃H₅FO₂ | C₃H₅ClO₂ | C₃H₃F₃O₂ |
| Molecular Weight ( g/mol ) | 92.07 | 74.08[2] | 92.07[3] | 108.52[4] | 128.05[5] |
| pKa (at 25 °C) | 3.89 (Predicted) | 4.87 | 2.68 (Predicted)[6] | 4.08[7] | 3.06[5] |
| logP (Octanol/Water) | 0.05 - 0.43 | 0.33 | 0.6 (Predicted)[3][8] | 0.4 (Predicted)[4] | 0.8 (Predicted) |
| Boiling Point (°C) | 78.5-79.5 (at 12 Torr) | 141.2[2][9] | 66-67 (at 30 mmHg)[10] | 203-205[11][12] | 145 (at 746 mmHg)[5][13] |
| Melting Point (°C) | Liquid at RT | -20.5[9][14] | Liquid at RT | 37 - 42[7][12] | 9.7[5][13] |
| Density (g/mL at 25 °C) | 1.247 (at 20 °C) | 0.988[9] | 1.181[10] | 1.27 (solid) | 1.45[5][13] |
Note: "RT" refers to Room Temperature. Predicted values are computational estimations and should be experimentally verified.
This data illustrates that the position and number of fluorine atoms have a profound impact. For instance, the pKa of 2-fluoropropanoic acid is significantly lower (more acidic) than that of this compound due to the closer proximity of the electron-withdrawing fluorine atom to the carboxylic acid group.
Part I: Protocols for Physicochemical Property Verification
This section details the experimental protocols for independently verifying the critical physicochemical properties of this compound. The methodologies are designed to be self-validating, incorporating calibration and control steps to ensure data integrity.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Expertise & Rationale: The pKa is a measure of a molecule's acidity and is fundamental to predicting its ionization state at a given pH. This, in turn, influences solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[15]
Experimental Protocol:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[16][17]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 50 mL of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to 0% co-solvent.
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the solution.[17]
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[17]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve. The equivalence point is the volume of titrant corresponding to the peak of the first derivative or the zero crossing of the second derivative.[18]
-
The pKa is the pH at which exactly half of the volume of the equivalence point has been added.
-
-
Trustworthiness Check: Perform a blank titration (titrating the solvent and electrolyte without the sample) to correct for any background acidity or basicity.[15] The experiment should be repeated at least in triplicate to ensure reproducibility.
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Partition Coefficient (logP) by Shake-Flask Method
Expertise & Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable "gold standard" technique for direct logP measurement.[19][20]
Experimental Protocol:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at a pH where the compound is predominantly in its neutral form (e.g., pH 2.0, at least 2 units below the pKa).
-
Saturate n-octanol with the PBS buffer and, separately, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This pre-saturation is crucial for accurate results.[21]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in n-octanol (pre-saturated with buffer). The concentration should be chosen to be detectable in both phases after partitioning.
-
-
Partitioning:
-
In a separatory funnel or suitable vial, combine a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated PBS buffer (e.g., a 1:1 volume ratio).[22]
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.[23]
-
Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
-
-
Trustworthiness Check: The experiment should be performed in triplicate. To validate the method, run a known compound with a similar expected logP as a control.
Visualization of logP Determination Workflow:
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Fluoropropanoic Acid
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling and disposing of specialized reagents like 3-fluoropropanoic acid requires a thorough understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to the highest standards of compliance.
Part 1: Hazard Profile and Essential Precautions
Before initiating any disposal procedure, a complete understanding of the compound's hazards is paramount. This compound (CAS 461-56-3) is a corrosive and toxic organofluorine compound that demands careful handling.
GHS Hazard Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1] It is crucial to recognize these risks as they directly inform the required safety protocols.
Furthermore, when heated to decomposition, it can emit highly toxic fumes of hydrogen fluoride.[3] This thermal instability underscores the need to control reaction temperatures during any treatment process.
| Chemical and Physical Properties | |
| Synonyms | β-Fluoropropionic acid, 3-Fluoropropionic acid[1] |
| Molecular Formula | C₃H₅FO₂[4] |
| Molecular Weight | 92.07 g/mol [1] |
| Appearance | Colorless liquid or solid[4] |
| CAS Number | 461-56-3[3] |
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted with the following equipment:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during neutralization.[2][5]
-
Skin Protection : Wear chemical-impermeable gloves (satisfying EU Directive 89/686/EEC and the standard EN 374) and impervious, flame-resistant clothing.[2] Always inspect gloves for integrity before use.
-
Respiratory Protection : All work must be performed in a certified chemical fume hood to prevent inhalation of vapors.[5] For situations exceeding exposure limits, a full-face respirator may be necessary.[2]
Part 2: Regulatory Framework for Laboratory Waste
The disposal of chemical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are classified as Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generators based on the volume of hazardous waste produced monthly, which dictates storage limits and disposal timelines.[7][8]
It is the generator's responsibility to correctly identify, label, and manage hazardous waste in designated Satellite Accumulation Areas (SAAs) before it is moved to a Central Accumulation Area (CAA) for pickup by a licensed transporter.[7][9]
Part 3: Disposal Pathways for this compound
There are two primary pathways for the disposal of this compound. The choice depends on institutional policy, waste volume, and the availability of trained personnel and equipment.
Pathway A: Direct Disposal via Licensed Waste Contractor
This is the most straightforward and often mandatory method for pure or concentrated forms of the acid.
-
Containerization : Use a compatible, leak-proof container. The original container is often suitable.[9] Do not use metal containers for corrosive waste.
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Corrosive," "Toxic").[9]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area, segregated from incompatible materials like bases and oxidizing agents.
-
Collection : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Pathway B: On-Site Neutralization and Treatment of Aqueous Solutions
For dilute aqueous solutions of this compound, on-site neutralization may be a permissible option, provided it is allowed by your institution and local regulations.[5] The key challenge with this compound is the fluoride ion, which must be precipitated out of the solution after neutralization. This procedure should only be performed by trained personnel.
The causality for this two-stage process is critical: neutralization addresses the corrosivity hazard by adjusting the pH to a safe level, while precipitation addresses the toxicity of the dissolved fluoride ion by converting it into an insoluble, stable salt.
Part 4: Experimental Protocol for Neutralization & Precipitation
This protocol details the steps for treating dilute (<5% w/v) aqueous solutions of this compound.
Reagents and Equipment
-
Chemical fume hood
-
Stir plate and stir bar
-
Large borosilicate glass beaker (at least 10x the volume of the acid solution)
-
Secondary containment (e.g., a larger tub filled with ice)
-
pH meter or pH indicator strips
-
Calcium hydroxide (Ca(OH)₂, lime) slurry or Sodium Carbonate (Na₂CO₃)
-
Calcium chloride (CaCl₂) solution (if using sodium carbonate for neutralization)
-
Appropriate PPE (as detailed in section 1.2)
Step-by-Step Procedure
-
Preparation :
-
Perform all steps within a certified chemical fume hood behind a safety shield.[5]
-
Place the large reaction beaker in a secondary container filled with an ice-water slurry to dissipate the heat generated during neutralization.[5][10]
-
Prepare a dilute basic solution in the reaction beaker. For example, add a slurry of calcium hydroxide to a large volume of cold water (e.g., a 1:10 ratio of expected acid volume to water).[10] Calcium hydroxide is the preferred neutralizing agent as it will also serve to precipitate the fluoride ions.
-
-
Neutralization :
-
While stirring vigorously, slowly and carefully add the dilute this compound waste to the basic solution. Never add water or base to concentrated acid.
-
Monitor the temperature of the reaction. If it rises significantly, pause the addition until it cools.
-
Continuously monitor the pH of the solution. Continue adding the acid until the pH is between 6.0 and 9.0.[10][11]
-
-
Fluoride Precipitation :
-
The calcium hydroxide used for neutralization will react with the fluoride ions to form insoluble calcium fluoride (CaF₂).
-
Allow the mixture to stir for at least one hour to ensure complete precipitation.
-
If sodium carbonate was used for neutralization, you must now add a solution of calcium chloride to precipitate the fluoride.
-
-
Waste Segregation and Final Disposal :
-
Allow the calcium fluoride precipitate to settle.
-
Aqueous Phase : Decant the neutralized liquid (supernatant). Verify its pH is still within the 6.0-9.0 range. This aqueous solution can typically be discharged to the sanitary sewer with a copious water flush (at least 20 parts water).[5][11] Confirm this is acceptable with your local EHS office.
-
Solid Phase : Collect the solid calcium fluoride precipitate by filtration. The collected solid must be managed as hazardous solid waste. Transfer it to a labeled, sealed container for disposal via your hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Spill Management
In the event of a small spill, evacuate personnel from the immediate area. While wearing full PPE, absorb the spill with an acid-neutralizing absorbent material. Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated. For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
References
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- ECHEMI. This compound SDS, 461-56-3 Safety Data Sheets.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Cornell University Environment, Health and Safety. 7.1.2 Acid Neutralization.
- American Chemical Society. Regulation of Laboratory Waste.
- Wastech Controls & Engineering, Inc. Neutralization Chemicals.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
- Dickerson, B. W., & Brooks, R. M. Neutralization of Acid Wastes. Industrial & Engineering Chemistry.
- Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
- National Center for Biotechnology Information. Propanoic acid, 3-fluoro-. PubChem.
- CymitQuimica. CAS 461-56-3: this compound.
- Guidechem. This compound 461-56-3 wiki.
- ECHEMI. 461-56-3, this compound Formula.
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- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
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Comprehensive Guide to Handling 3-Fluoropropanoic Acid: Personal Protective Equipment and Safety Protocols
For researchers and scientists engaged in drug development and organic synthesis, the safe handling of reactive chemical intermediates is paramount. 3-Fluoropropanoic acid, a valuable fluorinated carboxylic acid, requires stringent safety protocols due to its hazardous properties.[1] This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, with a focus on personal protective equipment (PPE) and emergency procedures.
Hazard Analysis: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with the following primary classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[2][3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]
The signal word for this chemical is "Danger".[2][3] The presence of the fluorine atom can influence its reactivity and toxicological profile.[1]
| Hazard Classification | GHS Category | Description of Risk |
| Acute Toxicity (Oral) | Category 4 | Harmful if ingested.[2][3] |
| Skin Corrosion/Irritation | Sub-category 1B | Causes severe burns upon skin contact.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Poses a high risk of serious and potentially irreversible eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation of vapors or dust may irritate the respiratory system.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The selection of appropriate PPE is critical to mitigate the risks of exposure.
| PPE Category | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4] | To prevent skin contact which can lead to severe chemical burns.[2] Gloves must be inspected before use and should be properly removed and discarded after handling.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over the goggles when there is a significant risk of splashing.[2][5] | To protect against splashes that can cause serious, irreversible eye damage.[2] Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[2] | To protect the skin from accidental splashes and contamination of personal clothing.[2] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][4] | To prevent inhalation of vapors or mists that can cause respiratory tract irritation.[2][3] |
Experimental Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Don Appropriate PPE: As outlined in the PPE table above, put on all required personal protective equipment.
-
Prepare the Work Area: Ensure that work is conducted in a chemical fume hood with adequate ventilation.[2] Have spill cleanup materials and emergency contact information readily available.
-
-
Handling and Use:
-
Cleanup and Disposal:
-
Decontamination: Carefully decontaminate all glassware and equipment that has come into contact with this compound.
-
Waste Segregation: Segregate waste containing this compound into a designated, properly labeled, and sealed container for hazardous waste.[7][8]
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2] Do not pour down the drain.[2]
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[2] For fluorinated compounds, some protocols suggest the application of calcium gluconate gel after initial rinsing to neutralize fluoride ions.[9] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2] |
| Spill | Evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[6] |
Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep locked up and away from incompatible materials such as strong oxidizing agents.[2][10]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing vapor or mist.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.
References
-
Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Toxicology of ω-Fluorocarboxylic Acids. (n.d.). Military Medical Science Letters. Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Available at: [Link]
-
Standard Operating Procedure - UNM Chemistry. (n.d.). The University of New Mexico. Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health. Available at: [Link]
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SAFETY DATA SHEET. (n.d.). Available at: [Link]
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What PPE Should You Wear When Handling Acid 2025? - LeelineWork. (2025, January 7). LeelineWork. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). NSC. Available at: [Link]
-
Protective Equipment - American Chemistry Council. (n.d.). American Chemistry Council. Available at: [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University. Available at: [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Available at: [Link]
-
2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Managing and Disposing of Household Hazardous Waste - NY.Gov. (n.d.). New York State Department of Environmental Conservation. Available at: [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Nipissing University. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
